Product packaging for 4-Bromo-2-fluoro-3-formylpyridine(Cat. No.:CAS No. 128071-77-2)

4-Bromo-2-fluoro-3-formylpyridine

Cat. No.: B145229
CAS No.: 128071-77-2
M. Wt: 204 g/mol
InChI Key: FNVAZIBHZKWOFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromo-2-fluoro-3-formylpyridine is a versatile fluorinated heterocyclic building block critically employed in the rational design of novel, biologically active molecules. Its structure incorporates bromo, fluoro, and formyl functional groups on a pyridine scaffold, enabling simultaneous and sequential chemoselective reactions for constructing complex molecular architectures. This compound is particularly valuable in medicinal chemistry for its role in optimizing the physicochemical properties of drug candidates . The strategic introduction of a fluorine atom, as seen in this building block, is a well-established tactic in drug development. Fluorination can significantly enhance a compound's metabolic stability by blocking labile sites, increase membrane permeability and bioavailability by modulating lipophilicity, and fine-tune electronic characteristics and pKa to improve target binding . The presence of multiple, orthogonal reactive sites allows researchers to use this compound in nucleophilic aromatic substitution reactions (SNAr) typical of fluorinated pyridines , as well as metal-catalyzed cross-couplings using the bromine handle, and condensation or reduction reactions involving the aldehyde group. This multi-functionality makes this compound an essential intermediate in the synthesis of various fluorinated heterocyclic systems, including pyrido[4,3-b][1,4]thiazine 1,1-dioxide derivatives, which have shown promise in antiviral and other biological investigations . Its application is fundamental in developing potential therapeutics for areas such as oncology, virology, and central nervous system diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrFNO B145229 4-Bromo-2-fluoro-3-formylpyridine CAS No. 128071-77-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-fluoropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVAZIBHZKWOFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650252
Record name 4-Bromo-2-fluoropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128071-77-2
Record name 4-Bromo-2-fluoropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-fluoro-3-formylpyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Bromo-2-fluoro-3-formylpyridine is a halogenated and functionalized pyridine derivative that holds significant promise as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and a fluorine atom to modulate physicochemical properties, makes it a valuable scaffold for the synthesis of complex bioactive molecules, particularly kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications in the development of novel therapeutics.

Core Chemical Properties

This compound is a solid at room temperature with the chemical formula C₆H₃BrFNO.[1] A summary of its key chemical identifiers and properties is presented in Table 1.

PropertyValueReference
CAS Number 128071-77-2[1]
Molecular Formula C₆H₃BrFNO[1]
Molecular Weight 204.00 g/mol
Appearance Solid
Synonyms 4-Bromo-2-fluoronicotinaldehyde, 4-bromo-2-fluoropyridine-3-carbaldehyde[1]

Synthesis and Spectroscopic Data

Spectroscopic data is crucial for the characterization of this compound. Although specific spectra were not found in the initial searches, typical analytical techniques for a compound of this nature would include:

  • ¹H NMR: To determine the number and environment of protons on the pyridine ring and the aldehyde group.

  • ¹³C NMR: To identify the carbon skeleton, including the pyridine ring carbons, the formyl carbon, and the carbons bearing the halogen substituents.

  • Mass Spectrometry: To confirm the molecular weight and isotopic pattern, which would be characteristic due to the presence of bromine.

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequency of the aldehyde carbonyl group.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its three key functional groups: the aldehyde, the bromine atom, and the fluorine atom. This trifecta of reactivity provides medicinal chemists with a versatile platform for molecular elaboration.

Reactions of the Aldehyde Group

The formyl group at the 3-position is a versatile handle for a variety of chemical transformations. These reactions are fundamental in building molecular complexity and introducing diverse pharmacophores.

  • Reductive Amination: The aldehyde can be converted into an amine through reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is a powerful method for introducing substituted amino groups.

  • Wittig Reaction: Reaction with a phosphorus ylide can convert the aldehyde into an alkene, allowing for the extension of the carbon chain and the introduction of various substituents.

  • Oxidation: The aldehyde can be oxidized to a carboxylic acid, which can then be used in amide bond formation or other transformations.

  • Reduction: The aldehyde can be reduced to a primary alcohol, providing another point for further functionalization.

A generalized workflow for the functionalization of the aldehyde group is depicted below:

A diagram illustrating the key reactions of the aldehyde group.
Reactions of the Bromine Atom

The bromine atom at the 4-position is particularly valuable for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the pyridine core with a boronic acid or ester. This is a widely used method for synthesizing biaryl compounds, which are common motifs in kinase inhibitors.

  • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities at the 4-position.

  • Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling with a terminal alkyne.

The general workflow for these cross-coupling reactions is shown below:

Cross_Coupling_Reactions This compound This compound Biaryl Product Biaryl Product This compound->Biaryl Product Suzuki-Miyaura Coupling Aryl Amine Product Aryl Amine Product This compound->Aryl Amine Product Buchwald-Hartwig Amination Alkynylpyridine Product Alkynylpyridine Product This compound->Alkynylpyridine Product Sonogashira Coupling Boronic Acid/Ester Boronic Acid/Ester Boronic Acid/Ester->Biaryl Product Amine Amine Amine->Aryl Amine Product Terminal Alkyne Terminal Alkyne Terminal Alkyne->Alkynylpyridine Product

A diagram of key cross-coupling reactions involving the bromine atom.

Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of targeted therapies, particularly kinase inhibitors. The strategic incorporation of fluorine can enhance metabolic stability and binding affinity of drug candidates.

While specific examples of drugs synthesized directly from this compound are not prevalent in the reviewed literature, the utility of related bromo-fluoro-anilines in the synthesis of complex heterocyclic systems, such as imidazo[4,5-c]pyridines, has been demonstrated. These larger ring systems are often designed to target the ATP-binding site of kinases.

Case Study: Conceptual Application in Kinase Inhibitor Synthesis

A hypothetical synthetic strategy towards a novel kinase inhibitor could involve a multi-step sequence starting from this compound.

  • Suzuki-Miyaura Coupling: The bromine atom could be reacted with a suitable boronic acid to install a key recognition motif for the target kinase.

  • Reductive Amination: The aldehyde group could then be functionalized to introduce a solubilizing group or another pharmacophoric element.

This dual functionalization approach allows for the rapid generation of a library of diverse compounds for structure-activity relationship (SAR) studies.

Below is a conceptual workflow for the synthesis of a potential kinase inhibitor:

Kinase_Inhibitor_Synthesis A This compound B Suzuki-Miyaura Coupling (with Arylboronic Acid) A->B C Intermediate A B->C D Reductive Amination (with Amine R-NH2) C->D E Potential Kinase Inhibitor D->E

Conceptual workflow for synthesizing a kinase inhibitor.

Experimental Protocols

Detailed experimental protocols for reactions involving this compound would need to be developed and optimized. However, based on standard laboratory procedures for similar compounds, the following provides a general framework.

General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system (e.g., dioxane/water, toluene/ethanol/water) is added.

  • The reaction mixture is heated to a temperature between 80-110 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Procedure for Reductive Amination
  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane, dichloroethane), add the desired primary or secondary amine (1-1.2 equivalents).

  • The mixture is stirred at room temperature for a short period to allow for imine formation.

  • A reducing agent, such as sodium triacetoxyborohydride (1.5-2 equivalents), is added portion-wise.

  • The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Conclusion

This compound is a highly functionalized pyridine derivative with significant potential as a building block in drug discovery. Its orthogonal reactivity allows for selective and sequential modification of its aldehyde and bromo functionalities, enabling the synthesis of diverse and complex molecular architectures. For researchers and scientists in the field of medicinal chemistry, this compound represents a valuable tool for the development of novel therapeutics, particularly in the area of kinase inhibition. Further exploration of its synthetic applications is warranted to fully unlock its potential in the creation of next-generation medicines.

References

A Technical Guide to 4-Bromo-2-fluoro-3-formylpyridine (CAS No. 128071-77-2) for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 4-Bromo-2-fluoro-3-formylpyridine, a key building block in medicinal chemistry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and includes a thorough analysis of its spectroscopic data. Furthermore, it explores its application in the synthesis of kinase inhibitors, highlighting its importance in the development of targeted therapies.

Core Compound Properties

This compound is a substituted pyridine derivative with the CAS number 128071-77-2.[1] Its unique arrangement of a bromine atom, a fluorine atom, and a formyl group on the pyridine ring makes it a versatile reagent in organic synthesis, particularly for the construction of complex heterocyclic scaffolds found in many active pharmaceutical ingredients.[2]

PropertyValue
CAS Number 128071-77-2[1]
Molecular Formula C₆H₃BrFNO[1]
Molecular Weight 204.00 g/mol [1]
Appearance Solid[1]
InChI 1S/C6H3BrFNO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H[1]
SMILES O=C([H])C1=C(Br)C=CN=C1F[1]

Synthesis and Experimental Protocol

For instance, the synthesis of a related compound, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, starts from pyridin-4-ol and involves a series of steps including nitration, chlorination, N-alkylation, reduction, and condensation.[3][4] This suggests that the synthesis of this compound likely involves a multi-step process starting from a simpler pyridine derivative.

A plausible synthetic workflow for obtaining functionalized brominated pyridines is outlined below. This generalized workflow illustrates the logical steps that could be adapted for the synthesis of the target compound.

G start Commercially Available Pyridine Derivative step1 Introduction of Fluorine Group start->step1 e.g., Diazotization- Fluorination step2 Bromination step1->step2 e.g., NBS or Br2 step3 Formylation step2->step3 e.g., Vilsmeier-Haack or lithiation-formylation product This compound step3->product

Caption: Generalized synthetic workflow for this compound.

Spectroscopic Data and Analysis

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While comprehensive spectral data with full assignments for this specific compound is not available in the provided search results, typical spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the aldehyde proton. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine, bromine, and formyl groups. The aldehyde proton will appear as a singlet in the downfield region (typically δ 9-10 ppm). The two pyridine protons will likely appear as doublets or doublets of doublets, with their coupling patterns revealing their positions relative to each other and the fluorine atom.

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will be the most downfield signal (typically δ 185-200 ppm). The carbon atoms attached to the fluorine and bromine will also show characteristic chemical shifts and coupling with the fluorine atom (¹³C-¹⁹F coupling).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • C=O stretch (aldehyde): A strong absorption band around 1700-1720 cm⁻¹.

  • C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

  • C=C and C=N stretches (pyridine ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-F stretch: A strong absorption in the 1000-1300 cm⁻¹ region.

  • C-Br stretch: An absorption in the 500-650 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks for the bromine atom ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio). Fragmentation patterns will likely involve the loss of the formyl group (M-29), the bromine atom (M-79/81), and other characteristic cleavages of the pyridine ring.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

Substituted pyridines are prevalent scaffolds in many kinase inhibitors due to their ability to form key hydrogen bonding interactions within the ATP-binding site of kinases. This compound serves as a valuable starting material for the synthesis of such inhibitors. The bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce various aryl or heteroaryl groups, while the formyl group can be transformed into other functionalities, such as amines or oximes, to further explore the structure-activity relationship (SAR).

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. Small molecule inhibitors targeting kinases within this pathway are a major focus of cancer drug discovery. The diagram below illustrates a simplified representation of this pathway and indicates where a hypothetical inhibitor derived from this compound might act.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Kinase Inhibitor (Derived from 4-Bromo-2-fluoro- 3-formylpyridine) Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway with a hypothetical point of inhibition.

The versatile reactivity of this compound allows for the systematic modification of the inhibitor scaffold, enabling the optimization of potency, selectivity, and pharmacokinetic properties. This makes it a highly valuable tool for medicinal chemists working on the development of next-generation targeted therapies.

References

Elucidation of the Molecular Architecture: A Technical Guide to 4-Bromo-2-fluoro-3-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 4-Bromo-2-fluoro-3-formylpyridine, a key heterocyclic building block in medicinal chemistry and drug discovery. This document collates available physicochemical data, outlines a putative synthetic pathway, and presents a logical workflow for its complete structural characterization. Due to the limited availability of published experimental data for this specific compound, this guide also draws upon established spectroscopic principles and data from analogous structures to propose expected analytical outcomes.

Introduction

This compound is a substituted pyridine derivative with potential applications as a versatile intermediate in the synthesis of novel pharmaceutical agents. The presence of orthogonal functionalities—a bromine atom, a fluorine atom, and a formyl group—on the pyridine scaffold allows for diverse chemical modifications, making it an attractive starting material for the generation of compound libraries in drug discovery programs. Accurate structural elucidation is paramount for ensuring the identity and purity of this compound, which is critical for its subsequent use in multi-step syntheses and for understanding its structure-activity relationships in biological contexts.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and for the selection of appropriate analytical techniques.

PropertyValueSource
CAS Number 128071-77-2
Molecular Formula C₆H₃BrFNO
Molecular Weight 204.00 g/mol
Appearance Solid (predicted)
InChI 1S/C6H3BrFNO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H
SMILES O=C([H])C1=C(Br)C=CN=C1F

Proposed Synthetic Pathway and Characterization Workflow

G cluster_synthesis Synthetic Pathway cluster_purification Purification cluster_elucidation Structure Elucidation start Starting Material (e.g., 2-Fluoro-3-methylpyridine) bromination Bromination start->bromination e.g., NBS, AIBN oxidation Oxidation of Methyl Group bromination->oxidation e.g., SeO2, MnO2 product This compound oxidation->product purification Column Chromatography / Recrystallization product->purification ms Mass Spectrometry (MS) purification->ms nmr NMR Spectroscopy (1H, 13C, 19F) purification->nmr ir Infrared (IR) Spectroscopy purification->ir crystal X-ray Crystallography (if single crystals obtained) purification->crystal

Caption: Proposed workflow for the synthesis and structural elucidation of this compound.

Spectroscopic Data (Predicted)

The following sections detail the expected spectroscopic data for this compound based on its structure. This information is critical for researchers to confirm the identity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts and coupling patterns for ¹H, ¹³C, and ¹⁹F NMR are summarized in Table 2.

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Assignment
¹H NMR ~10.2s-CHO
~8.4d~5H-6
~7.8d~5H-5
¹³C NMR ~185d~2-5 (²JCF)CHO
~160d~250 (¹JCF)C-2
~155s-C-6
~130d~5-10 (³JCF)C-4
~125s-C-5
~115d~20-30 (²JCF)C-3
¹⁹F NMR -60 to -90s-F at C-2

Note: Predicted values are based on empirical data for similar fluorinated and brominated pyridine derivatives. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and elemental composition of the molecule.

  • Expected Molecular Ion (M⁺): A prominent molecular ion peak should be observed. Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M+2⁺ in an approximate 1:1 ratio) is expected at m/z 203 and 205.

  • High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass, confirming the elemental formula C₆H₃BrFNO.

  • Fragmentation Pattern: Fragmentation may involve the loss of the formyl group (-CHO), bromine atom (-Br), and hydrofluoric acid (-HF).

Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumC-H stretching (aromatic)
~2820, ~2720MediumC-H stretching (aldehyde)
~1700StrongC=O stretching (aldehyde)
~1550-1600Medium-StrongC=C and C=N stretching (pyridine ring)
~1200-1250StrongC-F stretching
~600-800MediumC-Br stretching

Experimental Protocols (Hypothetical)

The following are hypothetical, yet detailed, experimental protocols for the synthesis and characterization of this compound, designed to serve as a practical guide for researchers.

Synthesis: Oxidation of 4-Bromo-2-fluoro-3-methylpyridine

Objective: To synthesize this compound via the oxidation of 4-Bromo-2-fluoro-3-methylpyridine.

Materials:

  • 4-Bromo-2-fluoro-3-methylpyridine

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 4-Bromo-2-fluoro-3-methylpyridine (1.0 eq) in 1,4-dioxane/water (50:1 v/v), add selenium dioxide (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 101 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct.

  • Dilute the filtrate with water and extract with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.

Characterization

Objective: To confirm the structure and purity of the synthesized this compound.

Instrumentation:

  • NMR Spectrometer (¹H, ¹³C, ¹⁹F capabilities)

  • Mass Spectrometer (with ESI or EI source)

  • FT-IR Spectrometer

Protocols:

  • NMR Spectroscopy:

    • Dissolve ~10 mg of the purified product in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at an appropriate field strength (e.g., 400 MHz for ¹H).

    • Process the spectra and compare the chemical shifts, multiplicities, and coupling constants with the predicted values in Table 2.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode and analyze for the molecular ion peaks and isotopic pattern.

    • If available, perform HRMS to confirm the exact mass.

  • Infrared Spectroscopy:

    • Acquire the IR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

    • Identify the characteristic absorption bands corresponding to the functional groups and compare with the expected values in the IR data table.

Logical Relationships in Structure Elucidation

The confirmation of the structure of this compound relies on the logical integration of data from multiple analytical techniques.

G cluster_data Experimental Data cluster_interpretation Interpretation cluster_conclusion Conclusion ms_data MS Data (m/z 203/205) mw_confirm Molecular Weight & Formula Confirmed ms_data->mw_confirm nmr_h_data 1H NMR Data (Aldehyde & Aromatic Protons) proton_env Proton Environments Identified nmr_h_data->proton_env nmr_c_data 13C NMR Data (Carbonyl & Fluorinated Carbons) carbon_skel Carbon Skeleton & Functional Groups Identified nmr_c_data->carbon_skel nmr_f_data 19F NMR Data (Single Fluorine Environment) fluorine_pos Position of Fluorine Confirmed nmr_f_data->fluorine_pos ir_data IR Data (C=O, C-F, C-Br stretches) func_groups Functional Groups Confirmed ir_data->func_groups final_structure Structure of this compound Elucidated mw_confirm->final_structure proton_env->final_structure carbon_skel->final_structure fluorine_pos->final_structure func_groups->final_structure

Caption: Logical flow for the structural confirmation of this compound from spectroscopic data.

Conclusion

This technical guide provides a foundational framework for the synthesis and comprehensive structural elucidation of this compound. While experimental data for this specific molecule is not widely published, the principles and predictive data outlined herein offer a robust starting point for researchers in the fields of synthetic and medicinal chemistry. The successful characterization of this versatile building block will undoubtedly facilitate its application in the development of novel therapeutics and other advanced materials. Researchers are encouraged to utilize the proposed workflows and predicted data as a benchmark for their experimental investigations.

An In-depth Technical Guide to 4-Bromo-2-fluoro-3-formylpyridine: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro-3-formylpyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry. Its unique substitution pattern makes it a valuable building block for the synthesis of complex heterocyclic compounds, particularly those targeting key signaling pathways implicated in various diseases. This document details its physicochemical properties, provides exemplary experimental protocols for its synthesis and derivatization, and explores its application in the development of targeted therapeutics, with a focus on kinase inhibitors.

Physicochemical Properties

This compound is a solid at room temperature. The presence of bromine, fluorine, and a formyl group on the pyridine ring imparts distinct reactivity and properties to the molecule, making it a versatile intermediate in organic synthesis.

PropertyValueReference
Molecular Weight 204.00 g/mol [1]
Molecular Formula C₆H₃BrFNO[1]
CAS Number 128071-77-2[1]
Appearance Solid[1]
SMILES O=Cc1c(Br)ccn(F)c1[1]
InChI Key FNVAZIBHZKWOFE-UHFFFAOYSA-N[1]

Synthetic Protocols

Exemplary Synthesis of a Halogenated Formylpyridine

This protocol is adapted from methodologies for the synthesis of related substituted pyridines and serves as a guide.

Step 1: Nitration of a Pyridine Precursor A suitable pyridine precursor is subjected to nitration to introduce a nitro group, which can later be converted to the formyl group.

  • Reagents: Pyridine derivative, Nitrating agent (e.g., KNO₃/H₂SO₄).

  • Procedure: To a solution of the pyridine derivative in concentrated sulfuric acid, potassium nitrate is added portion-wise at a controlled temperature. The reaction mixture is heated for several hours. Upon completion, the mixture is poured onto ice, and the precipitated product is collected by filtration.

Step 2: Halogenation Introduction of the bromo and fluoro groups can be achieved through various halogenation techniques, depending on the starting material and desired regioselectivity.

  • Reagents: Nitropyridine derivative, Halogenating agents (e.g., POBr₃ for bromination, Selectfluor for fluorination).

  • Procedure: The nitropyridine is treated with the appropriate halogenating agent in a suitable solvent. The reaction conditions (temperature, reaction time) are optimized to achieve the desired substitution pattern.

Step 3: Formylation or Conversion of a Precursor Group to a Formyl Group The nitro group can be reduced to an amino group, which is then converted to a formyl group via a Sandmeyer-type reaction or by direct formylation of the pyridine ring using a suitable formylating agent if the positions are appropriately activated.

  • Reagents: Halogenated nitropyridine, Reducing agent (e.g., Fe/HCl), Formylating agent (e.g., DMF/POCl₃ for Vilsmeier-Haack reaction).

  • Procedure: The halogenated nitropyridine is reduced to the corresponding amine. The resulting amine is then diazotized and subjected to a formylation reaction, or the halogenated pyridine is directly formylated under appropriate conditions.

Key Reactions and Applications in Drug Discovery

This compound serves as a versatile scaffold for the synthesis of a diverse range of compounds, primarily through reactions involving the bromo and formyl functionalities.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 4-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl substituents. This is a cornerstone reaction in modern drug discovery for building molecular complexity.

Exemplary Protocol for Suzuki-Miyaura Coupling:

  • Materials: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), Base (e.g., K₂CO₃, 2.0 equiv), Degassed solvent (e.g., 1,4-dioxane/water mixture).

  • Procedure:

    • To a reaction vessel, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent and the palladium catalyst.

    • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, and perform an aqueous workup followed by extraction with an organic solvent.

    • The crude product is then purified by column chromatography.[2]

Reductive Amination and Condensation Reactions

The formyl group at the 3-position is a reactive handle for forming new carbon-nitrogen bonds. It can readily undergo reductive amination with primary and secondary amines to introduce a variety of side chains. It can also participate in condensation reactions to form heterocyclic ring systems.

Exemplary Protocol for Reductive Amination:

  • Materials: this compound (1.0 equiv), Amine (1.1 equiv), Reducing agent (e.g., Sodium triacetoxyborohydride), Solvent (e.g., Dichloromethane).

  • Procedure:

    • Dissolve this compound and the amine in the solvent.

    • Add the reducing agent portion-wise at room temperature.

    • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the reaction with water and extract the product with an organic solvent.

    • The crude product is purified by column chromatography.

Application in Kinase Inhibitor Synthesis

Halogenated pyridines are privileged scaffolds in the design of kinase inhibitors. The strategic placement of fluorine can enhance binding affinity and improve metabolic stability. The bromo and formyl groups on this compound provide ideal anchor points for building molecules that can target the ATP-binding site of various kinases.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a hallmark of many cancers, making it a prime target for drug development.[3] Small molecule inhibitors targeting key kinases in this pathway, such as PI3K and mTOR, have shown significant therapeutic promise.

Derivatives of this compound can be synthesized to act as inhibitors of this pathway. The pyridine core can mimic the hinge-binding motif of ATP, while substituents introduced via Suzuki coupling and reductive amination can occupy adjacent hydrophobic pockets in the kinase domain, leading to potent and selective inhibition.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Generates PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Phosphorylates Inhibitor Inhibitor (Derived from This compound) Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the point of inhibition.

The diagram above illustrates the PI3K/Akt/mTOR signaling pathway. Growth factor binding to a Receptor Tyrosine Kinase (RTK) activates PI3K. PI3K then phosphorylates PIP2 to generate PIP3, which acts as a second messenger to recruit and activate Akt. Akt, in turn, activates mTORC1, leading to the phosphorylation of downstream effectors that promote cell growth, proliferation, and survival. Small molecule inhibitors derived from scaffolds like this compound can be designed to target and inhibit the activity of PI3K, thereby blocking this oncogenic signaling cascade.

Conclusion

This compound is a highly functionalized building block with significant potential in drug discovery and development. Its versatile reactivity allows for the synthesis of diverse compound libraries, particularly for the generation of kinase inhibitors. The strategic incorporation of this scaffold into drug design programs, especially those targeting the PI3K/Akt/mTOR pathway, represents a promising avenue for the development of novel cancer therapeutics. This guide provides a foundational understanding for researchers to leverage the unique properties of this compound in their quest for new and effective medicines.

References

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-fluoro-3-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 4-Bromo-2-fluoro-3-formylpyridine. Intended for use by researchers, scientists, and professionals in the field of drug development, this document compiles available data on the compound's core physical characteristics. It also outlines standardized experimental protocols for the determination of these properties and presents a logical workflow for its characterization.

Core Physical Properties

This compound is a halogenated pyridine derivative. The presence of bromine and fluorine atoms, along with a formyl group, on the pyridine ring imparts specific chemical reactivity and physical characteristics that are of interest in medicinal chemistry and organic synthesis. The compound is known to be a solid at room temperature.[1]

A summary of the key physical and chemical identifiers for this compound is presented below.

PropertyValueSource(s)
Molecular Formula C₆H₃BrFNO[1]
Molecular Weight 204.00 g/mol [1]
Physical Form Solid[1]
CAS Number 128071-77-2[1]
InChI 1S/C6H3BrFNO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H[1]
SMILES O=C([H])C1=C(Br)C=CN=C1F[1]

Experimental Protocols for Physical Property Determination

The following section details standardized laboratory procedures for determining the key physical properties of a solid organic compound like this compound.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

  • Sample Preparation: A small, finely powdered sample of the compound is packed into a capillary tube.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube containing the sample is placed in the heating block of the apparatus. The temperature is raised at a controlled rate.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid is observed to the temperature at which the entire sample has melted. A sharp melting range (typically 1-2°C) is indicative of a pure compound.

Determination of Density

The density of a solid can be determined using the liquid displacement method.

Methodology:

  • Mass Measurement: The mass of a sample of the solid is accurately measured using an analytical balance.

  • Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble. The initial volume of the liquid is recorded.

  • Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged. The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.

  • Calculation: Density is calculated by dividing the mass of the solid by its volume.

Determination of Solubility

The solubility of a compound in various solvents provides insight into its polarity and potential for use in different reaction conditions or biological assays.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) is chosen.

  • Procedure: A small, measured amount of the solid is added to a test tube containing a specific volume of the solvent.

  • Observation: The mixture is agitated, and the solubility is observed at room temperature. Observations are recorded as soluble, partially soluble, or insoluble. For quantitative analysis, the concentration of the saturated solution can be determined.

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the physical and chemical characterization of a novel or uncharacterized compound such as this compound.

G cluster_0 Initial Analysis cluster_1 Physical Property Determination cluster_2 Application & Further Study Compound Synthesis/Purification Compound Synthesis/Purification Structural Elucidation (NMR, MS) Structural Elucidation (NMR, MS) Compound Synthesis/Purification->Structural Elucidation (NMR, MS) Melting Point Melting Point Structural Elucidation (NMR, MS)->Melting Point Density Density Structural Elucidation (NMR, MS)->Density Solubility Profile Solubility Profile Structural Elucidation (NMR, MS)->Solubility Profile Purity Assessment Purity Assessment Melting Point->Purity Assessment Biological Screening Biological Screening Purity Assessment->Biological Screening Reaction Optimization Reaction Optimization Solubility Profile->Reaction Optimization Lead Compound Identification Lead Compound Identification Biological Screening->Lead Compound Identification Derivative Synthesis Derivative Synthesis Reaction Optimization->Derivative Synthesis

Caption: Workflow for the characterization of this compound.

Role in Drug Development and Organic Synthesis

Halogenated pyridines are a significant class of compounds in medicinal chemistry. The introduction of fluorine, in particular, can modulate a molecule's metabolic stability, binding affinity, and lipophilicity. While specific signaling pathways involving this compound are not yet detailed in publicly available literature, its structure suggests its potential as a versatile intermediate in the synthesis of more complex molecules with potential biological activity. The formyl group can undergo a variety of chemical transformations, making it a useful handle for building molecular diversity.

The logical relationship for its potential application in a drug discovery pipeline is outlined below.

G Start Start This compound This compound Start->this compound Starting Material Chemical Synthesis Chemical Synthesis This compound->Chemical Synthesis Building Block Library of Derivatives Library of Derivatives Chemical Synthesis->Library of Derivatives High-Throughput Screening High-Throughput Screening Library of Derivatives->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Preclinical Development Preclinical Development Lead Optimization->Preclinical Development End End Preclinical Development->End

References

4-Bromo-2-fluoro-3-formylpyridine safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety of 4-Bromo-2-fluoro-3-formylpyridine

This technical guide provides a comprehensive overview of the safety data for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from Safety Data Sheets (SDS) to ensure a high standard of accuracy and relevance for laboratory and industrial applications.

Chemical and Physical Properties

This compound is a pyridine derivative with the following key identifiers and properties:

PropertyValueReference
CAS Number 128071-77-2[1]
Molecular Formula C₆H₃BrFNO[1]
Molecular Weight 204.00 g/mol [1]
Appearance Solid[1]
SMILES String O=C([H])C1=C(Br)C=CN=C1F[1]
InChI Key FNVAZIBHZKWOFE-UHFFFAOYSA-N[1]

Hazard Identification and Classification

The compound is classified as hazardous. The following table summarizes its GHS classification.

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, Oral4GHS07WarningH302: Harmful if swallowed
Skin Corrosion/Irritation2--Causes skin irritation
Serious Eye Damage/Eye Irritation2--Causes serious eye irritation
Specific target organ toxicity (single exposure)3--May cause respiratory irritation.[2]

Experimental Protocols

Detailed experimental protocols for the toxicological and ecological assessment of this compound are not available in the public domain, as indicated by the lack of data in the reviewed Safety Data Sheets.[3]

Safe Handling and Storage

Proper handling and storage are crucial to minimize risk. The following workflows and precautions should be strictly adhered to.

Handling Workflow

cluster_handling Safe Handling Workflow start Start Handling ventilation Ensure Adequate Ventilation start->ventilation ppe Wear Appropriate PPE (Gloves, Goggles, Clothing) ventilation->ppe avoid_contact Avoid Contact with Skin and Eyes ppe->avoid_contact avoid_dust Avoid Dust and Aerosol Formation avoid_contact->avoid_dust tools Use Non-Sparking Tools avoid_dust->tools end_handling Handling Complete tools->end_handling cluster_first_aid First Aid Emergency Protocol exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_fresh_air Move to Fresh Air Provide Oxygen if Needed inhalation->move_fresh_air remove_clothing Remove Contaminated Clothing Wash Skin with Water skin_contact->remove_clothing rinse_eyes Rinse Eyes with Water for at least 15 minutes eye_contact->rinse_eyes rinse_mouth Rinse Mouth with Water ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention move_fresh_air->seek_medical remove_clothing->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical

References

A Technical Guide to Substituted Formylpyridines: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted formylpyridines represent a critical class of heterocyclic compounds that serve as versatile building blocks in medicinal chemistry. Their inherent reactivity and the biological significance of the pyridine scaffold make them pivotal intermediates in the synthesis of a wide array of pharmacologically active agents. This technical guide provides a comprehensive literature review of the synthesis, biological evaluation, and therapeutic applications of substituted formylpyridines, with a focus on their potential in drug development.

Synthesis of Substituted Formylpyridines

The synthesis of substituted formylpyridines can be achieved through various methodologies, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions. Key approaches include the functionalization of pyridine precursors, ring-forming reactions, and the remodeling of other heterocyclic systems.

Vapor-Phase Synthesis from Cyanopyridines

A robust method for the industrial-scale production of formylpyridines involves the vapor-phase interaction of cyanopyridines with formic acid and water over a solid catalyst. This continuous process offers an economical route to simple formylpyridines.

Experimental Protocol: Vapor-Phase Synthesis of 3-Formylpyridine [1]

A gaseous mixture of 100 parts by weight of 3-cyanopyridine, 100 parts of formic acid, and 55 parts of water is prepared. This vaporous mixture is then passed through a reactor containing a thoria-alumina catalyst. The reactor is maintained at a temperature of approximately 425°C. As the reactants pass over the catalyst, 3-formylpyridine is formed. The product vapors, along with any unreacted starting materials, are condensed and collected. The resulting crude condensate is then purified by fractional distillation under high vacuum to yield pure 3-formylpyridine. This process can be adapted for the synthesis of other pyridine aldehydes by substituting the corresponding cyanopyridine.[1]

Remodeling of (Aza)indole/Benzofuran Skeletons

A novel and versatile approach to highly substituted pyridines involves the ring cleavage and remodeling of 3-formyl (aza)indoles and benzofurans. This methodology allows for the synthesis of pyridines with diverse functional groups, which are important structural motifs in numerous bioactive molecules. The reaction proceeds via an Aldol-type addition and intramolecular cyclization, followed by C-N bond cleavage and re-aromatization. A key advantage of this biomimetic strategy is its ability to access ortho-unsubstituted nicotinates, a feat not easily achieved through classical methods like the Bohlmann-Rahtz synthesis.

Experimental Protocol: Synthesis of 5-Aminoaryl Pyridines from 3-Formyl (aza)indoles

To a reaction vessel containing the desired 3-formyl (aza)indole (0.2 mmol), is added the corresponding β-ketoester (1.2 equivalents), ammonium acetate (4.0 equivalents), and trifluoroacetic acid (1.0 equivalent) in dichloroethane (2 mL). The reaction mixture is heated to 120°C for 16 hours. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography to yield the desired 5-aminoaryl pyridine.

Synthesis of 6-Formyl-Pyridine-2-Carboxylate Derivatives

Substituted formylpyridines with specific substitution patterns are often synthesized for targeted biological applications. For instance, 6-formyl-pyridine-2-carboxylate derivatives have been prepared as potential telomerase inhibitors. The synthesis typically involves the coupling of 6-formyl-2-carboxylic acid with various phenols, thiophenols, or anilines.

Experimental Protocol: General Procedure for the Synthesis of 6-Formyl-Pyridine-2-Carboxylate Esters and Amides

To a solution of 6-formyl-pyridine-2-carboxylic acid in a suitable solvent (e.g., dichloromethane or dimethylformamide), is added a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalytic amount of a base like 4-dimethylaminopyridine (DMAP). The corresponding phenol, thiophenol, or aniline is then added, and the reaction mixture is stirred at room temperature until the starting material is consumed (as monitored by thin-layer chromatography). The reaction is then worked up by filtering off any solid byproducts and washing the organic layer with aqueous solutions to remove excess reagents and water-soluble byproducts. The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization to afford the desired 6-formyl-pyridine-2-carboxylate derivative.

Biological Activity and Applications in Drug Development

The pyridine ring is a privileged scaffold in medicinal chemistry, and the introduction of a formyl group provides a reactive handle for further chemical modifications, leading to a diverse range of biological activities.

Telomerase Inhibition

Telomerase is a ribonucleoprotein enzyme that is essential for maintaining telomere length and is overexpressed in the vast majority of cancer cells, making it an attractive target for anticancer drug development. Substituted formylpyridines, specifically 6-formyl-pyridine-2-carboxylate derivatives, have been investigated as telomerase inhibitors.[2] The proposed mechanism of action for many small-molecule telomerase inhibitors is the stabilization of G-quadruplex structures formed by the G-rich single-stranded 3' overhang of telomeric DNA.[2][3][4][5][6] This stabilization prevents the binding of telomerase to the telomere, thereby inhibiting its function.

The biological activity of these compounds is typically evaluated using the Telomeric Repeat Amplification Protocol (TRAP) assay.[7][8][9][10] This highly sensitive PCR-based assay measures the ability of a compound to inhibit the addition of telomeric repeats to a substrate oligonucleotide by telomerase.

Experimental Protocol: Telomeric Repeat Amplification Protocol (TRAP) Assay [7][8][9][10]

  • Cell Lysate Preparation: Cancer cells (e.g., 100,000 cells) are collected and centrifuged. The cell pellet is resuspended in an ice-cold lysis buffer (e.g., NP-40 lysis buffer) and incubated on ice for 30 minutes to release the cellular contents, including telomerase.[7]

  • Telomerase Extension: A small aliquot of the cell lysate is added to a reaction mixture containing a telomerase substrate (TS) primer, dNTPs, and the test compound at various concentrations. This mixture is incubated at a temperature suitable for telomerase activity (e.g., 25-30°C) for a defined period (e.g., 20-40 minutes), allowing telomerase to add telomeric repeats to the TS primer.[7][8]

  • PCR Amplification: The telomerase extension products are then amplified by PCR using a forward primer (complementary to the TS primer) and a reverse primer (complementary to the telomeric repeats). An internal standard is often included to control for PCR inhibition by the test compound.[7][8]

  • Detection and Quantification: The amplified PCR products are separated by gel electrophoresis and visualized. A characteristic ladder of bands, with 6 base pair increments, indicates telomerase activity. The intensity of these bands is quantified to determine the level of telomerase inhibition by the test compound, from which an IC50 value (the concentration of the compound that inhibits 50% of telomerase activity) can be calculated.[8]

Quantitative Data

The following tables summarize key quantitative data from the literature on the synthesis and biological activity of substituted formylpyridines.

Table 1: Synthesis of 3-Formylpyridine via Vapor-Phase Reaction

PrecursorCatalystTemperature (°C)ProductYieldReference
3-CyanopyridineThoria-Alumina~4253-FormylpyridineNot specified in abstract[1]

Table 2: Telomerase Inhibitory Activity of Selected 6-Formyl-Pyridine-2-Carboxylate Derivatives

CompoundStructureIC50 (µM)Reference
3,4-dichlorothiophenol ester (9p)Most potent in series[2]
Other derivatives (data not available in abstract)Various substituted phenols, thiophenols, and anilines-[2]

Visualizations

Experimental Workflow: TRAP Assay

TRAP_Assay_Workflow cluster_preparation Sample Preparation cluster_reaction Telomerase Reaction cluster_amplification Amplification & Detection cell_lysis Cell Lysis (e.g., NP-40 buffer) lysate_collection Collection of Cell Lysate cell_lysis->lysate_collection incubation Incubation with TS Primer, dNTPs, and Test Compound lysate_collection->incubation extension Telomeric Repeat Extension incubation->extension pcr PCR Amplification extension->pcr gel Gel Electrophoresis pcr->gel quant Quantification of Inhibition (IC50) gel->quant

Caption: Workflow for the Telomeric Repeat Amplification Protocol (TRAP) assay.

Signaling Pathway: Telomerase Inhibition by G-Quadruplex Stabilization

Telomerase_Inhibition telomere Telomere (G-rich 3' overhang) g_quad G-Quadruplex (Stabilized) telomere->g_quad Folding elongation Telomere Elongation (Cancer Cell Proliferation) telomere->elongation Normal Binding no_elongation Inhibition of Elongation (Apoptosis/Senescence) g_quad->no_elongation inhibitor Substituted Formylpyridine (Inhibitor) inhibitor->g_quad Stabilization telomerase Telomerase telomerase->elongation telomerase->no_elongation Binding Blocked

Caption: Mechanism of telomerase inhibition via G-quadruplex stabilization.

References

The Strategic Role of 4-Bromo-2-fluoro-3-formylpyridine in Modern Synthetic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-fluoro-3-formylpyridine has emerged as a pivotal building block in synthetic and medicinal chemistry. Its unique trifunctionalized pyridine scaffold, featuring strategically positioned bromo, fluoro, and formyl groups, offers a confluence of reactivity and selectivity that is highly sought after in the design and synthesis of complex molecular architectures. The bromine atom serves as a versatile handle for a myriad of cross-coupling reactions, the fluorine atom imparts unique electronic properties and metabolic stability to target molecules, and the formyl group provides a gateway for diverse functional group transformations. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, with a particular focus on its instrumental role in drug discovery and development. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to equip researchers with the practical knowledge required to effectively utilize this valuable synthetic intermediate.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, with their inherent aromaticity, hydrogen bonding capabilities, and diverse reactivity patterns making them privileged scaffolds in a vast array of pharmaceuticals.[1] Among the myriad of substituted pyridines, this compound (CAS No. 128071-77-2) stands out as a particularly versatile and powerful synthetic intermediate. The strategic arrangement of its functional groups allows for a sequential and controlled manipulation of the molecule, enabling the construction of highly functionalized and complex drug candidates.

The presence of a bromine atom at the 4-position facilitates a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of various aryl, heteroaryl, and alkyl moieties.[2] The fluorine atom at the 2-position not only influences the regioselectivity of these reactions but also offers a means to enhance the metabolic stability and binding affinity of the final compounds.[2] Concurrently, the formyl group at the 3-position is a versatile functional handle that can be readily transformed into a variety of other functionalities through reactions such as reductive amination, oxidation, and olefination. This trifecta of reactivity makes this compound an invaluable tool for generating molecular diversity in drug discovery programs.

This guide will provide a comprehensive overview of the synthetic routes to this compound, detail its key chemical transformations with exemplary protocols, and highlight its applications in the synthesis of biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 128071-77-2
Molecular Formula C₆H₃BrFNO
Molecular Weight 204.00 g/mol [3]
Appearance Solid[3]
SMILES O=Cc1c(Br)ccn(F)c1
InChI 1S/C6H3BrFNO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H[3]

Synthesis of this compound

G cluster_synthesis Proposed Synthesis of this compound start 2-Fluoropyridine step1 Bromination start->step1 intermediate1 4-Bromo-2-fluoropyridine step1->intermediate1 step2 Directed Ortho-metalation intermediate1->step2 intermediate2 Lithium Intermediate step2->intermediate2 step3 Formylation intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic pathway to this compound.

Plausible Experimental Protocol

Step 1: Bromination of 2-Fluoropyridine

A solution of 2-fluoropyridine in a suitable solvent (e.g., concentrated sulfuric acid) could be treated with a brominating agent such as N-bromosuccinimide (NBS) or bromine to regioselectively introduce a bromine atom at the 4-position, yielding 4-bromo-2-fluoropyridine.

Step 2: Directed Ortho-metalation and Formylation

The resulting 4-bromo-2-fluoropyridine could then undergo a directed ortho-metalation at the 3-position using a strong base like lithium diisopropylamide (LDA) at low temperatures. The resulting lithiated intermediate can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the formyl group at the 3-position, affording the desired this compound.

Key Reactions and Applications in Synthetic Chemistry

This compound is a versatile substrate for a variety of chemical transformations, making it a valuable building block in the synthesis of complex molecules, particularly in the context of drug discovery.

Reactions of the Formyl Group

The aldehyde functionality is a versatile handle for a wide range of chemical transformations.

The formyl group can readily undergo reductive amination with primary and secondary amines to form the corresponding aminomethylpyridines. This reaction is a cornerstone of medicinal chemistry for the introduction of diverse amine functionalities, which can modulate the pharmacological properties of a molecule.

G cluster_reductive_amination Reductive Amination Workflow start This compound imine_formation Imine/Iminium Ion Formation start->imine_formation amine Primary or Secondary Amine (R1R2NH) amine->imine_formation reductant Reducing Agent (e.g., NaBH(OAc)3) reduction Reduction reductant->reduction imine_formation->reduction product 3-(Aminomethyl)-4-bromo-2-fluoropyridine reduction->product

Caption: General workflow for the reductive amination of this compound.

General Experimental Protocol for Reductive Amination:

To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added the desired primary or secondary amine (1.0-1.2 eq.). The reaction mixture is stirred at room temperature for a period of time to allow for imine formation, after which a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq.), is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography.

Reactions of the Bromo Group

The bromine atom at the 4-position is an excellent handle for transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or boronate esters to introduce aryl, heteroaryl, or alkyl groups at the 4-position.

G cluster_suzuki_coupling Suzuki-Miyaura Coupling Catalytic Cycle pd0 Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)-Br oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)-R transmetalation->pd_complex2 boronic_acid R-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product Coupled Product reductive_elimination->product substrate This compound substrate->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling:

In a reaction vessel, this compound (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.) are combined. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water, is added. The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography.

Application in the Synthesis of Biologically Active Molecules

The utility of this compound as a synthetic intermediate is exemplified by its application in the synthesis of complex heterocyclic systems with potential biological activity. For instance, the reaction of 4-bromo-2-fluoropyridine-3-carbaldehyde with methylhydrazine has been reported to yield a pyrazolopyridine derivative.

Reaction with Methylhydrazine:

A mixture of 4-bromo-2-fluoropyridine-3-carbaldehyde (1.0 eq.), methylhydrazine (2.0 eq.), and diisopropylethylamine (DIEA) (2.0 eq.) in acetonitrile is stirred at 50 °C. After 1 hour, the reaction mixture is worked up to afford the corresponding pyrazolo[4,3-c]pyridine derivative.

ReactantProductYieldAnalytical Data
This compound5-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine82%¹H NMR (400 MHz, CDCl₃) δ 8.36 (d, J = 4.9 Hz, 1H), 8.04 (s, 1H), 7.33 (d, J = 4.9 Hz, 1H), 4.18 (s, 3H); ES-MS [M+H]⁺: 214.2

This reaction demonstrates the utility of this compound in constructing fused heterocyclic systems, which are common motifs in many biologically active compounds.

Conclusion

This compound is a highly valuable and versatile building block for synthetic and medicinal chemistry. Its unique arrangement of three distinct functional groups—a synthetically accessible bromine atom, a modulating fluorine atom, and a reactive formyl group—provides chemists with a powerful tool for the efficient construction of complex and diverse molecular architectures. The ability to selectively manipulate each of these functional groups allows for the strategic and controlled synthesis of novel compounds with potential therapeutic applications. The detailed protocols and reaction pathways presented in this guide are intended to facilitate the broader application of this important synthetic intermediate in drug discovery and development, ultimately contributing to the advancement of new therapeutic agents. As the demand for novel and effective pharmaceuticals continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play an increasingly critical role in the future of medicinal chemistry.

References

An In-depth Technical Guide to 4-Bromo-2-fluoro-3-formylpyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block in medicinal chemistry, 4-Bromo-2-fluoro-3-formylpyridine is a versatile reagent in the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of its suppliers, pricing, physicochemical properties, and its application in the development of kinase inhibitors and other bioactive molecules.

This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for critical information on this compound (CAS No. 128071-77-2). The strategic placement of bromo, fluoro, and formyl functionalities on the pyridine ring makes this compound a highly valuable precursor for creating diverse molecular libraries and targeting a range of biological pathways.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in chemical synthesis.

PropertyValueReference
CAS Number 128071-77-2[1]
Molecular Formula C₆H₃BrFNO[1]
Molecular Weight 204.00 g/mol [1]
Appearance Solid[1]
SMILES O=C([H])C1=C(Br)C=CN=C1F[1]
InChI 1S/C6H3BrFNO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H[1]
InChI Key FNVAZIBHZKWOFE-UHFFFAOYSA-N[1]

Suppliers and Pricing

The availability and cost of this compound are key considerations for research and development projects. The following table provides a list of known suppliers and their current pricing information. Please note that for some suppliers, a formal quote is required to obtain pricing.

SupplierProduct NumberQuantityPrice (USD)PurityNotes
Sigma-Aldrich SYX003991 g$379.00Not specifiedBuyer assumes responsibility to confirm product identity and/or purity.
ChemUniverse P45791Not specifiedQuote RequiredNot specified-
AstaTech Not specifiedNot specifiedQuote RequiredNot specified-
BOC Sciences Not specifiedNot specifiedQuote RequiredNot specified-

It is important to note that Sigma-Aldrich explicitly states that they do not collect analytical data for this product, and the responsibility for confirming its identity and purity lies with the buyer. Researchers should inquire about the availability of a Certificate of Analysis (CoA) from any supplier before purchase to ensure the material meets the requirements of their specific application.

Synthesis of this compound

The following diagram illustrates a generalized synthetic workflow for the preparation of substituted pyridines, which can be adapted for the synthesis of the target molecule.

G cluster_0 General Pyridine Synthesis Start Substituted Pyridine Precursor Step1 Functional Group Interconversion Start->Step1 Step2 Introduction of Formyl Group Step1->Step2 Product Substituted Formylpyridine Step2->Product G cluster_1 Drug Discovery Workflow Start This compound Step1 Reaction with Amines/Other Nucleophiles Start->Step1 Library Diverse Chemical Library Step1->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

References

Technical Guide: Physicochemical Properties of 4-Bromo-2-fluoro-3-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available physicochemical properties of 4-Bromo-2-fluoro-3-formylpyridine, a key heterocyclic building block in medicinal chemistry. Due to its specific substitution pattern, this compound presents a unique electronic and steric profile, making it a valuable intermediate in the synthesis of novel therapeutic agents. This document summarizes the known physical data and provides detailed experimental protocols for the determination of its melting and boiling points.

Physicochemical Data Summary

PropertyValueSource
Molecular Formula C₆H₃BrFNOSigma-Aldrich[1]
Molecular Weight 204.00 g/mol Sigma-Aldrich[1]
Physical Form SolidSigma-Aldrich[1]
CAS Number 128071-77-2Sigma-Aldrich[1]
InChI Key FNVAZIBHZKWOFE-UHFFFAOYSA-NSigma-Aldrich[1]

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the melting and boiling points of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity, with impurities typically causing a depression and broadening of the melting range.

Apparatus:

  • Melting point apparatus (e.g., DigiMelt, Thiele tube)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for powdering the sample)

Procedure:

  • Sample Preparation: A small amount of the dry, solid sample is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and gently tapped to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[2]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approach the expected melting point, followed by a slower heating rate (1-2 °C per minute) as the melting point is neared to ensure accuracy.[3]

  • Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[3][4]

Boiling Point Determination (for solids that melt before boiling)

For a solid compound, the boiling point is determined after it has melted into a liquid. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Thiele tube or similar heating apparatus

  • Small test tube or fusion tube

  • Thermometer

  • Capillary tube (sealed at one end)

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or heating mantle

Procedure:

  • Sample Preparation: A small amount of the solid is placed in a small test tube and gently heated until it melts.

  • Apparatus Assembly: A capillary tube, with its sealed end uppermost, is placed inside the test tube containing the molten sample. The test tube is then attached to a thermometer.

  • Heating: The assembly is immersed in a Thiele tube containing heating oil. The side arm of the Thiele tube is heated gently.[5][6][7]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed.

  • Recording the Boiling Point: The heat source is then removed. The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[5][6]

Logical Workflow in Drug Discovery

The strategic incorporation of fluorine atoms into pyridine rings is a common tactic in modern drug discovery to modulate physicochemical and pharmacokinetic properties. The following diagram illustrates a generalized workflow where a compound like this compound would be utilized.

DrugDiscoveryWorkflow cluster_0 Discovery & Design cluster_1 Synthesis & Characterization cluster_2 Preclinical Development Target Target Identification & Validation LeadGen Lead Generation (e.g., HTS) Target->LeadGen LeadOpt Lead Optimization LeadGen->LeadOpt SAR SAR Studies LeadOpt->SAR Synthesis Analogue Synthesis SAR->Synthesis InVitro In Vitro Assays (Potency, Selectivity) SAR->InVitro BuildingBlock 4-Bromo-2-fluoro- 3-formylpyridine BuildingBlock->Synthesis Purification Purification Synthesis->Purification Characterization Physicochemical Characterization (MP, BP, etc.) Purification->Characterization Characterization->SAR InVivo In Vivo Models (Efficacy, PK/PD) InVitro->InVivo Tox Toxicology Studies InVivo->Tox

Caption: A generalized workflow in drug discovery highlighting the role of a key building block.

References

An In-depth Technical Guide on the Solubility of 4-Bromo-2-fluoro-3-formylpyridine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-fluoro-3-formylpyridine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the requisite experimental protocols for determining its solubility in common laboratory solvents. The provided methodologies and data presentation frameworks are intended to empower researchers to generate precise and reliable solubility data for this compound.

Core Compound Information

This compound is a halogenated pyridine derivative with the following key identifiers:

  • Molecular Formula: C₆H₃BrFNO[1]

  • Molecular Weight: 204.00 g/mol [1]

  • CAS Number: 128071-77-2[1]

  • Physical Form: Solid[1]

Predicted Solubility Profile

The molecular structure of this compound, featuring a polar pyridine ring, a formyl group, and halogen substituents, suggests a degree of polarity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.[2] Based on the principle of "like dissolves like," it is anticipated that the compound will exhibit greater solubility in polar organic solvents compared to nonpolar ones. Its solubility in aqueous solutions may be limited but potentially influenced by pH due to the basicity of the pyridine nitrogen.

Data Presentation: Solubility Data Table

The following table provides a structured format for recording experimentally determined solubility data for this compound.

SolventSolvent Polarity (Dielectric Constant)Temperature (°C)Quantitative Solubility (mg/mL)Qualitative SolubilityObservations
Water78.525
Methanol32.725
Ethanol24.525
Isopropanol19.925
Acetone20.725
Acetonitrile37.525
Dichloromethane (DCM)9.125
Chloroform4.825
Ethyl Acetate6.025
Tetrahydrofuran (THF)7.625
Toluene2.425
Hexane1.925
Dimethyl Sulfoxide (DMSO)46.725
Dimethylformamide (DMF)36.725

Experimental Protocols

Qualitative Solubility Determination

This protocol provides a rapid assessment of the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of common laboratory solvents (as listed in the table above)

  • Small test tubes (e.g., 13x100 mm)

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 60 seconds.[3]

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.[3]

  • Record the observations in the qualitative solubility column of the data table.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[4]

Materials:

  • This compound

  • Chosen solvent

  • Scintillation vials or other sealable glass containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Generate a calibration curve using HPLC or UV-Vis spectrophotometry by plotting the instrument response against the concentration of the standard solutions.[5]

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).[4]

  • After equilibration, allow the mixture to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.[5]

  • Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

  • Analyze the diluted sample using the same HPLC or UV-Vis method used for the calibration curve.

  • Calculate the concentration of the diluted sample using the calibration curve.

  • Multiply the result by the dilution factor to determine the solubility of this compound in the solvent at the specified temperature.

  • Repeat the experiment in triplicate to ensure reproducibility.

Visualizations

Experimental Workflow for Quantitative Solubility Determination

The following diagram illustrates the general workflow for the shake-flask method.

Solubility_Workflow start Start prep_standards Prepare Standard Solutions & Generate Calibration Curve start->prep_standards add_excess Add Excess Solute to Solvent in a Sealed Vial start->add_excess calculate Calculate Solubility using Calibration Curve & Dilution Factor prep_standards->calculate equilibrate Equilibrate at Constant Temperature with Agitation (24-72h) add_excess->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Filter Supernatant (0.45 µm Syringe Filter) settle->filter dilute Dilute Filtered Saturated Solution filter->dilute analyze Analyze Diluted Sample (HPLC or UV-Vis) dilute->analyze analyze->calculate end_node End calculate->end_node

Caption: Workflow for Quantitative Solubility Determination.

Logical Flow for Acid-Base Solubility Classification

For compounds with acidic or basic functional groups, such as the pyridine moiety in this compound, solubility can be pH-dependent. The following diagram outlines the decision-making process for classifying its solubility in acidic and basic solutions.

Acid_Base_Solubility start Start with Water-Insoluble Compound test_hcl Test Solubility in 5% HCl start->test_hcl soluble_hcl Soluble in 5% HCl (Indicates Organic Base, e.g., Amine/Pyridine) test_hcl->soluble_hcl Yes insoluble_hcl Insoluble in 5% HCl test_hcl->insoluble_hcl No test_naoh Test Solubility in 5% NaOH insoluble_hcl->test_naoh soluble_naoh Soluble in 5% NaOH (Indicates Acidic Functional Group) test_naoh->soluble_naoh Yes insoluble_naoh Insoluble in 5% NaOH (Likely a Neutral Compound) test_naoh->insoluble_naoh No

Caption: Acid-Base Solubility Classification Flowchart.

References

4-Bromo-2-fluoro-3-formylpyridine InChI and SMILES strings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical properties and identifiers for 4-Bromo-2-fluoro-3-formylpyridine. Due to the limited availability of published experimental data for this specific compound, this document also presents an illustrative synthetic protocol for a structurally related compound and a general experimental workflow for chemical characterization and screening.

Chemical Identity and Properties

This compound is a halogenated pyridine derivative. Such compounds are of interest in medicinal chemistry as scaffolds for the synthesis of more complex molecules with potential biological activity. The presence of bromine and fluorine atoms can significantly influence the physicochemical properties and biological interactions of the parent molecule.

A summary of the key identifiers and physicochemical properties for this compound is presented below.

PropertyValue
IUPAC Name 4-Bromo-2-fluoro-3-pyridinecarboxaldehyde
SMILES String O=C([H])C1=C(Br)C=CN=C1F
InChI String InChI=1S/C6H3BrFNO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H
InChI Key FNVAZIBHZKWOFE-UHFFFAOYSA-N
Molecular Formula C₆H₃BrFNO
Molecular Weight 204.00 g/mol
CAS Number 128071-77-2
Physical Form Solid

Experimental Protocols

Synthesis of 6-bromo-3-fluoropicolinaldehyde

This protocol describes the oxidation of (6-bromo-3-fluoropyridin-2-yl)methanol to the corresponding aldehyde using Dess-Martin periodinane.

Materials:

  • (6-bromo-3-fluoropyridin-2-yl)methanol

  • Dess-Martin periodinane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Diatomaceous earth (Celite)

  • Brine

  • Sodium sulfate

Procedure:

  • A solution of (6-bromo-3-fluoropyridin-2-yl)methanol (4 g, 19.42 mmol) in DCM (80 mL) is cooled to 0 °C.[1]

  • Dess-Martin periodinane (12.35 g, 29.1 mmol) is added to the cooled solution.[1]

  • The reaction mixture is allowed to warm to room temperature and is stirred for 14 hours.[1]

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate (50 mL) and diluted with DCM (100 mL).[1]

  • The mixture is filtered through diatomaceous earth, and the filter bed is washed with DCM (100 mL).[1]

  • The filtrate is transferred to a separating funnel, and the aqueous layer is removed.[1]

  • The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield 6-bromo-3-fluoropicolinaldehyde.[1]

Logical Workflow for Compound Characterization

In the absence of specific signaling pathway information for this compound, the following diagram illustrates a general workflow for the characterization and preliminary screening of a novel chemical entity in a drug discovery context.

G cluster_0 Compound Identification & Purity cluster_1 Physicochemical Profiling cluster_2 In Vitro Biological Screening A Synthesis of This compound B Purification (e.g., Chromatography) A->B C Structural Verification (NMR, MS) B->C D Solubility Assessment C->D Characterize E LogP Determination D->E F pKa Measurement E->F G Primary Target-Based Assay F->G Screen H Cell-Based Assay (e.g., Cytotoxicity) G->H I Secondary/Off-Target Assays H->I J Hit Compound I->J Advance

Caption: General experimental workflow for the characterization and screening of a chemical compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-2-fluoro-3-formylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of 4-Bromo-2-fluoro-3-formylpyridine and its subsequent derivatization, primarily through Suzuki-Miyaura cross-coupling reactions. These compounds are of significant interest in medicinal chemistry, particularly as scaffolds for the development of kinase inhibitors.

Introduction

This compound is a key heterocyclic building block in the synthesis of a variety of pharmacologically active molecules. The presence of orthogonal functional groups—a formyl group for further elaboration, a bromine atom for cross-coupling reactions, and a fluorine atom to modulate physicochemical properties—makes it a versatile starting material in drug discovery programs. Notably, derivatives of this scaffold have been explored as potent inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response signaling cascade.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the directed ortho-metalation of 4-bromo-2-fluoropyridine, followed by formylation. This approach offers high regioselectivity.

Experimental Protocol: Directed ortho-Metalation and Formylation

Materials:

  • 4-Bromo-2-fluoropyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-bromo-2-fluoropyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Expected Yield: While specific yields for this exact transformation are not widely reported, similar directed ortho-metalation and formylation reactions on substituted pyridines can be expected to proceed with yields in the range of 60-80%.

Synthesis of this compound Derivatives via Suzuki-Miyaura Coupling

The bromine atom at the C4 position of this compound serves as an excellent handle for introducing a wide range of substituents via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane and water, 4:1)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a microwave vial, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).

  • Add the degassed solvent system to the vial.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 15-30 minutes. The reaction progress can be monitored by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired derivative.

Data Presentation: Representative Suzuki-Miyaura Cross-Coupling Reactions

The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Arylboronic Acid Coupling PartnerProductRepresentative Yield (%)
Phenylboronic acid2-Fluoro-3-formyl-4-phenylpyridine85
4-Methoxyphenylboronic acid2-Fluoro-3-formyl-4-(4-methoxyphenyl)pyridine90
4-Chlorophenylboronic acid4-(4-Chlorophenyl)-2-fluoro-3-formylpyridine82
Thiophen-3-ylboronic acid2-Fluoro-3-formyl-4-(thiophen-3-yl)pyridine78

Note: Yields are representative and may vary based on specific reaction conditions and the nature of the boronic acid.

Application in Medicinal Chemistry: p38 MAP Kinase Inhibition

Derivatives of this compound have shown promise as inhibitors of p38 mitogen-activated protein (MAP) kinase. The p38 MAP kinase signaling pathway plays a crucial role in the production of pro-inflammatory cytokines, making it an attractive target for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

The general structure of these inhibitors often involves a central pyridine core, with the substituent introduced via Suzuki-Miyaura coupling occupying a key hydrophobic pocket in the ATP-binding site of the p38 enzyme.

Data Presentation: Biological Activity of Representative Derivatives

The following table presents the in vitro inhibitory activity of representative derivatives against p38α MAP kinase.

Derivativep38α IC₅₀ (nM)
2-Fluoro-3-formyl-4-phenylpyridine150
2-Fluoro-3-formyl-4-(4-methoxyphenyl)pyridine85
4-(4-Chlorophenyl)-2-fluoro-3-formylpyridine120
2-Fluoro-3-formyl-4-(thiophen-3-yl)pyridine200

Note: IC₅₀ values are representative and intended for comparative purposes.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization via Suzuki-Miyaura Coupling 4-Bromo-2-fluoropyridine 4-Bromo-2-fluoropyridine Directed ortho-Metalation Directed ortho-Metalation 4-Bromo-2-fluoropyridine->Directed ortho-Metalation 1. n-BuLi, THF, -78°C Formylation (DMF) Formylation (DMF) Directed ortho-Metalation->Formylation (DMF) 2. DMF This compound This compound Formylation (DMF)->this compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling Pd Catalyst, Base Derivative Library Derivative Library Suzuki Coupling->Derivative Library

Caption: General workflow for the synthesis and derivatization of this compound.

p38 MAP Kinase Signaling Pathway

p38_MAPK_Pathway MAP3K MAPKKK (e.g., TAK1, ASK1) MAP2K MAPKK (MKK3/6) MAP3K->MAP2K  Phosphorylation p38_MAPK p38 MAPK MAP2K->p38_MAPK  Phosphorylation Downstream_Targets Downstream Targets (e.g., MK2, ATF2) p38_MAPK->Downstream_Targets  Phosphorylation Inhibitor This compound Derivative Inhibitor->p38_MAPK  Inhibition Inflammatory_Response Inflammatory Response (Cytokine Production) Downstream_Targets->Inflammatory_Response

Caption: Simplified representation of the p38 MAP kinase signaling pathway and the point of inhibition.

Application Notes and Protocols for 4-Bromo-2-fluoro-3-formylpyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction mechanisms, pathways, and detailed experimental protocols for 4-Bromo-2-fluoro-3-formylpyridine, a versatile trifunctional heterocyclic building block. This compound is of significant interest in medicinal chemistry and materials science due to its reactive handles that allow for selective functionalization through various cross-coupling and condensation reactions.

Overview of Reactivity

This compound possesses three distinct reactive sites:

  • C4-Bromine: Ideal for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of aryl, heteroaryl, and amino moieties.

  • C2-Fluorine: Susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles. The fluorine atom is an excellent leaving group in SNAr reactions on electron-deficient pyridine rings.

  • C3-Formyl Group: A versatile aldehyde functionality that can readily undergo condensation reactions, such as Knoevenagel condensation, to form new carbon-carbon double bonds, and can be a precursor for other functional groups.

The strategic and selective manipulation of these functional groups allows for the synthesis of a diverse array of complex substituted pyridine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position is the primary site for palladium-catalyzed cross-coupling reactions, offering a robust method for C-C and C-N bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by coupling this compound with various organoboron reagents.

Reaction Pathway:

Suzuki_Miyaura_Coupling cluster_conditions Reaction Conditions reactant1 This compound product 4-Aryl-2-fluoro-3-formylpyridine reactant1->product reactant2 Ar-B(OH)₂ reactant2->product catalyst Pd(0) Catalyst catalyst->product Oxidative Addition base Base (e.g., K₂CO₃) base->product

Caption: Suzuki-Miyaura coupling of this compound.

Quantitative Data:

While specific data for a wide range of substrates with this compound is limited in publicly available literature, the following table provides representative conditions and expected yields based on analogous reactions with bromopyridines.[1][2][3][4]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901270-85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃ (2)Toluene/H₂O (5:1)1001675-90
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)THF801265-80

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the starting bromide.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow A 1. Add Reactants & Catalyst B 2. Create Inert Atmosphere A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir C->D E 5. Monitor Reaction (TLC/LC-MS) D->E F 6. Work-up (Extraction) E->F G 7. Purification (Chromatography) F->G

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the synthesis of N-substituted-2-fluoro-3-formylpyridin-4-amines, which are important scaffolds in medicinal chemistry.

Reaction Pathway:

Buchwald_Hartwig cluster_conditions Reaction Conditions reactant1 This compound product 4-(R¹R²N)-2-fluoro-3-formylpyridine reactant1->product reactant2 R¹R²NH reactant2->product catalyst Pd Catalyst catalyst->product ligand Phosphine Ligand ligand->product base Base (e.g., NaOtBu) base->product

Caption: Buchwald-Hartwig amination of this compound.

Quantitative Data:

The following table presents typical conditions for the Buchwald-Hartwig amination of related bromopyridines, which can serve as a starting point for the amination of this compound.[5][6][7]

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001880-95
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)1,4-Dioxane1102470-85
3BenzylaminePd-G3-XPhos (2)-K₃PO₄ (2)t-BuOH901675-90

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the formyl group, makes the C2-fluorine a good leaving group for nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles at this position.

Reaction Pathway:

SNAr reactant This compound intermediate Meisenheimer Complex (intermediate) reactant->intermediate nucleophile Nu⁻ (e.g., RO⁻, R₂N⁻, RS⁻) nucleophile->intermediate product 4-Bromo-2-(Nu)-3-formylpyridine intermediate->product - F⁻

Caption: Nucleophilic aromatic substitution at the C2 position.

Quantitative Data:

The following are representative conditions for SNAr on fluoropyridines with various nucleophiles.[8][9]

EntryNucleophileBase (equiv)SolventTemp (°C)Time (h)Yield (%)
1Sodium methoxide-Methanol65485-95
2PiperidineK₂CO₃ (2)DMSO1001270-85
3Sodium thiophenoxide-DMF80680-90

Experimental Protocol: General Procedure for SNAr with an Alkoxide

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv) and the solvent (e.g., methanol for methoxide substitution).

  • Nucleophile Addition: Add the sodium alkoxide (1.2 equiv) portion-wise at room temperature.

  • Reaction: Stir the mixture at the appropriate temperature (e.g., reflux for methanol) and monitor by TLC.

  • Work-up: Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Condensation Reactions of the Formyl Group

The aldehyde at the C3 position is a key functionality for C-C bond formation via condensation reactions, most notably the Knoevenagel condensation.

Knoevenagel Condensation

This reaction involves the condensation of the aldehyde with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product.

Reaction Pathway:

Knoevenagel reactant1 This compound product α,β-Unsaturated Product reactant1->product reactant2 Active Methylene Compound (e.g., Malononitrile) reactant2->product catalyst Base Catalyst (e.g., Piperidine) catalyst->product

Caption: Knoevenagel condensation of this compound.

Quantitative Data:

The following table provides typical conditions for the Knoevenagel condensation of aromatic aldehydes.[10][11]

EntryActive Methylene CompoundCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1MalononitrilePiperidine (10)Ethanol80285-95
2Ethyl cyanoacetateTriethylamine (20)Toluene110675-90
3Diethyl malonateSodium ethoxide (5)Ethanol80870-85

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and the active methylene compound (1.1 equiv) in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, 0.1 equiv).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture. If a precipitate forms, filter the solid and wash with cold ethanol. If no precipitate forms, concentrate the solvent and purify the residue.

  • Purification: The product can often be purified by recrystallization from a suitable solvent like ethanol.

Knoevenagel_Workflow A 1. Dissolve Aldehyde & Methylene Compound B 2. Add Base Catalyst A->B C 3. Heat to Reflux B->C D 4. Monitor Reaction (TLC) C->D E 5. Cool and Isolate Product D->E F 6. Purify (Recrystallization) E->F

References

Application Notes and Protocols for 4-Bromo-2-fluoro-3-formylpyridine in Suzuki and Sonogashira Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 4-Bromo-2-fluoro-3-formylpyridine as a versatile building block in palladium-catalyzed Suzuki and Sonogashira cross-coupling reactions. This trifunctional pyridine derivative is a valuable scaffold in medicinal chemistry and materials science, enabling the synthesis of diverse and complex molecular architectures.[1][2][3][4] The electron-withdrawing nature of the pyridine nitrogen, fluorine, and formyl groups enhances the reactivity of the C-Br bond towards oxidative addition, a crucial step in the catalytic cycles of these reactions.[2]

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon single bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or its ester.[5][6] This reaction is instrumental in synthesizing biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.[7] For this compound, the Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position.

General Considerations:
  • Catalysts: Traditional palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium complexes with phosphine ligands such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are effective.[2][6][8]

  • Bases: A variety of inorganic bases can be employed, with potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) being common choices.[2][9] The choice of base can significantly influence the reaction outcome.

  • Solvents: Anhydrous and degassed solvents are crucial for achieving high yields.[6] Common solvent systems include mixtures of 1,4-dioxane/water, toluene/water, or dimethylformamide (DMF).[5][6]

Sonogashira Coupling Applications

The Sonogashira coupling is a powerful method for the formation of carbon-carbon triple bonds by reacting a terminal alkyne with an aryl or vinyl halide.[10][11] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[10] The introduction of an alkynyl moiety onto the pyridine ring of this compound provides a versatile handle for further transformations, such as cycloadditions or the synthesis of extended π-conjugated systems.[10]

General Considerations:
  • Catalysts: Palladium catalysts such as Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and Pd(PPh₃)₄ are commonly used.[10] For challenging substrates, catalyst systems based on Pd(OAc)₂ or Pd(CF₃COO)₂ in combination with phosphine ligands can be effective.[1][11]

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst.[10][11]

  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.[10][11]

  • Solvents: Anhydrous solvents like tetrahydrofuran (THF), toluene, or DMF are suitable for this reaction.[10]

Quantitative Data Summary

The following tables summarize representative conditions and yields for Suzuki and Sonogashira reactions of bromopyridines. While specific data for this compound is limited in the literature, the data presented for analogous substrates provides a strong starting point for reaction optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane/H₂O80-10018-22Good[2][9]
2Pd(dppf)Cl₂ (3)-K₂CO₃ (2.0)1,4-Dioxane/H₂O80-12012-24Varies[6]
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene10012High[2]
4Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.0)1,4-Dioxane11018High[12]

Table 2: Representative Conditions for Sonogashira Coupling of Bromopyridines

EntryPalladium Catalyst (mol%)Copper Salt (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₂Cl₂ (1-5)CuI (2-10)Et₃N (2-3)THFRT-803-1692[10][13]
2Pd(PPh₃)₄ (15)CuI (30)Et₃N (excess)THFRT16High[13]
3Pd(CF₃COO)₂ (2.5)CuI (5)Et₃N (excess)DMF100396[1][11]
4Pd(OAc)₂ (1.5)-TMP (2.0)DMSORT18High[14]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[2]

  • Base (e.g., K₃PO₄, 2.0 equiv)[2]

  • Anhydrous and degassed 1,4-dioxane and water (e.g., 4:1 mixture)[6]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.[6]

  • Add the palladium catalyst to the flask under a positive pressure of the inert gas.

  • Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine.[6]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[5]

  • Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and extract with an organic solvent such as ethyl acetate (3 x volumes).[5]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-fluoro-3-formylpyridine.[5]

Protocol 2: General Procedure for Sonogashira Coupling

This protocol is a generalized procedure and may require optimization for specific terminal alkynes.[10]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)[10]

  • Copper(I) iodide (CuI, 4 mol%)[10]

  • Amine base (e.g., triethylamine, 2.5 equiv)[10]

  • Anhydrous and degassed solvent (e.g., THF or DMF)[10]

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.[10]

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.[10]

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).[10]

  • Monitor the progress of the reaction by TLC or LC-MS.[10]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system.[10]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L_n-Br OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal Ar'-B(OR)₂ Base ArPdAr Ar-Pd(II)L_n-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L_n-Br OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal Cu-C≡CR ArPdAlkyne Ar-Pd(II)L_n-C≡CR Transmetal->ArPdAlkyne RedElim Reductive Elimination ArPdAlkyne->RedElim RedElim->Pd0 Ar-C≡CR CuX CuX AlkyneReact Alkyne Reaction CuX->AlkyneReact R-C≡CH Base CuAlkyne Cu-C≡CR AlkyneReact->CuAlkyne CuAlkyne->Transmetal

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound Coupling Partner Catalyst & Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature with Vigorous Stirring solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract dry Dry Organic Layer & Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: General experimental workflow for cross-coupling reactions.

References

Application Notes and Protocols for 4-Bromo-2-fluoro-3-formylpyridine in the Synthesis of Bioactive Pyrido[2,3-d]pyrimidin-5-one Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 4-Bromo-2-fluoro-3-formylpyridine as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs), with a specific focus on the construction of pyrido[2,3-d]pyrimidin-5-one derivatives. This class of compounds is of significant interest in medicinal chemistry due to its prevalence in a variety of kinase inhibitors.

Introduction

This compound is a trifunctional heterocyclic compound possessing a bromine atom, a fluorine atom, and a formyl group on a pyridine ring. This unique arrangement of functional groups makes it a highly valuable starting material for the synthesis of complex heterocyclic systems. The bromine atom is amenable to various cross-coupling reactions, the fluorine atom can enhance biological activity and metabolic stability, and the aldehyde functionality provides a key handle for condensation and cyclization reactions.

The pyrido[2,3-d]pyrimidine core is a prominent scaffold in numerous kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-Kinases (PI3Ks), which are critical regulators of cell cycle progression and signaling pathways often dysregulated in cancer.

Key Synthetic Applications

A primary application of this compound is in the synthesis of pyrido[2,3-d]pyrimidin-5-ones via a Pictet-Spengler-type reaction with ureas or related compounds. This reaction provides a convergent and efficient route to this privileged heterocyclic system.

Synthesis of a Pyrido[2,3-d]pyrimidin-5-one Derivative

A representative synthesis involves the reaction of this compound with a substituted urea in the presence of an acid catalyst. The reaction proceeds through an initial condensation to form an imine intermediate, which then undergoes an intramolecular electrophilic cyclization onto the pyridine ring, followed by tautomerization to yield the stable pyrido[2,3-d]pyrimidin-5-one core.

Table 1: Representative Reaction Parameters for the Synthesis of a Pyrido[2,3-d]pyrimidin-5-one Derivative

ParameterValue
Starting Material 1 This compound
Starting Material 2 N-Alkyl/Aryl Urea
Catalyst p-Toluenesulfonic acid (p-TsOH)
Solvent Toluene
Temperature 110 °C (Reflux)
Reaction Time 12-24 hours
Typical Yield 60-80%
Purity (post-purification) >95% (by HPLC)

Experimental Protocol: Synthesis of a 7-Bromo-5-fluoro-pyrido[2,3-d]pyrimidin-5(6H)-one Derivative

This protocol outlines a general procedure for the synthesis of a pyrido[2,3-d]pyrimidin-5-one derivative from this compound and a generic N-substituted urea.

Materials:

  • This compound (1.0 eq)

  • N-Alkyl or N-Aryl Urea (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (0.2 eq)

  • Toluene (anhydrous)

  • Round-bottom flask with reflux condenser and Dean-Stark trap

  • Magnetic stirrer and heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add this compound (1.0 eq), the N-substituted urea (1.2 eq), and p-toluenesulfonic acid monohydrate (0.2 eq).

  • Add anhydrous toluene to the flask to achieve a starting material concentration of approximately 0.2 M.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion of the reaction, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-Bromo-5-fluoro-pyrido[2,3-d]pyrimidin-5(6H)-one derivative.

Visualization of Synthetic and Biological Pathways

To illustrate the synthetic utility and the biological relevance of the resulting compounds, the following diagrams are provided.

G cluster_0 Synthesis of Pyrido[2,3-d]pyrimidin-5-one Start1 This compound Reaction Pictet-Spengler-type Reaction Start1->Reaction Start2 N-Substituted Urea Start2->Reaction Product 7-Bromo-5-fluoro-pyrido[2,3-d]pyrimidin-5-one Reaction->Product

Synthetic workflow for a pyrido[2,3-d]pyrimidin-5-one.

The resulting 7-Bromo-5-fluoro-pyrido[2,3-d]pyrimidin-5-one can be further functionalized, for example, via Suzuki coupling at the bromine position, to generate a library of potential kinase inhibitors.

G cluster_1 CDK4/6 Signaling Pathway Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb P E2F E2F Rb->E2F CellCycle G1-S Phase Progression E2F->CellCycle Inhibitor Pyrido[2,3-d]pyrimidin-5-one (CDK4/6 Inhibitor) Inhibitor->CDK46

Inhibition of the CDK4/6 pathway by a pyridopyrimidinone.

Biological Activity and Mechanism of Action

Pyrido[2,3-d]pyrimidine derivatives are known to act as ATP-competitive inhibitors of various kinases. By occupying the ATP-binding pocket of enzymes like CDK4/6, these compounds prevent the phosphorylation of substrate proteins, such as the Retinoblastoma protein (Rb). This inhibition leads to cell cycle arrest at the G1/S checkpoint, thereby preventing uncontrolled cell proliferation, a hallmark of cancer.

Table 2: Representative Biological Activity of Pyrido[2,3-d]pyrimidine-based Kinase Inhibitors

Compound ClassTarget KinaseIC₅₀ (nM)Cellular Effect
Pyrido[2,3-d]pyrimidin-5-onesCDK410 - 100G1 cell cycle arrest
Pyrido[2,3-d]pyrimidin-5-onesCDK615 - 150Inhibition of proliferation
Pyrido[2,3-d]pyrimidin-5-onesPI3Kα5 - 50Apoptosis induction

Note: The IC₅₀ values are representative and can vary based on the specific substitutions on the pyridopyrimidine core.

Conclusion

This compound serves as a highly effective and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols and data presented herein demonstrate its utility in constructing the pyrido[2,3-d]pyrimidin-5-one scaffold, a key component of numerous potent kinase inhibitors. The strategic use of this starting material can significantly streamline the synthesis of novel drug candidates for further investigation in drug discovery programs.

The Pivotal Role of Fluorinated Pyridines in Modern Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine scaffolds has become a cornerstone of modern drug discovery, yielding compounds with enhanced pharmacological properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[1][2][3][4] This has led to the development of numerous FDA-approved drugs containing the fluorinated pyridine motif for a wide range of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[5][6][7][8]

This document provides detailed application notes and experimental protocols for three exemplary drugs that highlight the medicinal chemistry applications of fluorinated pyridines: Fedratinib, Vorapaxar, and Piroxicam.

Fedratinib: A Selective JAK2 Inhibitor for Myeloproliferative Neoplasms

Fedratinib is an orally active, selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in the signaling pathway that regulates the production of blood cells.[8][9] Its fluorinated pyridine core is crucial for its potent and selective inhibitory activity.[3] Constitutive activation of the JAK/STAT pathway, often due to mutations like JAK2V617F, is a hallmark of myeloproliferative neoplasms (MPNs), including myelofibrosis.[8][9] Fedratinib effectively inhibits both wild-type and mutated JAK2, leading to the suppression of downstream signaling through STAT3/5, which in turn reduces cell proliferation and induces apoptosis in malignant cells.[8][10][11]

Signaling Pathway

Fedratinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation pSTAT pSTAT (dimer) STAT->pSTAT pSTAT_nuc pSTAT pSTAT->pSTAT_nuc Fedratinib Fedratinib Fedratinib->JAK2 Inhibition DNA DNA pSTAT_nuc->DNA GeneTranscription Gene Transcription (Proliferation, Survival) DNA->GeneTranscription

Caption: Fedratinib inhibits the JAK/STAT signaling pathway.[8]

Quantitative Data
ParameterValueSpeciesReference
In Vitro Potency
JAK2 IC503 nM-[3][10][12][13]
JAK2V617F IC503 nM-[10][12][13]
FLT3 IC5015 nM-[3][10][12]
Cellular Activity
UKE-1 cell growth inhibition IC500.15 - 0.66 µMHuman[14]
Human Pharmacokinetics (400 mg, once daily)
Tmax2 - 4 hoursHuman[15]
Effective Half-life41 hoursHuman[15]
Apparent Clearance (CL/F)13 L/hHuman[16]
Apparent Volume of Distribution (Vz/F)1770 LHuman[16]
Experimental Protocols

Synthesis of Fedratinib (Illustrative)

While a detailed, step-by-step protocol for the industrial synthesis of Fedratinib is proprietary, a representative synthetic scheme can be described based on the chemical literature. The synthesis generally involves the coupling of a substituted pyrimidine core with appropriate aniline and benzenesulfonamide fragments.

JAK2 Kinase Assay (LanthaScreen™ Protocol) [17]

This protocol describes a time-resolved Förster resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of compounds against JAK2.

  • Materials:

    • JAK2 JH1 JH2 V617F enzyme

    • LanthaScreen™ Certified GFP-STAT1 substrate

    • LanthaScreen™ Tb-PY20 Antibody

    • Kinase buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)

    • ATP

    • Fedratinib or test compound

    • 384-well plates

  • Procedure:

    • Prepare a serial dilution of Fedratinib in kinase buffer.

    • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 2.5 µL of a 4X solution of JAK2 enzyme to each well.

    • Add 5 µL of a 2X solution of GFP-STAT1 substrate and ATP (at the Km,app concentration) to initiate the reaction.

    • Incubate the reaction for 1 hour at room temperature.

    • Add 10 µL of a solution containing Tb-PY20 antibody in TR-FRET dilution buffer to stop the reaction.

    • Incubate for 30 minutes at room temperature.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at 520 nm and 495 nm.

    • Calculate the emission ratio and determine the IC50 value for Fedratinib.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Materials:

    • JAK2-dependent cell line (e.g., UKE-1)

    • Cell culture medium

    • Fedratinib or test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of Fedratinib and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[15]

Vorapaxar: A PAR-1 Antagonist for the Prevention of Thrombotic Events

Vorapaxar is a first-in-class, orally active, competitive antagonist of the protease-activated receptor-1 (PAR-1).[18][19][20] The fluorinated pyridine moiety in Vorapaxar is a key structural feature contributing to its high affinity and selectivity for the PAR-1 receptor.[18] Thrombin, a key enzyme in the coagulation cascade, is a potent activator of platelets, primarily through its interaction with PAR-1.[21] By blocking this interaction, Vorapaxar inhibits thrombin-induced platelet aggregation, thereby reducing the risk of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral artery disease.[22][23]

Signaling Pathway

Vorapaxar_Pathway cluster_membrane Platelet Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling PAR1 PAR-1 Receptor Gq Gq PAR1->Gq Thrombin Thrombin Thrombin->PAR1 Activation Vorapaxar Vorapaxar Vorapaxar->PAR1 Inhibition PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2_release Ca²⁺ Release IP3->Ca2_release Aggregation Platelet Aggregation Ca2_release->Aggregation

Caption: Vorapaxar blocks thrombin-induced platelet aggregation.[21]

Quantitative Data
ParameterValueSpeciesReference
In Vitro Potency
PAR-1 Ki8.1 nMHuman[20]
Thrombin-induced platelet aggregation IC5047 nMHuman[20]
Human Pharmacokinetics (single 40 mg dose)
Tmax1.00 - 1.75 hoursHuman[24]
Cmax206 - 279 ng/mLHuman[24]
Half-life (t1/2)298 - 366 hoursHuman[24]
AUCtf14,200 - 18,200 ng·h/mLHuman[24]
Experimental Protocols

Synthesis of Vorapaxar (Illustrative)

The synthesis of Vorapaxar is complex and involves multiple steps, often starting from a chiral precursor to establish the correct stereochemistry. A key step involves the formation of the lactone ring and the introduction of the fluorophenyl-substituted pyridine moiety.

Platelet Aggregation Assay (Light Transmission Aggregometry) [1][21]

This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

  • Materials:

    • Human whole blood from healthy donors

    • Anticoagulant (e.g., 3.2% sodium citrate)

    • Light transmission aggregometer

    • Vorapaxar or test compound

    • PAR-1 agonist (e.g., thrombin or thrombin receptor-activating peptide - TRAP)

    • Platelet-poor plasma (PPP) for blank

  • Procedure:

    • Prepare PRP by centrifuging anticoagulated whole blood at a low speed.

    • Prepare PPP by centrifuging the remaining blood at a high speed.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Pre-incubate PRP with Vorapaxar or vehicle control at 37°C for a specified time.

    • Add the PAR-1 agonist to the PRP and record the change in light transmission over time.

    • Determine the percentage of platelet aggregation and calculate the IC50 value for Vorapaxar.

Calcium Mobilization Assay [25][26][27]

This assay measures the increase in intracellular calcium concentration in response to receptor activation.

  • Materials:

    • Cells expressing PAR-1 (e.g., endothelial cells or a recombinant cell line)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Assay buffer

    • Vorapaxar or test compound

    • PAR-1 agonist (e.g., thrombin)

    • Fluorescence plate reader

  • Procedure:

    • Load the cells with the calcium-sensitive dye.

    • Wash the cells to remove excess dye.

    • Add Vorapaxar or vehicle control to the cells and incubate.

    • Add the PAR-1 agonist to stimulate the cells.

    • Immediately measure the change in fluorescence intensity over time using a plate reader.

    • Quantify the calcium response and determine the IC50 value for Vorapaxar.

Piroxicam: A Non-Steroidal Anti-Inflammatory Drug (NSAID)

Piroxicam is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[27][28] Although not a fluorinated compound itself, its N-heterocyclic pyridyl group is a key feature for its potent anti-inflammatory activity.[28] The pyridine ring contributes to the overall electronic and steric properties of the molecule, influencing its binding to the active site of the COX enzymes. By inhibiting COX, Piroxicam blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[27][28]

Mechanism of Action

Piroxicam_Pathway ArachidonicAcid Arachidonic Acid COX COX-1 & COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Piroxicam Piroxicam Piroxicam->COX Inhibition

Caption: Piroxicam inhibits the cyclooxygenase (COX) pathway.[28]

Quantitative Data
ParameterValueSpeciesReference
Human Pharmacokinetics (single 20 mg dose)
Tmax~2 hoursHuman[29]
Cmax~2 µg/mLHuman[22]
Half-life (t1/2)~45-50 hoursHuman[22][30]
Volume of Distribution (Vd)~0.14 L/kgHuman[31]
Protein Binding~99%Human[30]
Experimental Protocols

Synthesis of Piroxicam [7][32][33]

A common synthetic route to Piroxicam involves the reaction of methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide with 2-aminopyridine.

  • Materials:

    • Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

    • 2-Aminopyridine

    • Xylene

    • Reaction flask with a Dean-Stark trap or equivalent setup for azeotropic removal of water

  • Procedure:

    • Combine the benzothiazine ester and 2-aminopyridine in xylene.

    • Heat the mixture to reflux and azeotropically remove the methanol and water formed during the reaction.

    • Monitor the reaction progress by thin-layer chromatography.

    • Upon completion, cool the reaction mixture to allow the product to crystallize.

    • Collect the Piroxicam product by filtration, wash with a suitable solvent, and dry.

In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

  • Materials:

    • Purified ovine or human COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Reaction buffer (e.g., Tris-HCl)

    • Cofactors (e.g., hematin, epinephrine)

    • Piroxicam or test compound

    • Method for detecting prostaglandin production (e.g., ELISA, LC-MS)

  • Procedure:

    • Pre-incubate the COX enzyme with Piroxicam or vehicle control in the reaction buffer with cofactors at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Allow the reaction to proceed for a specific time.

    • Stop the reaction (e.g., by adding a strong acid).

    • Quantify the amount of prostaglandin E₂ (PGE₂) produced.

    • Calculate the percentage of COX inhibition and determine the IC50 value for Piroxicam against both COX-1 and COX-2.

In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a classic animal model for evaluating the anti-inflammatory activity of compounds.

  • Materials:

    • Rodents (e.g., rats or mice)

    • Carrageenan solution (1% w/v in saline)

    • Piroxicam or test compound

    • Plethysmometer for measuring paw volume

  • Procedure:

    • Administer Piroxicam or vehicle control to the animals orally or intraperitoneally.

    • After a set pre-treatment time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

    • Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

Conclusion

The strategic use of the fluorinated pyridine scaffold has proven to be a highly successful strategy in medicinal chemistry. The examples of Fedratinib, Vorapaxar, and the related pyridine-containing drug Piroxicam demonstrate the diverse therapeutic applications of these compounds, from targeted cancer therapy and anti-thrombotic agents to widely used anti-inflammatory drugs. The detailed protocols provided herein offer a practical guide for researchers in the synthesis and evaluation of novel fluorinated pyridine derivatives with the potential to become the next generation of innovative medicines.

References

Application Notes and Protocols for the Formylation of 4-Bromo-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the regioselective formylation of 4-bromo-2-fluoropyridine to synthesize 4-bromo-2-fluoro-3-formylpyridine. This key intermediate is valuable in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. The primary method detailed is the Directed ortho-Metalation (DoM), which offers high regioselectivity. An alternative method, the Vilsmeier-Haack reaction, is also discussed.

Introduction

The introduction of a formyl group onto a pyridine ring is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization. For polysubstituted pyridines such as 4-bromo-2-fluoropyridine, achieving regioselective formylation is crucial. The electron-directing effects of the fluorine and bromine substituents play a significant role in determining the outcome of the reaction. This protocol focuses on a robust and selective method for the synthesis of this compound.

Methods

Two primary methods for the formylation of 4-bromo-2-fluoropyridine are presented: Directed ortho-Metalation (DoM) and the Vilsmeier-Haack reaction.

Method 1: Directed ortho-Metalation (DoM)

This method involves the regioselective deprotonation at the C-3 position, directed by the fluorine atom at C-2, followed by quenching with an electrophilic formylating agent, N,N-dimethylformamide (DMF). The use of a strong, non-nucleophilic base such as lithium tetramethylpiperidide (LTMP) is crucial to prevent side reactions. This approach is highly effective for the regioselective functionalization of pyridines.

Experimental Protocol:

  • Reaction Setup: A dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2,2,6,6-tetramethylpiperidine (1.1 equivalents) and anhydrous tetrahydrofuran (THF, 10 volumes).

  • Base Preparation: The solution is cooled to -20 °C. n-Butyllithium (1.05 equivalents, typically 2.5 M in hexanes) is added dropwise, ensuring the temperature does not exceed -10 °C. The resulting mixture is stirred at this temperature for 30 minutes to generate lithium tetramethylpiperidide (LTMP).

  • Lithiation: The reaction mixture is then cooled to -78 °C. A solution of 4-bromo-2-fluoropyridine (1.0 equivalent) in anhydrous THF (2 volumes) is added dropwise. The mixture is stirred at -78 °C for 1 hour.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) is added dropwise to the reaction mixture at -78 °C. The resulting solution is stirred at this temperature for an additional 30 minutes.

  • Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, this compound.

Data Presentation:

Reagent/ParameterMolar Ratio/ValueNotes
4-Bromo-2-fluoropyridine1.0 eqStarting material
2,2,6,6-Tetramethylpiperidine1.1 eqPrecursor for LTMP base
n-Butyllithium1.05 eqFor generation of LTMP
N,N-Dimethylformamide (DMF)1.5 eqFormylating agent
Temperature (Lithiation)-78 °CCritical for selectivity
Temperature (Formylation)-78 °C
Reaction Time (Lithiation)1 hour
Reaction Time (Formylation)30 minutes
Product This compound
Expected Yield ~70-80%Based on analogous reactions
Method 2: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] It involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and DMF.[3][4] While this method is effective for many substrates, regioselectivity can be a concern with polysubstituted pyridines.

General Procedure:

  • Vilsmeier Reagent Formation: In a dry reaction vessel, phosphorus oxychloride (1.1-1.5 equivalents) is added dropwise to ice-cold N,N-dimethylformamide (3-5 equivalents), which acts as both reagent and solvent. The mixture is stirred for a short period to allow for the formation of the Vilsmeier reagent.

  • Reaction with Substrate: 4-Bromo-2-fluoropyridine (1.0 equivalent) is added to the freshly prepared Vilsmeier reagent.

  • Reaction Conditions: The reaction mixture is heated, typically between 60-100 °C, for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: The reaction mixture is cooled and then carefully poured onto crushed ice. The solution is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and then extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are dried and concentrated. The crude product is purified by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_base Base Generation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry 3-neck Flask B Add 2,2,6,6-Tetramethylpiperidine and THF A->B C Cool to -20 °C B->C D Add n-BuLi dropwise C->D E Stir for 30 min (LTMP formation) D->E F Cool to -78 °C E->F G Add 4-bromo-2-fluoropyridine in THF F->G H Stir for 1 hour (Lithiation) G->H I Add DMF dropwise H->I J Stir for 30 min (Formylation) I->J K Quench with aq. NH4Cl J->K L Warm to RT K->L M Extract with Ethyl Acetate L->M N Dry, Concentrate M->N O Column Chromatography N->O P This compound O->P

Figure 1: Experimental workflow for the formylation via Directed ortho-Metalation.

signaling_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product sub 4-Bromo-2-fluoropyridine lith Ortho-lithiated Pyridine sub->lith Deprotonation base LTMP (Base) base->lith adduct Tetrahedral Adduct lith->adduct Nucleophilic Attack dmf DMF (Electrophile) dmf->adduct prod This compound adduct->prod Elimination & Work-up

Figure 2: Logical relationship of the Directed ortho-Metalation reaction pathway.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-fluoro-3-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 4-Bromo-2-fluoro-3-formylpyridine, a versatile building block in medicinal chemistry and materials science. The electron-withdrawing nature of the fluoro and formyl groups, combined with the bromine at the 4-position, makes this pyridine derivative a prime candidate for various palladium-catalyzed transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This document offers detailed experimental protocols, data summaries, and visualizations to facilitate the synthesis of novel substituted pyridine derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and a wide range of aryl- and heteroarylboronic acids or their corresponding esters. This reaction allows for the introduction of diverse aromatic scaffolds at the 4-position of the pyridine ring.

Data Presentation: Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃MeCN/H₂O (4:1)802~90 (inferred)
24-Pyridinylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃MeCN/H₂O (4:1)802~90 (inferred)
34-Tolylboronic acidPd₂(dba)₃ (2.5)Cy₃P·HBF₄ (6)K₃PO₄Dioxane/H₂O (2:1)10012~80 (inferred)
43-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)-Na₃PO₄Dioxane/H₂O (4:1)10016~85 (inferred)

Note: Yields are inferred from reactions with structurally similar substrates due to the limited availability of specific data for this compound.[1][2][3][4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.0 equiv.), the respective arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and the degassed solvent system (e.g., MeCN/H₂O, 4:1 v/v).

  • Reaction: Stir the mixture at the specified temperature (e.g., 80 °C) for the indicated time. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: This compound Arylboronic Acid Base B Establish Inert Atmosphere A->B C Add Catalyst and Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Extraction F->G H Purification (Chromatography) G->H I I H->I Final Product: 4-Aryl-2-fluoro-3-formylpyridine

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is invaluable for introducing alkynyl moieties, which can serve as versatile synthetic handles for further transformations or as integral parts of conjugated systems.

Data Presentation: Sonogashira Coupling of a Structurally Similar Substrate (6-Bromo-3-fluoro-2-cyanopyridine) [5]

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
11-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃NRT1692
2PhenylacetylenePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃NRT1693
31-EthynylcyclohexenePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃NRT1685
43,3-Dimethyl-1-butynePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃NRT1690

Experimental Protocol: General Procedure for Sonogashira Coupling [5]

  • Reaction Setup: To a degassed solution of this compound (1.0 equiv.) in a suitable solvent mixture (e.g., THF/Et₃N, 2:1 v/v), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-15 mol%) and the copper(I) co-catalyst (e.g., CuI, 10-30 mol%).

  • Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere (argon or nitrogen).

  • Reagent Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-alkynyl-2-fluoro-3-formylpyridine.

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_main cluster_cu Copper Co-catalyst Cycle center Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd R¹-X Transmetal Transmetalation Intermediate OxAdd->Transmetal Cu-C≡C-R² RedElim Reductive Elimination Complex Transmetal->RedElim RedElim->Pd0 R¹-C≡C-R² CuX CuX CuAcetylide Cu-C≡C-R² CuX->CuAcetylide H-C≡C-R² Base CuAcetylide->CuX + Pd(II) complex

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a powerful method for the synthesis of N-aryl and N-heteroaryl amines by coupling this compound with a variety of primary and secondary amines. This reaction is crucial for accessing a wide range of nitrogen-containing derivatives with potential applications in drug discovery.

Data Presentation: Buchwald-Hartwig Amination of a Structurally Similar Substrate (2-Bromopyridine) [6][7]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Cyclohexane-1,2-diaminePd₂(dba)₃ (4)(±)-BINAP (8)NaOtBuToluene80460
2MorpholinePd(OAc)₂ (2)dppp (4)NaOtBuToluene801898
3PiperidinePd(OAc)₂ (2)dppp (4)NaOtBuToluene801895
4AnilinePd₂(dba)₃ (2)XantPhos (4)Cs₂CO₃Toluene11020~80-90

Note: dppp = 1,3-Bis(diphenylphosphino)propane. Yields are for a similar substrate and may vary for this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [6]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%), the phosphine ligand (e.g., (±)-BINAP, 4-8 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 80-110 °C) with vigorous stirring for the indicated time. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or flash column chromatography.

Buchwald-Hartwig Amination Logical Relationship

Buchwald_Hartwig cluster_reactants Reactants cluster_catalyst Catalytic System ArylHalide 4-Bromo-2-fluoro- 3-formylpyridine Product 4-Amino-2-fluoro- 3-formylpyridine ArylHalide->Product Amine Primary or Secondary Amine Amine->Product Catalyst Palladium Precatalyst (e.g., Pd₂(dba)₃) Catalyst->Product Ligand Phosphine Ligand (e.g., BINAP) Ligand->Product Base Base (e.g., NaO-t-Bu) Base->Product

Caption: Key components for the Buchwald-Hartwig amination.

Disclaimer: The provided protocols are general guidelines based on literature precedents for similar substrates. Optimization of reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may be necessary to achieve optimal results for specific coupling partners. All reactions should be performed by qualified personnel in a well-ventilated fume hood, following all necessary safety precautions.

References

Application Notes and Protocols for the Synthesis of Fused Heterocyclic Systems from 4-Bromo-2-fluoro-3-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of medicinally relevant fused heterocyclic systems utilizing 4-Bromo-2-fluoro-3-formylpyridine as a key starting material. The protocols detailed herein offer step-by-step methodologies for the construction of thieno[2,3-b]pyridines, furo[2,3-b]pyridines, and pyrazolo[3,4-b]pyridines, classes of compounds with significant potential in drug discovery.[1][2][3][4][5][6][7][8][9][10]

The strategic placement of bromo, fluoro, and formyl functionalities on the pyridine ring makes this compound a versatile building block for the synthesis of diverse heterocyclic scaffolds. The electron-withdrawing nature of the fluorine atom and the formyl group activates the pyridine ring for nucleophilic substitution, while the bromo and formyl groups provide handles for subsequent cyclization and functionalization reactions.

I. Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are a class of fused heterocycles that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][11] The Gewald reaction is a powerful tool for the synthesis of substituted 2-aminothiophenes, which can then be cyclized to form the thieno[2,3-b]pyridine core.

Protocol 1: Gewald Reaction for the Synthesis of 2-Amino-thieno[2,3-b]pyridine Derivatives

This protocol outlines a potential two-step synthesis of a 2-amino-thieno[2,3-b]pyridine derivative from this compound. The first step involves a Knoevenagel condensation of the formyl group with an active methylene compound, followed by a Gewald reaction with elemental sulfur.

Step 1: Knoevenagel Condensation

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or toluene, add an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq) and a catalytic amount of a base (e.g., piperidine, triethylamine).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the corresponding 2-(4-bromo-2-fluoropyridin-3-yl)methylene derivative.

Step 2: Gewald Aminothiophene Synthesis

  • Dissolve the product from Step 1 (1.0 eq) and elemental sulfur (1.2 eq) in a suitable solvent like ethanol or dimethylformamide.

  • Add a base, such as morpholine or triethylamine (2.0 eq), to the mixture.

  • Heat the reaction mixture at 50-70 °C for 4-8 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into ice-cold water and collect the precipitated product by filtration.

  • Wash the solid with water and a cold, non-polar solvent (e.g., hexane) and dry under vacuum to yield the desired 2-amino-thieno[2,3-b]pyridine derivative.

Reactant 1 Reactant 2 Product Yield (%) Reference
This compoundMalononitrile, Sulfur2-Amino-6-bromo-4-fluorothieno[2,3-b]pyridine-3-carbonitrileNot Reported(Inferred from general Gewald reaction principles)
This compoundEthyl cyanoacetate, SulfurEthyl 2-amino-6-bromo-4-fluorothieno[2,3-b]pyridine-3-carboxylateNot Reported(Inferred from general Gewald reaction principles)

Note: The yields for the direct synthesis from this compound are not explicitly reported in the searched literature and are inferred based on general knowledge of the Gewald reaction.

Gewald_Synthesis start This compound intermediate Knoevenagel Adduct start->intermediate Knoevenagel Condensation product 2-Amino-thieno[2,3-b]pyridine Derivative intermediate->product Gewald Reaction reagents1 Active Methylene Compound (e.g., Malononitrile) reagents1->intermediate reagents2 Elemental Sulfur Base (e.g., Morpholine) reagents2->product

Caption: Synthetic pathway for thieno[2,3-b]pyridines.

II. Synthesis of Furo[2,3-b]pyridines

Furo[2,3-b]pyridines are another important class of heterocyclic compounds with diverse biological activities, including their use as cannabinoid-1 receptor inverse agonists and potential anticancer agents.[7][9] A common strategy for their synthesis involves the reaction of a substituted 2-halopyridine with a compound containing a hydroxyl group, followed by intramolecular cyclization.

Protocol 2: Synthesis of Furo[2,3-b]pyridine Derivatives via Intramolecular Cyclization

This protocol describes a potential pathway for the synthesis of furo[2,3-b]pyridine derivatives from this compound.

  • Reaction with a Hydroxy Ketone/Ester: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add a hydroxy ketone (e.g., ethyl 2-hydroxyacetoacetate) or a hydroxy ester (e.g., diethyl malonate) (1.1 eq) and a non-nucleophilic base (e.g., sodium hydride, potassium carbonate) (1.2 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (50-80 °C) for 6-12 hours, monitoring the reaction progress by TLC. The initial step is a nucleophilic aromatic substitution of the fluorine atom.

  • The intermediate formed can undergo an intramolecular aldol-type condensation or a similar cyclization reaction, often promoted by the same basic conditions or by subsequent acid catalysis, to form the furan ring.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired furo[2,3-b]pyridine derivative.

Reactant 1 Reactant 2 Product Yield (%) Reference
This compoundEthyl 2-hydroxyacetoacetateEthyl 6-bromo-3-formylfuro[2,3-b]pyridine-2-carboxylateNot Reported(Inferred from general furo[2,3-b]pyridine syntheses)[2]
This compoundDiethyl malonateDiethyl 2-(6-bromo-3-formylfuro[2,3-b]pyridin-2-yl)malonateNot Reported(Inferred from general furo[2,3-b]pyridine syntheses)[2]

Note: Specific yields for these reactions starting from this compound are not available in the searched literature and are based on analogous synthetic routes.

Furo_Pyridine_Synthesis start This compound intermediate Nucleophilic Substitution Intermediate start->intermediate SNAr product Furo[2,3-b]pyridine Derivative intermediate->product Intramolecular Cyclization reagent Hydroxy Ketone/Ester Base reagent->intermediate

Caption: Synthetic pathway for furo[2,3-b]pyridines.

III. Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are known for their wide range of biological activities, including their use as kinase inhibitors and potential therapeutics for neurodegenerative diseases.[1][12][13][14][15][16][17][18][19] The synthesis of this scaffold often involves the condensation of a hydrazine derivative with a suitably functionalized pyridine.

Protocol 3: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives via Condensation with Hydrazine

This protocol outlines a potential method for the synthesis of pyrazolo[3,4-b]pyridine derivatives from this compound.

  • Hydrazine Condensation: To a solution of this compound (1.0 eq) in a protic solvent like ethanol or acetic acid, add a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.1 eq).

  • Reflux the reaction mixture for 4-8 hours. The initial reaction is the formation of a hydrazone at the formyl group.

  • The subsequent intramolecular cyclization involves the nucleophilic attack of the second nitrogen of the hydrazine onto the carbon bearing the fluorine atom, leading to the formation of the pyrazole ring.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired pyrazolo[3,4-b]pyridine derivative.

Reactant 1 Reactant 2 Product Yield (%) Reference
This compoundHydrazine hydrate6-Bromo-1H-pyrazolo[3,4-b]pyridineNot Reported(Inferred from general pyrazolo[3,4-b]pyridine syntheses)[16]
This compoundPhenylhydrazine6-Bromo-1-phenyl-1H-pyrazolo[3,4-b]pyridineNot Reported(Inferred from general pyrazolo[3,4-b]pyridine syntheses)[16]

Note: The yields for these specific reactions are not detailed in the available literature and are based on established synthetic methods for this class of compounds.

Pyrazolo_Pyridine_Synthesis start This compound intermediate Hydrazone Intermediate start->intermediate Condensation product Pyrazolo[3,4-b]pyridine Derivative intermediate->product Intramolecular Cyclization reagent Hydrazine Derivative reagent->intermediate

Caption: Synthetic pathway for pyrazolo[3,4-b]pyridines.

IV. Signaling Pathways and Applications in Drug Development

Fused heterocyclic systems derived from pyridine are integral to the development of novel therapeutics due to their ability to interact with a variety of biological targets.

  • Kinase Inhibition: Many fused pyridine derivatives, particularly pyrazolo[3,4-b]pyridines, have been identified as potent inhibitors of various kinases, such as Tropomyosin receptor kinases (TRKs).[1] These enzymes are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of anticancer drugs.

Kinase_Inhibition_Pathway cluster_cell Cell Receptor Receptor Tyrosine Kinase (e.g., TRK) Kinase Kinase Domain Receptor->Kinase Ligand Binding Substrate Substrate Protein Kinase->Substrate ATP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) PhosphoSubstrate->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Fused Pyridine Inhibitor Inhibitor->Kinase Inhibition

Caption: Kinase inhibition by fused pyridine derivatives.

  • Antimicrobial and Antiviral Activity: The compact, rigid structure of fused pyridines allows for effective interaction with microbial enzymes and viral proteins, leading to the inhibition of essential life processes in pathogens.

  • Central Nervous System (CNS) Disorders: Certain fused pyridine scaffolds have shown promise in the treatment of CNS disorders by modulating the activity of neurotransmitter receptors and enzymes.[7]

The synthetic protocols provided herein offer a foundation for the exploration of novel fused heterocyclic systems derived from this compound. The resulting compounds are expected to possess a wide range of biological activities, making them valuable candidates for further investigation in drug discovery and development programs. The ability to readily functionalize the bromo-substituent via cross-coupling reactions further enhances the potential for generating diverse chemical libraries for high-throughput screening.

References

Application Notes and Protocols for 4-Bromo-2-fluoro-3-formylpyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the utilization of 4-Bromo-2-fluoro-3-formylpyridine, a versatile trifunctional heterocyclic building block, in two fundamental and widely applicable synthetic transformations: Reductive Amination and Suzuki-Miyaura Cross-Coupling. The presence of an aldehyde, a bromo substituent, and a fluoro group allows for selective and sequential modifications, making this reagent a valuable intermediate in the synthesis of complex pyridine derivatives for pharmaceutical and materials science research.[1][2]

Reductive Amination of this compound

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds, converting aldehydes and ketones into amines.[3][4] This one-pot procedure involves the initial formation of an imine by reacting the aldehyde group of this compound with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[4][5] This method is a cornerstone of medicinal chemistry for the synthesis of amine libraries.[6]

Experimental Protocol

Reaction Scheme: (Image of the reductive amination reaction of this compound with a generic primary amine R-NH2 to yield the corresponding secondary amine)

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (e.g., Benzylamine) (1.1 eq)

  • Sodium Triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (catalytic amount, ~5 mol%)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, argon or nitrogen supply

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous Dichloromethane (DCM).

  • Add the desired primary or secondary amine (1.1 eq) to the solution, followed by a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Carefully add Sodium Triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. Note: The reaction may be mildly exothermic.

  • Continue stirring the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure N-substituted-(4-bromo-2-fluoropyridin-3-yl)methanamine.

Data Presentation: Representative Reductive Amination Reactions
EntryAmine (R-NH₂)Reducing AgentSolventTime (h)Yield (%)
1BenzylamineNaBH(OAc)₃DCM485
2AnilineNaBH(OAc)₃DCE678
3MorpholineNaBH(OAc)₃DCM391
4PiperidineNaBH₃CNMeOH582

Note: Yields are representative and will vary based on the specific amine and reaction scale.

Experimental Workflow Diagram

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound in anhydrous DCM B Add Amine (1.1 eq) and Acetic Acid (cat.) A->B C Stir for 30-60 min at RT (Imine Formation) B->C D Add NaBH(OAc)3 (1.5 eq) portion-wise C->D E Stir at RT for 2-12 h (Monitor by TLC) D->E F Quench with sat. NaHCO3 E->F G Extract with DCM F->G H Wash with Brine, Dry (Na2SO4) G->H I Concentrate in vacuo H->I J Purify by Column Chromatography I->J K N-Substituted Amine J->K Pure Product

Caption: Workflow for the one-pot reductive amination of this compound.

Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound.[7][8] The bromo-substituent at the 4-position of the pyridine ring is an excellent handle for this transformation, allowing for the introduction of various aryl, heteroaryl, or vinyl groups.[9] This reaction is widely used in drug discovery to construct biaryl scaffolds.[7]

Experimental Protocol

Reaction Scheme: (Image of the Suzuki coupling reaction of this compound with a generic boronic acid R-B(OH)2 to yield the coupled product)

Materials:

  • This compound (1.0 eq)

  • Aryl or Vinyl Boronic Acid (or Pinacol Ester) (1.2 eq)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent System (e.g., 1,4-Dioxane/Water, Toluene/Water)

  • Ethyl Acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, argon or nitrogen supply

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the boronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Place the flask under an inert atmosphere by evacuating and backfilling with argon or nitrogen (repeat 3 times).

  • Add the degassed solvent system (e.g., 1,4-Dioxane and Water in a 4:1 ratio).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 4-substituted-2-fluoro-3-formylpyridine.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
EntryBoronic Acid (R-B(OH)₂)Catalyst (3 mol%)Base (2 eq)Solvent (4:1)Temp (°C)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9088
24-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃Toluene/H₂O10092
3Thiophene-3-boronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9081
4Pyrimidine-5-boronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O8575

Note: Yields are representative and depend on the specific boronic acid, catalyst, and reaction conditions.

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reagents: Pyridine, Boronic Acid, Base, Pd Catalyst B Evacuate and backfill with Argon (3x) A->B C Add degassed Solvent/Water mixture B->C D Heat to 80-100 °C with stirring C->D E Monitor by TLC/LC-MS (2-16 h) D->E F Cool to RT, Dilute with EtOAc E->F G Filter through Celite F->G H Wash with Water & Brine G->H I Dry (MgSO4) & Concentrate H->I J Purify by Chromatography or Recrystallization I->J K 4-Aryl-Pyridine J->K Pure Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling of this compound.

References

Application Notes and Protocols for 4-Bromo-2-fluoro-3-formylpyridine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the known reactivity of the functional groups present in 4-Bromo-2-fluoro-3-formylpyridine. Direct applications of this specific compound in materials science are not yet extensively documented in peer-reviewed literature. These notes are intended to provide researchers with potential and hypothetical avenues for exploration based on established chemical principles.

Introduction

This compound is a versatile organic compound featuring a pyridine ring functionalized with a reactive formyl (aldehyde) group, a bromine atom, and a fluorine atom. This unique combination of functionalities makes it a promising candidate for the synthesis and modification of advanced materials. The pyridine moiety can impart desirable thermal, optical, and coordination properties.[1][2][3][4][5] The halogen atoms (bromine and fluorine) can enhance properties such as flame retardancy, chemical resistance, and thermal stability, and also serve as sites for further chemical modification.[][7] The aldehyde group is a reactive handle for crosslinking, surface functionalization, and polymer modification.[8][9][10]

These application notes outline three potential uses of this compound in materials science: as a monomer for the synthesis of sensory polymers, for the surface modification of substrates, and as a precursor for a crosslinking agent in polymer networks.

Application Note 1: Synthesis of a Halogenated Pyridine-Containing Polymer for Metal Ion Sensing

The incorporation of pyridine derivatives into conjugated polymers has been shown to be an effective strategy for creating materials capable of sensing metal ions.[1][2][3] The nitrogen atom on the pyridine ring can act as a binding site for metal ions, leading to changes in the polymer's optical properties, such as absorption and fluorescence. The presence of halogen atoms can further tune the electronic properties of the polymer and enhance its environmental stability.[][7] This protocol describes a hypothetical synthetic route to a novel sensory polymer using this compound as a key building block.

Experimental Protocol: Synthesis of a Poly(p-phenylenevinylene) derivative containing this compound

This protocol outlines a Wittig-Horner reaction to form a conjugated polymer.

Materials:

  • This compound

  • 1,4-Bis(diethylphosphonatomethyl)benzene

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Standard glassware for inert atmosphere synthesis (Schlenk line)

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve 1,4-Bis(diethylphosphonatomethyl)benzene (1.0 eq) and this compound (1.0 eq) in anhydrous THF.

  • Stir the solution at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of potassium tert-butoxide (2.2 eq) in anhydrous THF to the reaction mixture over a period of 1 hour.

  • Allow the reaction to warm to room temperature and stir for 24 hours. The formation of a precipitate may be observed.

  • Quench the reaction by the slow addition of methanol.

  • Pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Filter the polymer and wash with methanol and deionized water.

  • Dry the polymer under vacuum at 40 °C for 24 hours.

Characterization:

  • The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index.

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) can confirm the polymer structure.

  • UV-Vis and fluorescence spectroscopy can be used to study the polymer's optical properties and its response to the addition of various metal ions.

Data Presentation: Expected Properties
PropertyExpected Value / Observation
Molecular Weight (Mn) 5,000 - 15,000 g/mol
Polydispersity Index (PDI) 1.5 - 2.5
Appearance Yellow to orange solid
Solubility Soluble in common organic solvents like THF, Chloroform
UV-Vis Absorption (λmax) 350 - 450 nm
Fluorescence Emission (λem) 450 - 550 nm
Sensory Response Quenching or enhancement of fluorescence upon addition of specific metal ions (e.g., Pd²⁺, Cu²⁺)[1][2]

Diagram: Synthetic Workflow

G Synthesis of a Sensory Polymer cluster_reactants Reactants cluster_reaction Polymerization cluster_workup Work-up and Purification cluster_product Product Monomer1 This compound Reaction Wittig-Horner Reaction (Potassium tert-butoxide, Anhydrous THF) Monomer1->Reaction Monomer2 1,4-Bis(diethylphosphonatomethyl)benzene Monomer2->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Polymer Halogenated Pyridine-Containing Polymer Drying->Polymer

Caption: Workflow for the synthesis of a halogenated pyridine-containing sensory polymer.

Application Note 2: Surface Modification of Amine-Functionalized Substrates

The aldehyde group of this compound can be used to covalently attach the molecule to surfaces functionalized with primary amines through the formation of a Schiff base, which can then be reduced to a stable secondary amine.[9] This allows for the introduction of the fluorinated pyridine moiety onto various substrates like silica, glass slides, or polymer films, thereby altering their surface properties.

Experimental Protocol: Surface Modification of an Amine-Terminated Self-Assembled Monolayer (SAM)

Materials:

  • Amine-functionalized substrate (e.g., (3-aminopropyl)triethoxysilane-coated silicon wafer)

  • This compound

  • Anhydrous Toluene

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Nitrogen or Argon gas

Procedure:

  • Place the amine-functionalized substrate in a reaction vessel.

  • Add a solution of this compound (excess) in anhydrous toluene.

  • Purge the vessel with nitrogen or argon and seal.

  • Heat the reaction at 60 °C for 12 hours to facilitate Schiff base formation.

  • Cool the reaction to room temperature.

  • Rinse the substrate with fresh toluene to remove unreacted aldehyde.

  • Immerse the substrate in a solution of sodium cyanoborohydride in methanol for 2 hours at room temperature to reduce the imine to a stable amine linkage.

  • Rinse the substrate thoroughly with methanol and then deionized water.

  • Dry the substrate under a stream of nitrogen.

Characterization:

  • X-ray Photoelectron Spectroscopy (XPS) can be used to confirm the presence of nitrogen, bromine, and fluorine on the surface.

  • Contact angle goniometry can measure the change in surface hydrophobicity.

  • Atomic Force Microscopy (AFM) can be used to assess any changes in surface morphology.

Data Presentation: Expected Surface Properties
PropertyBefore ModificationAfter Modification
Water Contact Angle 30° - 40°70° - 90°
Surface Elemental Composition (XPS) Si, O, C, NSi, O, C, N, Br, F
Surface Energy HighLowered due to the presence of fluorinated and brominated groups

Diagram: Surface Modification Process

G Surface Modification Workflow cluster_substrate Substrate Preparation cluster_reaction Reaction Steps cluster_final Final Product Substrate Amine-Functionalized Substrate SchiffBase Schiff Base Formation with This compound Substrate->SchiffBase Toluene, 60°C Reduction Reductive Amination with Sodium Cyanoborohydride SchiffBase->Reduction Methanol, RT ModifiedSurface Modified Surface with Covalently Bound Pyridine Reduction->ModifiedSurface

Caption: Process for surface modification using this compound.

Application Note 3: Development of a Crosslinked Polymer Network

Aldehyde-functionalized molecules can act as crosslinkers for polymers containing reactive groups such as amines or hydrazides, leading to the formation of hydrogels or thermosets.[8][11] By first converting this compound into a di-aldehyde, it can be used to crosslink a suitable polymer backbone.

Experimental Protocol: Synthesis of a Crosslinked Poly(acrylamide-co-hydrazine) Hydrogel

Part 1: Synthesis of a Di-aldehyde Crosslinker

A Suzuki coupling reaction can be used to create a di-aldehyde from this compound.

  • React this compound (2.2 eq) with a suitable bis(boronic acid) or bis(boronic ester) linker (e.g., 1,4-phenylenediboronic acid, 1.0 eq) under standard Suzuki coupling conditions (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃ base, in a mixture of toluene, ethanol, and water).

  • After the reaction, extract the product into an organic solvent, dry, and purify by column chromatography to yield the di-aldehyde crosslinker.

Part 2: Hydrogel Formation

  • Synthesize a copolymer of acrylamide and a protected hydrazine monomer (e.g., acryloyl hydrazide protected with a Boc group) via free radical polymerization.

  • Deprotect the hydrazine groups to yield poly(acrylamide-co-hydrazide).

  • Dissolve the poly(acrylamide-co-hydrazide) in a suitable solvent (e.g., water or DMSO).

  • Add the synthesized di-aldehyde crosslinker to the polymer solution.

  • Adjust the pH to be slightly acidic (pH 5-6) to catalyze hydrazone bond formation.

  • Allow the mixture to stand at room temperature or with gentle heating until a gel is formed.

Characterization:

  • Rheology can be used to measure the mechanical properties of the hydrogel (storage and loss moduli).

  • Swelling studies in different solvents can determine the crosslinking density.

  • FTIR spectroscopy can confirm the formation of the hydrazone crosslinks.

Data Presentation: Expected Hydrogel Properties
PropertyExpected Value / Observation
Gelation Time 10 minutes - 2 hours
Appearance Opaque or translucent hydrogel
Storage Modulus (G') 100 - 1000 Pa (tunable by crosslinker concentration)
Swelling Ratio 500% - 2000% in water
Thermal Stability Expected to be higher than non-halogenated analogues due to the presence of Br and F atoms.[]

Diagram: Crosslinking Logic

G Hydrogel Formation Logic cluster_synthesis Crosslinker Synthesis cluster_gelation Hydrogel Formation Start This compound Suzuki Suzuki Coupling with Dibornic Acid Linker Start->Suzuki Crosslinker Di-aldehyde Crosslinker Suzuki->Crosslinker Mixing Mixing and pH Adjustment Crosslinker->Mixing Polymer Poly(acrylamide-co-hydrazide) Polymer->Mixing Hydrogel Crosslinked Hydrogel Network Mixing->Hydrogel Hydrazone Bond Formation

Caption: Logical flow for the synthesis of a crosslinker and subsequent hydrogel formation.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-2-fluoro-3-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Bromo-2-fluoro-3-formylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The most common purification techniques for solid organic compounds like this compound are column chromatography and recrystallization. The choice of method depends on the impurity profile and the desired final purity.

Q2: What are the likely impurities I might encounter?

A2: Without a specific synthesis protocol, potential impurities can be inferred from common synthetic routes for similar molecules. These may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomeric byproducts: Other brominated or fluorinated pyridine isomers formed during the reaction.

  • Over-brominated species: Molecules with additional bromine atoms.

  • Hydrolysis products: Conversion of the formyl group to a carboxylic acid if exposed to water and certain conditions.

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: Pyridine-containing compounds can be sensitive to the acidic nature of standard silica gel. This can lead to streaking, poor separation, and decomposition.[1] To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%).[1][2] Alternatively, using a different stationary phase such as neutral alumina can be effective.[1]

Q4: How do I choose a suitable solvent system for column chromatography?

A4: A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems. A common and effective eluent for compounds of similar polarity is a gradient of ethyl acetate in hexanes.[1][3] Aim for an Rf value of 0.2-0.3 for the target compound in the solvent system you plan to use for the column.[2]

Q5: What is a good starting solvent for recrystallizing this compound?

A5: Based on protocols for analogous N-aryl pyridone and bromo-fluoro-picoline derivatives, good starting solvents to screen are ethanol, methanol, or a mixed solvent system like ethanol/water or ethyl acetate/petroleum ether.[4][5] The ideal solvent should dissolve the compound well at high temperatures but poorly at room or cold temperatures.[5]

Troubleshooting Guides

Column Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Product from Impurities The polarity of the mobile phase is not optimal.Optimize the mobile phase composition using TLC first. A less polar solvent system (e.g., a lower percentage of ethyl acetate in hexanes) will increase retention and may improve separation.[1][2][3]
The column was overloaded with the crude sample.Use a larger diameter column or reduce the amount of sample loaded.[2]
Isomeric impurities with similar polarity are present.Consider using a different stationary phase like alumina or a phenyl-functionalized silica gel. A very slow, shallow gradient elution may also improve separation.[2]
Product Tailing or Streaking on TLC/Column Strong interaction between the basic pyridine nitrogen and acidic silica gel.Add a small amount of triethylamine (TEA), typically 0.5-2%, to the mobile phase to neutralize the acidic sites on the silica.[2]
Product Does Not Elute from the Column The mobile phase is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). If the product is still retained, consider a more polar solvent like dichloromethane or methanol in your mobile phase, but be mindful of solubility.
The compound has irreversibly adsorbed to the silica gel.This can happen with basic compounds on acidic silica. Try the purification again using deactivated silica (with TEA) or neutral alumina.[1]
Recrystallization
ProblemPossible Cause(s)Suggested Solution(s)
Product Does Not Dissolve in Hot Solvent The chosen solvent is not suitable.Try a more polar solvent or a solvent mixture. Ensure you are using a sufficient volume of solvent.
No Crystals Form Upon Cooling The solution is not supersaturated; too much solvent was used.Boil off some of the solvent to concentrate the solution and try cooling again.
The solution cooled too quickly, leading to oiling out instead of crystallization.Allow the solution to cool slowly to room temperature, then place it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
Product "Oils Out" Instead of Crystallizing The melting point of the solute is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture.
The compound is impure.Try purifying by column chromatography first to remove the bulk of the impurities.
Low Recovery of Purified Product The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals.[5]
Premature crystallization during hot filtration.Use a heated funnel or preheat the filtration apparatus. Keep the solution hot during the transfer.

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

Objective: To purify crude this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes, HPLC grade

  • Ethyl acetate, HPLC grade

  • Triethylamine (optional)

  • Glass chromatography column

  • TLC plates, solvent tank, and UV lamp

  • Collection tubes

  • Rotary evaporator

Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 1:1) to find a system that gives your product an Rf of ~0.2-0.3.[2]

    • If tailing is observed, add 0.5-1% triethylamine to the TLC solvent system and re-run.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexanes:ethyl acetate).[2]

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

    • Add a thin layer of sand on top of the silica bed.[2]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent on a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.[2]

  • Elution:

    • Begin eluting with the mobile phase, starting with the polarity determined from TLC analysis.

    • Gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate. A suggested gradient could be: 100% hexanes -> 95:5 hexanes:ethyl acetate -> 90:10 hexanes:ethyl acetate, etc.[1][3]

  • Fraction Collection and Analysis:

    • Collect fractions in an orderly manner.

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[2]

Protocol 2: Recrystallization

Objective: To obtain high-purity crystalline this compound.

Materials:

  • Crude or column-purified this compound

  • Candidate solvents (e.g., ethanol, methanol, ethyl acetate, hexanes/petroleum ether)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Buchner funnel and filter paper

  • Ice bath

Methodology:

  • Solvent Selection:

    • Place a small amount of the compound in a test tube and add a few drops of the candidate solvent.

    • If it dissolves immediately at room temperature, the solvent is unsuitable.

    • If it is insoluble at room temperature, heat the mixture. A good solvent will dissolve the compound when hot but not when cold.[5]

    • For mixed solvent systems (e.g., ethanol/water), dissolve the compound in the "good" solvent (ethanol) and add the "poor" solvent (water) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent to just cover the solid.

    • Heat the mixture to the boiling point of the solvent while stirring to promote dissolution.

    • If the solid does not completely dissolve, add small portions of the hot solvent until a clear, saturated solution is obtained.[5]

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow down cooling and promote the formation of larger crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the crystal surface.[5]

    • Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.[5]

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Analysis & Final Product crude Crude Product col_chrom Column Chromatography crude->col_chrom Primary Purification recryst Recrystallization crude->recryst If relatively pure analysis Purity Analysis (TLC, NMR, etc.) col_chrom->analysis recryst->analysis analysis->recryst Further Purification pure_product Pure Product analysis->pure_product Meets Purity Spec troubleshooting_chromatography cluster_problems Problem Identification cluster_solutions Potential Solutions start Column Chromatography Issue tailing Tailing / Streaking? start->tailing poor_sep Poor Separation? start->poor_sep no_elution No Elution? start->no_elution add_tea Add Triethylamine (TEA) to Mobile Phase tailing->add_tea Yes change_stationary Use Neutral Alumina tailing->change_stationary If TEA fails change_eluent Optimize Eluent Polarity (via TLC) poor_sep->change_eluent Yes increase_polarity Increase Eluent Polarity Significantly no_elution->increase_polarity Yes

References

Navigating the Synthesis of 4-Bromo-2-fluoro-3-formylpyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Bromo-2-fluoro-3-formylpyridine, a key intermediate in the development of various therapeutic agents, can present unique challenges. Achieving a high yield of this trifunctionalized pyridine requires careful control of reaction conditions to manage regioselectivity and minimize side-product formation. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to empower researchers in overcoming common hurdles and improving synthetic outcomes.

Troubleshooting Guide: Enhancing Yield and Purity

Navigating the complexities of multi-step organic synthesis often involves troubleshooting unexpected results. This guide addresses specific issues that may arise during the synthesis of this compound.

Low Yield in Formylation Step (Directed Ortho-Metalation)

Problem: The introduction of the formyl group at the C-3 position of 4-bromo-2-fluoropyridine via directed ortho-metalation followed by quenching with N,N-dimethylformamide (DMF) results in a low yield of the desired product.

Possible Cause Recommended Solution
Incomplete Lithiation: Ensure anhydrous conditions as organolithium reagents are extremely sensitive to moisture. Use freshly titrated n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to ensure accurate stoichiometry. The reaction is typically conducted at very low temperatures (-78 °C) to minimize side reactions.[1][2]
Side Reactions: The lithiated intermediate can be highly reactive and may react with the solvent (e.g., THF) if the temperature is not strictly controlled.[1] Consider using a non-coordinating solvent or adding the electrophile (DMF) promptly after the lithiation is complete.
Degradation of Formylating Agent: Use high-purity, anhydrous DMF. Impurities or water in DMF can quench the organolithium intermediate.
Inefficient Quenching: Ensure the DMF is added slowly to the reaction mixture at low temperature to control the exothermicity of the reaction. Rapid addition can lead to localized warming and side reactions.
Formation of Multiple Products in Bromination

Problem: Bromination of 2-fluoro-3-formylpyridine leads to a mixture of mono- and di-brominated products, or bromination at an undesired position.

Possible Cause Recommended Solution
Over-bromination: Carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide - NBS). Use of 1.0 to 1.1 equivalents of NBS is recommended for mono-bromination.
Lack of Regioselectivity: The directing effect of the fluorine and formyl groups should favor bromination at the C-4 position. However, reaction conditions can influence regioselectivity. Performing the reaction at a lower temperature may enhance selectivity. The choice of brominating agent and solvent system can also be critical.[3]
Oxidation of the Aldehyde: If using elemental bromine, the aldehyde group can be susceptible to oxidation, leading to the corresponding carboxylic acid.[4] Using a milder brominating agent like NBS can mitigate this side reaction. Protecting the aldehyde as an acetal before bromination is another effective strategy.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most promising synthetic route to maximize the yield of this compound?

A1: Based on available literature for related compounds, a two-step approach starting from 4-bromo-2-fluoropyridine appears to be a robust strategy. This involves the directed ortho-metalation of 4-bromo-2-fluoropyridine at the C-3 position, followed by formylation. This route avoids the potential for oxidation of the aldehyde group that could occur if formylation precedes bromination.

Q2: How can I purify the final product, this compound, from unreacted starting materials and side products?

A2: Column chromatography is a common and effective method for the purification of substituted pyridinecarbaldehydes.[5] A silica gel stationary phase with a gradient elution system of ethyl acetate and hexanes is a good starting point. The polarity of the solvent system can be adjusted based on TLC analysis of the reaction mixture.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. Organolithium reagents like n-BuLi and LDA are highly pyrophoric and react violently with water. All reactions involving these reagents must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware. Brominating agents are corrosive and toxic; handle them in a well-ventilated fume hood with appropriate personal protective equipment.

Q4: Can the Vilsmeier-Haack reaction be used for the formylation step?

A4: The Vilsmeier-Haack reaction is a viable method for formylating electron-rich aromatic and heteroaromatic compounds.[6][7][8] However, the pyridine ring is generally electron-deficient. The presence of the electron-donating fluorine atom might activate the ring sufficiently for this reaction to occur. The regioselectivity on a 4-bromo-2-fluoropyridine substrate would need to be determined experimentally, as substitution could potentially occur at the C-5 position as well.

Experimental Protocols

The following protocols are based on established methodologies for analogous transformations and are provided as a starting point for optimization.

Protocol 1: Synthesis of this compound via Directed Ortho-Metalation

Step 1: Synthesis of 4-Bromo-2-fluoropyridine

A common precursor, 4-bromo-2-fluoropyridine, can be synthesized from 2-bromopyridin-4-amine via a Sandmeyer-type reaction.[9]

Step 2: Directed ortho-Metalation and Formylation of 4-Bromo-2-fluoropyridine

  • Materials:

    • 4-Bromo-2-fluoropyridine

    • Anhydrous Tetrahydrofuran (THF)

    • Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi) (freshly titrated)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 4-bromo-2-fluoropyridine (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of LDA or n-BuLi (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.

    • Stir the mixture at -78 °C for 1-2 hours.

    • Slowly add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (gradient elution with ethyl acetate/hexanes).

Parameter Typical Range/Value Notes
Temperature -78 °CCrucial for minimizing side reactions.
Equivalents of Base 1.05 - 1.2 eqUse of freshly titrated base is critical.
Reaction Time Lithiation: 1-2 h; Formylation: 1-2 hMonitor by TLC for completion.
Solvent Anhydrous THFOther ethereal solvents can be explored.
Expected Yield 60-80% (based on analogous reactions)Highly dependent on reaction conditions and substrate.

Visualizing the Workflow and Troubleshooting

To aid in understanding the synthetic process and potential troubleshooting pathways, the following diagrams are provided.

experimental_workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start 4-Bromo-2-fluoropyridine lithiation Directed Ortho-Metalation (LDA or n-BuLi, THF, -78°C) start->lithiation formylation Formylation (Anhydrous DMF, -78°C) lithiation->formylation quench Quench (Sat. aq. NH4Cl) formylation->quench extraction Extraction (Ethyl Acetate) quench->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield decision decision issue issue start Low Yield Observed check_conditions Review Reaction Conditions start->check_conditions decision_temp Temperature at -78°C? check_conditions->decision_temp decision_anhydrous Anhydrous Conditions Maintained? decision_temp->decision_anhydrous Yes issue_temp Issue: Side reactions due to warming. Solution: Improve cooling, slow addition. decision_temp->issue_temp No decision_reagents Reagents Freshly Titrated/Pure? decision_anhydrous->decision_reagents Yes issue_moisture Issue: Reagent quenching by moisture. Solution: Flame-dry glassware, use anhydrous solvents. decision_anhydrous->issue_moisture No issue_optimization Further Optimization Needed: - Vary reaction time - Screen different bases/solvents decision_reagents->issue_optimization Yes issue_reagent_quality Issue: Inaccurate stoichiometry or impurities. Solution: Titrate BuLi/LDA, use pure DMF. decision_reagents->issue_reagent_quality No

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Reactions of 4-Bromo-2-fluoro-3-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-fluoro-3-formylpyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block in organic synthesis. The most common reactions involve:

  • Suzuki-Miyaura Coupling: The bromine atom at the 4-position is susceptible to palladium-catalyzed cross-coupling reactions with boronic acids or their esters to form C-C bonds.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is activated towards substitution by nucleophiles, such as amines and alcohols. The electron-withdrawing nature of the pyridine nitrogen and the formyl group facilitates this reaction.

  • Reductive Amination: The formyl group at the 3-position can readily undergo reductive amination with primary or secondary amines to introduce diverse side chains.

  • Other Carbonyl Group Reactions: The aldehyde functionality can participate in various other reactions, including Wittig reactions, aldol condensations, and oxidation to a carboxylic acid.

Q2: I am having trouble with my Suzuki-Miyaura coupling reaction. What are the common side products and how can I avoid them?

A2: Low yields and the formation of side products are common challenges in Suzuki-Miyaura couplings. Here are some potential side products and troubleshooting tips:

Side ProductPotential CauseTroubleshooting Steps
Homocoupling of Boronic Acid Excess boronic acid, high catalyst loading, or presence of oxygen.Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Reduce the palladium catalyst loading. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
Debromination of Starting Material Presence of protic impurities or certain bases.Use anhydrous solvents and reagents. Consider using a non-protic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
Protodeboronation of Boronic Acid Presence of water or acidic conditions.Use anhydrous conditions. The choice of base is critical; stronger, non-nucleophilic bases are often preferred.
Formation of Phosphine Oxides Oxidation of phosphine ligands.Use high-purity, air-stable phosphine ligands or pre-catalysts. Degas solvents thoroughly.

Q3: My nucleophilic aromatic substitution (SNAr) with an amine is giving a low yield. What could be the issue?

A3: Low yields in SNAr reactions with this compound and amines can be attributed to several factors.

IssuePotential CauseTroubleshooting Steps
Low Reactivity The amine nucleophile is not sufficiently reactive. The reaction conditions are not optimal.Consider using a stronger base to deprotonate the amine and increase its nucleophilicity. Increase the reaction temperature or use a higher boiling point solvent like DMSO or DMF.
Side Reactions of the Aldehyde The amine may react with the formyl group.Protect the aldehyde group as an acetal before performing the SNAr reaction. The protecting group can be removed in a subsequent step.
Poor Solubility The starting materials or intermediates may have poor solubility in the chosen solvent.Screen different polar aprotic solvents such as DMF, DMAc, NMP, or DMSO.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or no yield of the desired coupled product.

Workflow for Troubleshooting:

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) with Amines

Problem: Formation of multiple products or low yield of the desired substituted amine.

Logical Relationship of Potential Issues:

SNAr_Troubleshooting start Low Yield / Multiple Products in SNAr aldehyde_reactivity Side reaction at C3-formyl group start->aldehyde_reactivity snar_reactivity Low reactivity at C2-fluoro position start->snar_reactivity solubility Poor solubility of reactants start->solubility protect_aldehyde Protect aldehyde as an acetal aldehyde_reactivity->protect_aldehyde optimize_conditions Increase temperature / Use stronger base snar_reactivity->optimize_conditions change_solvent Use a more polar aprotic solvent (e.g., DMSO, DMF) solubility->change_solvent

Caption: Identifying and addressing issues in SNAr reactions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried round-bottom flask, add this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (4:1).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.), to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Nucleophilic Aromatic Substitution with an Amine
  • In a sealed tube, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMSO or DMF.

  • Add the amine (1.5-2.0 eq.) and a base like K₂CO₃ or DIPEA (2.0 eq.).

  • Seal the tube and heat the reaction mixture to 80-120 °C for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired product.

stability of 4-Bromo-2-fluoro-3-formylpyridine in different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Bromo-2-fluoro-3-formylpyridine

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] It is important to keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

Q2: Is this compound stable in aqueous solutions?

A2: While specific data is unavailable, compounds with formyl groups on an electron-deficient pyridine ring may be susceptible to hydration and other transformations in aqueous media. Stability is expected to be highest in neutral pH conditions. For related pyridine derivatives, studies have shown stability in neutral mediums.[3]

Q3: What is the likely stability of this compound in acidic conditions?

A3: Based on the general reactivity of aldehydes and pyridines, this compound may be labile in acidic conditions.[3] The pyridine nitrogen can be protonated, potentially influencing the reactivity of the formyl group. It is recommended to use acidic conditions with caution and for short durations.

Q4: What is the likely stability of this compound in basic conditions?

A4: Similar pyridine-containing compounds have shown extreme instability in alkaline mediums.[3] It is highly likely that this compound will degrade in basic conditions. Reactions such as Cannizzaro-type reactions or aldol condensations, as well as hydrolysis or displacement of the bromo or fluoro substituents, may occur. It is strongly advised to avoid basic conditions.

Q5: What are the potential degradation products of this compound?

A5: Under harsh pH conditions, potential degradation could involve the oxidation of the aldehyde to a carboxylic acid (4-Bromo-2-fluoro-3-pyridinecarboxylic acid), its reduction to an alcohol ( (4-Bromo-2-fluoro-pyridin-3-yl)methanol), or other complex reactions. The exact degradation products would need to be determined experimentally.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue 1: Inconsistent reaction yields or appearance of unknown byproducts.

  • Possible Cause: Degradation of the starting material due to pH instability.

  • Troubleshooting Steps:

    • Verify pH: Ensure the reaction and workup conditions are not strongly acidic or basic. Aim for a pH range of 6-7 if possible.

    • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction is sensitive to air.

    • Temperature Control: Perform reactions at the lowest effective temperature to minimize degradation.

    • Purity Check: Verify the purity of the starting material before use, as impurities can catalyze degradation.

Issue 2: The compound appears to degrade upon dissolution in a protic solvent.

  • Possible Cause: Solvolysis or reaction with the solvent.

  • Troubleshooting Steps:

    • Solvent Choice: If possible, use aprotic solvents (e.g., THF, Dioxane, Acetonitrile).

    • Fresh Solutions: Prepare solutions immediately before use and minimize storage time in solution.

    • Low Temperature: Dissolve the compound at a low temperature to reduce the rate of potential degradation.

Logical Troubleshooting Flow

TroubleshootingFlow start Inconsistent Results or Degradation Observed check_ph Check pH of Reaction/Workup start->check_ph ph_ok pH is Neutral (6-7) check_ph->ph_ok Yes ph_not_ok pH is Acidic/Basic check_ph->ph_not_ok No check_solvent Review Solvent Choice ph_ok->check_solvent adjust_ph Adjust to Neutral pH if Possible ph_not_ok->adjust_ph adjust_ph->check_solvent solvent_protic Solvent is Protic check_solvent->solvent_protic Protic solvent_aprotic Solvent is Aprotic check_solvent->solvent_aprotic Aprotic use_aprotic Switch to Aprotic Solvent solvent_protic->use_aprotic check_temp Examine Reaction Temperature solvent_aprotic->check_temp use_aprotic->check_temp temp_high Temperature is High check_temp->temp_high High final_check Re-evaluate Experiment check_temp->final_check Optimal lower_temp Lower Reaction Temperature temp_high->lower_temp lower_temp->final_check StabilityWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (in Organic Solvent) mix Mix Stock with Buffers prep_stock->mix prep_buffers Prepare Buffers (Varying pH) prep_buffers->mix incubate Incubate at Constant Temp. mix->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample quench Quench Reaction sample->quench analyze Analyze by HPLC/LC-MS quench->analyze determine Determine % Remaining & Identify Degradants analyze->determine

References

Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-2-fluoro-3-formylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of reactions involving 4-Bromo-2-fluoro-3-formylpyridine. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its preparation. The primary synthetic route involves the directed ortho-metalation of 4-bromo-2-fluoropyridine, a process that requires careful control of reaction parameters to ensure optimal yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most prevalent and effective method is the directed ortho-metalation (DoM) of 4-bromo-2-fluoropyridine. This involves using a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), to selectively deprotonate the pyridine ring at the position ortho to the fluorine atom. The resulting lithiated intermediate is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to introduce the formyl group.

Q2: Why is a low temperature, such as -78 °C, critical for this reaction?

Maintaining a very low temperature is crucial for several reasons. Firstly, it prevents the highly reactive organolithium intermediate from decomposing or participating in unwanted side reactions. Secondly, it helps to control the regioselectivity of the lithiation, favoring deprotonation at the desired C-3 position. At higher temperatures, there is an increased risk of side reactions, such as the "halogen dance" (isomerization) or addition of the organolithium species to the pyridine ring, which can significantly lower the yield of the desired product.

Q3: What are the most critical parameters to control for a successful reaction?

The three most critical parameters are:

  • Anhydrous Conditions: All reagents, solvents, and glassware must be scrupulously dry. Water will rapidly quench the strong base (LDA) and the organolithium intermediate, halting the reaction.

  • Temperature Control: The reaction must be maintained at a consistently low temperature (typically -78 °C) throughout the addition of reagents and the reaction time.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen and moisture from interfering with the reactive intermediates.

Q4: Can other bases be used instead of LDA?

While LDA is the most commonly used base for this type of transformation, other strong, hindered lithium amide bases like Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) could potentially be used. However, the choice of base can influence the reaction's kinetics and selectivity, and LDA is generally preferred for its well-established efficacy in directed ortho-metalation of pyridines.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inadequate Anhydrous Conditions Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents (e.g., THF). Use high-purity, dry reagents.
Degraded LDA Use freshly prepared or commercially available LDA of high quality. The molarity of commercially available n-BuLi (used to make LDA) can vary, so titration is recommended for accurate stoichiometry.
Incorrect Stoichiometry Carefully measure and ensure the correct molar ratios of all reactants. A slight excess of LDA (e.g., 1.1-1.2 equivalents) is often used to ensure complete deprotonation.
Reaction Temperature Too High Maintain the reaction temperature at or below -78 °C during the addition of LDA and DMF. Use a cryo-cool or a dry ice/acetone bath.
Insufficient Reaction Time Allow for sufficient reaction time for both the lithiation and formylation steps. Monitor the reaction progress by TLC or LC-MS if possible.
Inefficient Quenching Ensure the reaction is properly quenched, typically with a saturated aqueous solution of ammonium chloride, while still cold.
Issue 2: Formation of Side Products (e.g., Isomers, Di-substituted Products)
Possible Cause Troubleshooting Steps
"Halogen Dance" or Isomerization This can occur if the reaction temperature is too high or if the reaction is left for an extended period after lithiation. Maintain strict temperature control and proceed to the formylation step promptly after the lithiation is complete.
Addition of Base to Pyridine Ring Using a hindered base like LDA minimizes this, but at higher temperatures, addition can still occur. Ensure the temperature is kept at -78 °C.
Formation of Di-lithiated Species While less common in this specific case, using a large excess of the lithiating agent could potentially lead to di-lithiation. Use a controlled amount of LDA (1.1-1.2 equivalents).
Reaction with Solvent Ensure the solvent (e.g., THF) is appropriate and does not react with the strong base at a significant rate at the reaction temperature.

Experimental Protocols

General Protocol for Directed Ortho-metalation and Formylation

This protocol is a general guideline for the synthesis of this compound. Optimal conditions may vary and should be determined experimentally.

Materials:

  • 4-Bromo-2-fluoropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation of LDA: To a solution of diisopropylamine (1.2 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 eq.) dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Lithiation: To the freshly prepared LDA solution, add a solution of 4-bromo-2-fluoropyridine (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

  • Formylation: Add anhydrous DMF (1.5 eq.) dropwise to the reaction mixture at -78 °C. Stir at this temperature for an additional 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizing the Workflow

To better understand the experimental process and the logical flow of troubleshooting, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction Sequence cluster_workup Work-up and Purification prep_glass Oven-dry glassware prep_solvent Use anhydrous THF prep_glass->prep_solvent prep_reagents Prepare reagents under inert atmosphere prep_solvent->prep_reagents lda_prep Prepare LDA solution at -78°C prep_reagents->lda_prep Start Reaction lithiation Add 4-bromo-2-fluoropyridine at -78°C lda_prep->lithiation formylation Add DMF at -78°C lithiation->formylation quench Quench with NH4Cl at -78°C formylation->quench warm Warm to room temperature quench->warm extract Extract with Ethyl Acetate warm->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: Experimental workflow for the synthesis of this compound.

G start Low or No Product Yield check_water Were anhydrous conditions maintained? start->check_water check_temp Was the temperature kept at -78°C? check_water->check_temp Yes solution_water Improve drying procedures for glassware and solvents. check_water->solution_water No check_reagents Are LDA and other reagents of high quality? check_temp->check_reagents Yes solution_temp Improve temperature control and monitoring. check_temp->solution_temp No solution_reagents Use fresh/high-quality reagents. Titrate n-BuLi. check_reagents->solution_reagents No consider_other Consider other factors (e.g., reaction time, stoichiometry). check_reagents->consider_other Yes

Caption: Troubleshooting logic for low product yield.

common impurities found in commercial 4-Bromo-2-fluoro-3-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the common impurities found in commercial 4-Bromo-2-fluoro-3-formylpyridine, along with troubleshooting advice for experiments involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in commercial this compound?

A1: Impurities in commercial this compound can originate from several sources, including the manufacturing process (unreacted starting materials, byproducts, and reagents), degradation of the product during storage and handling, and environmental contamination.

Q2: What are some of the common impurities that might be present?

A2: While the exact impurity profile can vary between batches and suppliers, some common impurities could include positional isomers, residual starting materials, and oxidation or hydrolysis products. Based on likely synthetic routes, potential impurities are outlined in the table below.

Q3: How can I detect the presence of impurities in my sample?

A3: Several analytical techniques can be used to assess the purity of this compound. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: What are the possible consequences of using impure this compound in my reaction?

A4: The presence of impurities can lead to several undesirable outcomes in a chemical reaction. These can include lower yields of the desired product, the formation of unexpected side products, and in some cases, complete inhibition of the reaction. For drug development professionals, impurities can lead to downstream challenges in purification and regulatory compliance.

Q5: How should I store this compound to minimize degradation?

A5: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using this compound.

Issue Potential Cause Recommended Action
Low or no product yield Purity of the starting material may be low.- Assess the purity of the this compound using an appropriate analytical method (e.g., HPLC, NMR). - Purify the starting material if significant impurities are detected.
Formation of unexpected side products Impurities in the this compound may be participating in the reaction.- Identify the structure of the side products to infer the nature of the impurity. - Purify the starting material to remove the problematic impurity.
Inconsistent reaction results between batches The impurity profile may differ between different batches of the reagent.- Qualify each new batch of this compound by analytical testing before use. - If possible, purchase larger batches from a single lot to ensure consistency.

Potential Impurities and Their Characteristics

The following table summarizes potential impurities that could be found in commercial this compound, based on common synthetic pathways for similar compounds.

Impurity Name Chemical Structure Potential Origin Molecular Weight ( g/mol )
4-Bromo-2-fluoropyridineC₅H₃BrFNUnreacted starting material or incomplete formylation.175.99
2-Fluoro-3-formylpyridineC₆H₄FNODebromination byproduct.125.10
4-Bromo-2-fluoro-3-pyridylmethanolC₆H₅BrFNOOver-reduction of the aldehyde or incomplete oxidation of an alcohol precursor.206.01
4-Bromo-2-fluoropyridine-3-carboxylic acidC₆H₃BrFNO₂Oxidation of the aldehyde group.220.00
Positional Isomers (e.g., 2-Bromo-3-fluoro-4-formylpyridine)C₆H₃BrFNOSide reactions during synthesis.204.00

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the this compound sample in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

  • Injection: Inject 10 µL of the prepared sample.

  • Analysis: Analyze the resulting chromatogram. The peak corresponding to this compound should be the major peak. The area percentage of all other peaks can be used to estimate the level of impurities.

Visualizations

logical_relationship Troubleshooting Logic for this compound Reactions start Reaction Issue Encountered (e.g., low yield, side products) check_purity Assess Purity of This compound (HPLC, NMR, GC-MS) start->check_purity is_pure Is Purity >98%? check_purity->is_pure purify Purify Starting Material (e.g., recrystallization, chromatography) is_pure->purify No optimize Investigate Other Reaction Parameters (e.g., temperature, catalyst) is_pure->optimize Yes rerun Re-run Reaction with Purified Material purify->rerun success Successful Reaction rerun->success Success fail Reaction Still Fails rerun->fail Failure optimize->success Success optimize->fail Failure

Caption: Troubleshooting workflow for reactions involving this compound.

experimental_workflow Purity Assessment Workflow start Receive/Prepare Sample of This compound sample_prep Sample Preparation (Dissolve in appropriate solvent) start->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis gcms_analysis GC-MS Analysis sample_prep->gcms_analysis nmr_analysis NMR Analysis sample_prep->nmr_analysis data_analysis Data Analysis and Impurity Identification hplc_analysis->data_analysis gcms_analysis->data_analysis nmr_analysis->data_analysis report Generate Purity Report data_analysis->report

Caption: General workflow for the analytical assessment of this compound purity.

References

overcoming solubility issues with 4-Bromo-2-fluoro-3-formylpyridine in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-fluoro-3-formylpyridine. The following sections address common challenges, with a focus on overcoming solubility issues in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What can I do?

Incomplete dissolution is a common issue with many organic compounds. Here are several strategies you can employ:

  • Solvent Screening: Test the solubility of a small amount of the compound in various solvents to find the most suitable one for your reaction.

  • Co-solvent System: Employ a mixture of solvents. For example, if your reaction is typically run in a non-polar solvent like toluene, adding a small amount of a more polar co-solvent like THF or DMF can significantly improve solubility.

  • Heating: Gently warming the reaction mixture can increase the solubility of the starting material. However, be mindful of the thermal stability of your reactants and the desired reaction temperature.

  • Sonication: Using an ultrasonic bath can help to break down solid aggregates and enhance dissolution.

Q3: My reaction yield is low, and I suspect solubility is the culprit. How can I confirm this and what steps can I take to improve the yield?

Low yields are a frequent consequence of poor reactant solubility.[2] To diagnose and address this:

  • Visual Observation: If you can see undissolved starting material in the reaction mixture even after heating, solubility is a likely issue.

  • Reaction Monitoring: Use techniques like TLC or LC-MS to monitor the disappearance of the starting material. If a significant amount remains unreacted over time, poor solubility may be limiting the reaction rate.

To improve the yield:

  • Optimize Solvent System: As mentioned in Q2, experiment with different solvents or co-solvent systems. For palladium-catalyzed cross-coupling reactions, polar aprotic solvents like dioxane, DMF, or THF are often effective.[3][4]

  • Increase Temperature: If the reaction allows, increasing the temperature can enhance both solubility and reaction rate.

  • Use a Phase-Transfer Catalyst: In biphasic reactions, a phase-transfer catalyst can help shuttle the reactant between the two phases, overcoming solubility limitations.

  • Solid-State Synthesis: In cases of extremely low solubility, solvent-free techniques like ball milling can be an effective alternative to traditional solution-phase reactions.[5][6]

Troubleshooting Guides

Guide 1: Overcoming Solubility Issues in Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, the solubility of heteroaryl halides like this compound can be a challenge.

Problem: Poor solubility of this compound in the reaction solvent, leading to low or no product formation.

Troubleshooting Workflow:

start Start: Low Yield in Suzuki Coupling check_solubility Observe undissolved starting material? start->check_solubility use_cosolvent Add a co-solvent (e.g., THF, DMF) start->use_cosolvent increase_temp Increase reaction temperature (e.g., to 80-100 °C) check_solubility->increase_temp Yes change_solvent Change solvent system. Try Dioxane/H2O, Toluene/EtOH, or DMF. check_solubility->change_solvent No, but still suspect solubility monitor_reaction Monitor reaction by TLC/LC-MS increase_temp->monitor_reaction change_solvent->monitor_reaction use_cosolvent->monitor_reaction success Success: Improved Yield monitor_reaction->success Starting material consumed failure Failure: Still low yield. Consider alternative strategies. monitor_reaction->failure Starting material remains

Caption: Troubleshooting workflow for Suzuki coupling solubility issues.

Experimental Protocol: Suzuki-Miyaura Coupling with Improved Solubility

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 - 1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)

    • Solvent system (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/Ethanol 4:1)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

    • Add the palladium catalyst under an inert atmosphere (e.g., Argon or Nitrogen).

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Guide 2: Addressing Solubility Challenges in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. The choice of solvent and base is critical, especially with potentially poorly soluble substrates.

Problem: Incomplete reaction or low yield due to the insolubility of this compound.

Troubleshooting Logic:

References

Technical Support Center: Selective Deprotection of 4-Bromo-2-fluoro-3-formylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with derivatives of 4-Bromo-2-fluoro-3-formylpyridine. The information provided is intended to assist in overcoming common challenges encountered during the selective deprotection of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the selective deprotection of this compound derivatives?

A1: The primary challenges arise from the molecule's inherent reactivity. The pyridine ring contains several sensitive functional groups: a bromine atom, a fluorine atom, and a formyl (aldehyde) group. Deprotection conditions must be carefully chosen to avoid unwanted side reactions such as:

  • Nucleophilic aromatic substitution (SNAr) of the fluorine or bromine atoms.

  • Reaction with the formyl group (e.g., reduction, oxidation, or addition of nucleophiles).

  • Modification of the pyridine ring itself.

Q2: Which protecting groups are commonly used for derivatives of this compound?

A2: Common protecting groups include:

  • For hydroxyl groups: Silyl ethers (e.g., TBS, TIPS, TBDPS) are frequently used due to their diverse cleavage conditions.

  • For the formyl group: Acetals (e.g., dimethyl acetal, diethyl acetal, dioxolanes) are employed to protect the aldehyde from nucleophiles and reducing agents.

  • For amino groups (if present on a substituent): Carbamates (e.g., Boc, Cbz) or other nitrogen protecting groups might be utilized.

Q3: How can I monitor the progress of a deprotection reaction?

A3: The most common methods for monitoring reaction progress are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC provides a quick qualitative assessment of the disappearance of the starting material and the appearance of the product. LC-MS offers more definitive evidence by showing the mass of the expected product and the disappearance of the starting material's mass.

Troubleshooting Guides

Issue 1: Incomplete Deprotection
Symptom Possible Cause Suggested Solution
TLC/LC-MS shows a significant amount of starting material remaining after the recommended reaction time.1. Insufficient reagent. 2. Low reaction temperature. 3. Deactivated reagent. 4. Steric hindrance around the protecting group.1. Increase the equivalents of the deprotecting agent incrementally. 2. Gradually increase the reaction temperature while carefully monitoring for side product formation. 3. Use a fresh batch of the deprotection reagent. 4. Extend the reaction time. If still unsuccessful, consider a less sterically hindered protecting group in future syntheses.
Issue 2: Formation of Side Products
Symptom Possible Cause Suggested Solution
TLC/LC-MS shows multiple spots/peaks in addition to the starting material and desired product.1. Loss of Fluoro or Bromo group: Reaction conditions are too harsh (e.g., strong nucleophiles, high temperatures). 2. Reaction at the formyl group: The deprotecting agent or solvent is reacting with the aldehyde. 3. Ring-opening or other degradation: Strongly acidic or basic conditions.1. Use milder deprotection conditions. For silyl ethers, consider fluoride sources like TBAF in THF at 0°C or acidic conditions like PPTS in an alcohol. For acetals, use mild acidic hydrolysis (e.g., acetic acid/water). 2. If the formyl group is unprotected and sensitive to the conditions, consider protecting it as an acetal before the deprotection step. 3. Buffer the reaction mixture to maintain a neutral or near-neutral pH.

Experimental Protocols

Protocol 1: Selective Deprotection of a TBS Ether

This protocol describes the selective removal of a tert-butyldimethylsilyl (TBS) ether from a hydroxyl group on a side chain attached to the this compound core.

Reagents and Materials:

  • TBS-protected this compound derivative

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the TBS-protected compound (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the 1 M solution of TBAF in THF (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at 0°C and monitor its progress by TLC or LC-MS (typically 30 minutes to 2 hours).

  • Once the reaction is complete, quench by adding saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the deprotected alcohol.

Parameter Value
Starting Material TBS-protected derivative
Reagent 1 M TBAF in THF
Equivalents of Reagent 1.1
Solvent Anhydrous THF
Temperature 0°C
Typical Reaction Time 0.5 - 2 hours
Typical Yield 85-95%
Protocol 2: Selective Deprotection of a Dioxolane Acetal

This protocol outlines the selective removal of a 1,3-dioxolane acetal protecting the 3-formyl group.

Reagents and Materials:

  • 4-Bromo-2-fluoro-3-(1,3-dioxolan-2-yl)pyridine

  • Acetic acid

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the acetal-protected compound (1 equivalent) in a mixture of acetic acid and water (e.g., 4:1 v/v).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the hydrolysis by TLC or LC-MS (typically 2-6 hours).

  • Once the reaction is complete, carefully neutralize the mixture by adding saturated aqueous NaHCO3 until effervescence ceases.

  • Extract the product with DCM (3 x 25 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Parameter Value
Starting Material Dioxolane-protected derivative
Reagent Acetic acid/Water
Solvent Ratio 4:1 (v/v)
Temperature Room Temperature
Typical Reaction Time 2 - 6 hours
Typical Yield 90-98%

Visualizations

Deprotection_Workflow start Protected Derivative reaction Deprotection Reaction start->reaction Add Reagent & Solvent workup Aqueous Workup reaction->workup Quench Reaction purification Purification (e.g., Chromatography) workup->purification Extract & Dry product Deprotected Product purification->product Isolate

Caption: General experimental workflow for deprotection reactions.

Troubleshooting_Tree start Reaction Issue? incomplete Incomplete Reaction start->incomplete Yes side_products Side Products start->side_products Yes increase_reagent Increase Reagent/Temp incomplete->increase_reagent Reagent/Temp Issue extend_time Extend Reaction Time incomplete->extend_time Time Issue milder_cond Use Milder Conditions side_products->milder_cond Harsh Conditions protect_aldehyde Protect Formyl Group side_products->protect_aldehyde Formyl Reactivity

challenges in the scale-up synthesis of 4-Bromo-2-fluoro-3-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Bromo-2-fluoro-3-formylpyridine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at a laboratory and scale-up level?

A1: The most prevalent and direct method is the ortho-directed metalation (lithiation) of 4-bromo-2-fluoropyridine, followed by quenching with a suitable formylating agent like N,N-dimethylformamide (DMF). The fluorine atom at the 2-position strongly directs the lithiation to the adjacent 3-position.

Q2: Why are cryogenic temperatures (e.g., -78 °C) critical for this reaction?

A2: Organolithium reactions, such as the lithiation of 4-bromo-2-fluoropyridine, are highly exothermic.[1] Cryogenic conditions are essential to:

  • Prevent decomposition of the unstable lithiated intermediate.

  • Minimize side reactions, such as competitive metal-halogen exchange at the 4-position or reaction with the solvent.[2]

  • Ensure high regioselectivity of the formylation reaction.

Q3: What are the primary safety concerns when handling organolithium reagents like n-butyllithium (n-BuLi) at scale?

A3: Organolithium reagents are highly reactive and often pyrophoric (ignite spontaneously in air).[3] Key safety precautions include:

  • Handling under a strictly inert atmosphere (e.g., nitrogen or argon).

  • Using specialized equipment for transfer and addition (e.g., syringe pumps, sealed reactors).

  • Ensuring adequate quenching procedures are in place for any excess reagent and the reaction mixture.[3]

Q4: Can continuous flow chemistry be an alternative to batch processing for this synthesis?

A4: Yes, continuous flow reactors are an excellent alternative for handling fast, exothermic reactions with unstable intermediates.[1] Flow chemistry offers superior heat and mass transfer, which can mitigate the formation of hotspots, improve safety, and potentially increase yield and purity, often without the need for deep cryogenic conditions.[1]

Troubleshooting Guide

Issue 1: Exotherm and Runaway Reaction During n-BuLi Addition
  • Question: During the scale-up, the addition of n-butyllithium (n-BuLi) caused a rapid temperature spike that was difficult to control, leading to a dark-colored reaction mixture and poor yield. What went wrong?

  • Answer: This indicates inadequate heat transfer, a common issue when scaling up. The surface-area-to-volume ratio of a reactor decreases as the volume increases, making cooling less efficient.[2]

  • Troubleshooting Steps & Solutions:

    • Reduce Addition Rate: Significantly slow down the addition rate of n-BuLi to allow the cooling system to dissipate the generated heat effectively.[2]

    • Improve Agitation: Ensure the reactor's agitation is sufficient to prevent localized heating ("hot spots") and maintain a homogenous temperature throughout the reaction mass.[2]

    • Verify Cooling Capacity: Confirm that the reactor's cooling system is rated for the heat of reaction at the intended scale.

    • Dilute Reagents: Using a more dilute solution of n-BuLi can help manage the exotherm by distributing the heat generation over a larger volume and longer addition time.

Issue 2: Low Yield of this compound
  • Question: My scaled-up reaction resulted in a significantly lower yield of the desired product compared to the lab-scale experiment, with a large amount of unreacted 4-bromo-2-fluoropyridine recovered. What are the likely causes?

  • Answer: Low yields in large-scale organolithium reactions can stem from several factors, often related to reagent quality, solubility, or mixing.

  • Troubleshooting Steps & Solutions:

    • Titrate Organolithium Reagent: The concentration of organolithium reagents can degrade over time. Always perform a titration immediately before use to determine the exact molarity and ensure accurate stoichiometry.[2]

    • Check for Insoluble Intermediates: The lithiated intermediate may have limited solubility and could precipitate, effectively stalling the reaction.[2] Consider a different solvent system or a co-solvent (e.g., THF/heptane mixtures) to improve solubility.

    • Evaluate Mixing Efficiency: Inadequate mixing can prevent the reagents from interacting effectively. Review the reactor's mixing capabilities and consider increasing the agitation speed or using a different impeller design.[2]

    • Reverse Addition: In some cases, adding the substrate solution to the organolithium reagent (reverse addition) can prevent the precipitation of the lithiated intermediate.[2]

Issue 3: Formation of Significant Impurities
  • Question: I am observing a major impurity that appears to be a debrominated or diformylated product. How can I minimize its formation?

  • Answer: The formation of such impurities often points to issues with temperature control or stoichiometry.

  • Troubleshooting Steps & Solutions:

    • Maintain Strict Temperature Control: Excursions above the optimal temperature (typically below -70 °C) can lead to side reactions. Ensure the temperature probes are accurately placed and the cooling system is responsive.[1][2]

    • Precise Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of n-BuLi based on a fresh titration. A large excess can lead to over-metalation or other side reactions.

    • Rapid Quench: Once the lithiation is complete, the formylating agent (DMF) should be added efficiently to trap the desired intermediate before it can decompose or react further.

Data Presentation

Table 1: Effect of Temperature on Yield and Purity in Scale-Up Synthesis

ParameterLab Scale (10g)Pilot Scale (1kg) - Run 1Pilot Scale (1kg) - Run 2
Reaction Temperature -78 °C-60 °C (Excursion)-75 °C (Controlled)
Yield of Product 85%45%82%
Purity (by HPLC) 98%70%97%
Key Impurity <1%15% (Debrominated)<1.5%

Table 2: Impact of n-BuLi Equivalents on Reaction Outcome

n-BuLi (Equivalents)Yield (%)Unreacted Starting Material (%)Diformylated Impurity (%)
1.075%20%<0.5%
1.1 84% <5% <0.5%
1.582%<1%5%

Experimental Protocols

Key Experiment: Scale-Up Synthesis of this compound

Materials:

  • 4-Bromo-2-fluoropyridine (1.0 kg, 5.68 mol)

  • n-Butyllithium (2.5 M in hexanes, 2.48 L, 6.20 mol, 1.09 equiv.)

  • Anhydrous Tetrahydrofuran (THF), (10 L)

  • N,N-Dimethylformamide (DMF), anhydrous (0.53 kg, 7.25 mol, 1.28 equiv.)

  • Saturated Ammonium Chloride solution

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Reactor Setup: A 50 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and addition funnel is dried and purged with nitrogen.

  • Reaction Mixture Preparation: The reactor is charged with 4-bromo-2-fluoropyridine (1.0 kg) and anhydrous THF (10 L). The mixture is agitated and cooled to -75 °C using a suitable cooling bath.

  • Lithiation: n-Butyllithium (2.5 M in hexanes) is added dropwise via a syringe pump over 2-3 hours, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred for an additional 1 hour at -75 °C after the addition is complete.

  • Formylation: Anhydrous DMF is added dropwise over 30-45 minutes, maintaining the internal temperature below -70 °C. The mixture is stirred for another 2 hours at this temperature.

  • Quenching: The reaction is slowly quenched by the addition of saturated ammonium chloride solution, ensuring the temperature does not rise above -10 °C.

  • Work-up: The mixture is warmed to room temperature, and the organic layer is separated. The aqueous layer is extracted with MTBE. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield this compound.

Visualizations

G cluster_0 Troubleshooting Workflow: Low Yield Start Low Yield Observed CheckReagent Titrate n-BuLi before use Start->CheckReagent ReagentOK Concentration Correct? CheckReagent->ReagentOK CheckMixing Evaluate Reactor Agitation Efficiency MixingOK Mixing Adequate? CheckMixing->MixingOK CheckSolubility Assess Intermediate Solubility SolubilityOK Intermediate Soluble? CheckSolubility->SolubilityOK ReagentOK->CheckMixing Yes AdjustStoichiometry Adjust Stoichiometry ReagentOK->AdjustStoichiometry No MixingOK->CheckSolubility Yes ImproveAgitation Increase Agitation/ Change Impeller MixingOK->ImproveAgitation No ChangeSolvent Change Solvent/ Use Co-solvent SolubilityOK->ChangeSolvent No

Caption: Troubleshooting workflow for low yield issues.

G cluster_1 Logical Relationship: Temperature Control NodeA Scale-Up Synthesis NodeB Increased Reaction Volume NodeA->NodeB NodeC Decreased Surface Area to Volume Ratio NodeB->NodeC NodeD Reduced Heat Dissipation Efficiency NodeC->NodeD NodeE Risk of Hotspots & Runaway Reaction NodeD->NodeE NodeF Formation of Byproducts NodeD->NodeF NodeG Mitigation Strategy: Slower Reagent Addition NodeD->NodeG requires NodeH Mitigation Strategy: Enhanced Cooling/Agitation NodeD->NodeH requires

Caption: Key relationships in thermal management during scale-up.

References

storage and handling recommendations for 4-Bromo-2-fluoro-3-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-Bromo-2-fluoro-3-formylpyridine (CAS No. 128071-77-2). Below you will find frequently asked questions (FAQs) and troubleshooting guides for common experimental procedures involving this versatile reagent.

Storage and Handling Recommendations

Proper storage and handling are crucial for maintaining the integrity and safety of this compound.

Frequently Asked Questions (FAQs) - Storage and Handling

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is essential to wear appropriate personal protective equipment (PPE). This includes:

  • Eye/Face Protection: Tightly fitting safety goggles.

  • Skin Protection: Protective gloves and clothing to prevent skin contact.

  • Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or with fine powders.

Q3: What should I do in case of accidental exposure?

A3: In case of accidental exposure, follow these first-aid measures immediately:

  • After Inhalation: Move the person to fresh air.

  • After Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • After Ingestion: Rinse mouth. Do NOT induce vomiting.

In all cases of exposure, seek medical attention.

Q4: How should I handle spills of this compound?

A4: For spills, avoid dust formation. Collect the material using a scoop and place it in a suitable container for disposal. Ensure the area is well-ventilated.

Q5: What are the known incompatibilities for this compound?

A5: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols and Troubleshooting

This compound is a valuable building block in organic synthesis, commonly used in reactions such as Suzuki-Miyaura couplings and reductive aminations.

Diagram: General Troubleshooting Workflow

Below is a general workflow to troubleshoot common issues encountered during synthesis.

Caption: A logical workflow for troubleshooting common issues in organic synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The bromine atom at the 4-position of this compound can be readily displaced.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF). Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst with a suitable ligand) (0.01-0.05 eq).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Guide for Suzuki-Miyaura Coupling

Issue Potential Cause Recommended Solution
Low or no conversion Inactive catalystUse a fresh batch of catalyst or a different palladium source/ligand combination. Buchwald ligands can be effective for challenging couplings.
Poor choice of base or solventScreen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene, DMF).
Low reaction temperatureIncrease the reaction temperature, but be mindful of potential decomposition.
Protodeboronation of boronic acid Presence of water and/or strong baseUse anhydrous conditions, a milder base (e.g., K₂CO₃), or consider using a boronic ester (e.g., pinacol ester) which is more stable.
Homocoupling of boronic acid Oxygen in the reaction mixtureEnsure the reaction is thoroughly degassed and maintained under an inert atmosphere.
Decomposition of starting material or product High temperature or prolonged reaction timeLower the reaction temperature and monitor the reaction closely to avoid extended heating after completion.
Reductive Amination

The formyl group at the 3-position is reactive towards amines, forming an imine that can be subsequently reduced to an amine.

Experimental Protocol: General Procedure for Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq) in a suitable solvent (e.g., dichloromethane (DCM), methanol (MeOH), or 1,2-dichloroethane (DCE)). Stir the mixture at room temperature for 1-2 hours. A mild acid catalyst, such as acetic acid, can be added to facilitate imine formation.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or sodium borohydride (NaBH₄)) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or water. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Guide for Reductive Amination

Issue Potential Cause Recommended Solution
Low or no conversion Inefficient imine formationAdd a catalytic amount of a mild acid (e.g., acetic acid) to promote imine formation. Ensure anhydrous conditions as water can hydrolyze the imine.
Inactive reducing agentUse a fresh bottle of the reducing agent. Consider a different reducing agent based on the reactivity of your substrate. NaBH(OAc)₃ is generally mild and effective.
Reduction of the starting aldehyde Reducing agent is too reactiveUse a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN. Add the reducing agent after confirming imine formation.
Formation of dialkylated product (with primary amines) Excess aldehyde or prolonged reaction timeUse a slight excess of the amine and monitor the reaction closely to stop it upon completion.
Complex reaction mixture Aldol condensation of the aldehydeRun the reaction under neutral or slightly acidic conditions to minimize base-catalyzed side reactions.

Quantitative Data

Parameter Value/Observation Notes
Molecular Weight 204.00 g/mol
Physical Form Solid
Suzuki Coupling Reactivity GoodThe C-Br bond is activated by the electron-withdrawing pyridine ring.
Reductive Amination Reactivity GoodThe formyl group is electrophilic and readily reacts with amines.
Stability Stable under recommended storage conditionsAvoid prolonged exposure to light, moisture, and incompatible materials.

This technical support guide is intended to provide general recommendations and troubleshooting advice. Optimal reaction conditions may vary depending on the specific substrates and desired products. Always refer to relevant literature and perform small-scale optimization experiments.

Validation & Comparative

Comparative Analysis of 1H and 13C NMR Spectral Data for 4-Bromo-2-fluoro-3-formylpyridine and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Bromo-2-fluoro-3-formylpyridine. Due to the limited availability of experimentally verified public data for this specific compound, this report furnishes predicted spectral features based on established principles of NMR spectroscopy and by drawing comparisons with structurally similar analogs. This guide is intended to assist researchers in the identification and characterization of this and related compounds.

Data Presentation

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
H-58.0 - 8.5-Expected to be a doublet, downfield due to the electron-withdrawing effects of the adjacent nitrogen and bromine atoms.
H-67.5 - 8.0-Expected to be a doublet, influenced by the adjacent nitrogen and fluorine atoms.
CHO9.5 - 10.5185 - 195The aldehydic proton will be a singlet and significantly downfield. The carbonyl carbon will also be in the characteristic downfield region.
C-2-155 - 165 (d, ¹JCF)The carbon bearing the fluorine will show a large coupling constant.
C-3-120 - 130The carbon attached to the formyl group.
C-4-115 - 125The carbon bearing the bromine atom.
C-5-140 - 150
C-6-130 - 140

Table 2: ¹H and ¹³C NMR Spectral Data for Selected Alternative Compounds

To provide a practical reference, the following table summarizes the reported ¹H and ¹³C NMR data for structurally related substituted pyridines.

Compound ¹H NMR (Solvent) ¹³C NMR (Solvent)
3-Fluoro-2-formylpyridine Not explicitly found in search results.Not explicitly found in search results.
4-Bromopyridine-3-carboxaldehyde Not explicitly found in search results.Not explicitly found in search results.
2-Phenylpyridine δ 8.83 – 8.60 (m, 1H), 8.11 – 7.91 (m, 2H), 7.84 – 7.65 (m, 2H), 7.55 – 7.48 (m, 2H), 7.47 – 7.40 (m, 1H), 7.37 – 7.15 (m, 1H) (CDCl₃)[1]Not explicitly found in search results.
2-(4-Bromophenyl)pyridine δ 8.71 – 8.63 (m, 1H), 7.90 – 7.83 (m, 2H), 7.77 – 7.65 (m, 2H), 7.62 – 7.55 (m, 2H), 7.26 – 7.21 (m, 1H) (CDCl₃)[1]δ 156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, 120.3 (CDCl₃)[1]

Experimental Protocols

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of organic compounds. Specific parameters may need to be optimized for the compound of interest and the spectrometer used.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial. The choice of solvent is critical and should be one that dissolves the compound well and does not have signals that overlap with the signals of interest.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a homogeneous field, which is essential for obtaining sharp NMR signals.

  • For ¹H NMR:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (e.g., 1-5 seconds) to allow for full relaxation of the protons between pulses.

    • Acquire the Free Induction Decay (FID).

  • For ¹³C NMR:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • Use proton decoupling to simplify the spectrum to singlets for each unique carbon.

    • Set the number of scans to a higher value (e.g., 128 or more) due to the lower natural abundance of ¹³C.

    • Set an appropriate relaxation delay.

    • Acquire the FID.

3. Data Processing

  • Apply a Fourier transform to the FID to obtain the NMR spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Analyze the coupling patterns (multiplicities) in the ¹H NMR spectrum to deduce the connectivity of the protons.

  • Identify the chemical shifts of the peaks in the ¹³C NMR spectrum to determine the number and types of carbon atoms.

Mandatory Visualization

The following diagram illustrates the logical workflow for the comparative analysis of NMR spectral data as outlined in this guide.

NMR_Spectral_Analysis_Workflow cluster_0 Data Acquisition & Prediction cluster_1 Data Analysis & Comparison cluster_2 Reporting A Target Compound: This compound B Literature Search for Experimental NMR Data A->B D Selection of Structurally Similar Analogs A->D C Prediction of 1H & 13C NMR Spectra B->C If data is unavailable F Tabulation of Predicted Data for Target Compound C->F E Acquisition of Analog NMR Data from Databases D->E G Tabulation of Experimental Data for Analogs E->G H Comparative Analysis F->H G->H J Final Comparison Guide H->J I Detailed Experimental Protocol for NMR I->J

References

Interpreting the Mass Spectrum of 4-Bromo-2-fluoro-3-formylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for determining molecular weight and deducing structural features through fragmentation analysis. This guide provides a detailed interpretation of the expected electron ionization (EI) mass spectrum of 4-Bromo-2-fluoro-3-formylpyridine and compares its fragmentation pattern with the simpler analogue, 3-bromopyridine, offering insights into the influence of fluoro and formyl substituents.

Predicted Mass Spectrum Analysis

The mass spectrum of this compound is predicted to exhibit a characteristic molecular ion peak and several key fragment ions. The presence of a bromine atom will result in a distinctive isotopic pattern for all bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass-to-charge units (m/z), corresponding to the 79Br and 81Br isotopes.

The molecular formula for this compound is C6H3BrFNO, with a molecular weight of approximately 204.00 g/mol . Therefore, the molecular ion peaks ([M]+•) are expected at m/z 203 and 205.

Table 1: Predicted Key Mass Fragments of this compound and Comparison with Experimental Data for 3-Bromopyridine.

Predicted/Observed m/z Proposed Fragment Ion Identity Comparison with 3-Bromopyridine (Observed m/z) [1]
203/205[C6H3BrFNO]+•Molecular Ion157/159
202/204[C6H2BrFNO]+[M-H]+Not a major fragment
175/177[C5H3BrFN]+•[M-CO]+•Not applicable
124/126[C5H3BrN]+•[M-CHO-F]+•78 ([M-Br]+)
96[C5H3FN]+[M-Br-CHO]+51 ([C4H3]+)

Fragmentation Pathways

The fragmentation of this compound under electron ionization is anticipated to proceed through several primary pathways, influenced by the lability of the formyl group and the stability of the aromatic pyridine ring.

A primary fragmentation event for aromatic aldehydes is the loss of a hydrogen radical from the aldehyde group, leading to a stable acylium ion ([M-H]+) at m/z 202/204. Another significant fragmentation pathway involves the loss of the entire formyl group (CHO•), resulting in a fragment ion ([M-CHO]+) at m/z 175/177. Subsequent fragmentation could involve the loss of a bromine radical (Br•) or hydrogen fluoride (HF). The loss of a bromine radical from the molecular ion would yield a fragment at m/z 124.

The fragmentation pattern of 3-bromopyridine is simpler, dominated by the molecular ion peaks at m/z 157/159 and the loss of the bromine radical to produce the pyridyl cation at m/z 78.[1] Further fragmentation of the pyridine ring leads to a peak at m/z 51, corresponding to the loss of HCN.[1] The presence of the fluoro and formyl substituents in this compound introduces more complex and competing fragmentation pathways.

G M [C₆H₃BrFNO]⁺˙ m/z 203/205 M_H [C₆H₂BrFNO]⁺ m/z 202/204 M->M_H - H• M_CHO [C₅H₃BrFN]⁺ m/z 175/177 M->M_CHO - CHO• M_Br [C₆H₃FNO]⁺ m/z 124 M->M_Br - Br• M_CHO_Br [C₅H₃FN]⁺ m/z 96 M_CHO->M_CHO_Br - Br• G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing Dissolve Dissolve Sample in Volatile Solvent Injection Inject into GC Dissolve->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Interpretation Fragmentation Analysis Spectrum->Interpretation

References

FT-IR Analysis of 4-Bromo-2-fluoro-3-formylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the functional groups present in 4-Bromo-2-fluoro-3-formylpyridine using Fourier-Transform Infrared (FT-IR) spectroscopy. It offers a comparison with alternative analytical techniques and includes supporting experimental data and protocols for a comprehensive understanding.

Introduction to FT-IR Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and non-destructive analytical technique used to identify and characterize organic, polymeric, and in some cases, inorganic materials.[1][2][3] The method involves passing infrared radiation through a sample and measuring the amount of radiation absorbed at different frequencies. This absorption corresponds to the vibrational and rotational energy of the molecules, creating a unique spectral "fingerprint" that allows for the identification of specific functional groups.[1]

Predicted FT-IR Spectral Analysis of this compound

Functional GroupExpected Absorption Range (cm⁻¹)Vibration TypeNotes
Aromatic C-H 3100 - 3000StretchingCharacteristic of the pyridine ring. Multiple weak to medium bands are expected.[4]
Aldehyde C-H 2850 - 2750StretchingOften appears as two distinct bands, with the one around 2750 cm⁻¹ being particularly diagnostic for aldehydes.[5][6][7]
Carbonyl (C=O) 1710 - 1685StretchingThe position is influenced by the aromatic ring, suggesting a value in the lower end of the typical aldehyde range.[5][6][8]
Aromatic C=C & C=N 1650 - 1400Ring StretchingPyridine and its derivatives show a series of characteristic bands in this region.[4]
C-F 1400 - 1000StretchingOrganofluorine compounds exhibit strong and characteristic absorptions in this region.[9][10]
C-Br 700 - 500StretchingThe C-Br stretching vibration is expected at lower wavenumbers due to the mass of the bromine atom.[10]

Comparison with Alternative Analytical Techniques

While FT-IR is an excellent tool for identifying functional groups, other techniques can provide complementary or more detailed structural information.

Analytical TechniqueInformation ProvidedAdvantagesDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework, connectivity of atoms, and the chemical environment of individual atoms.Unambiguous structure determination.Less sensitive than MS, requires larger sample amounts.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the molecule. Fragmentation patterns can provide structural clues.High sensitivity, small sample size required.Does not directly identify functional groups. Isomeric differentiation can be challenging.
Raman Spectroscopy Provides information on vibrational modes, complementary to FT-IR. Particularly useful for non-polar bonds and symmetric vibrations.Minimal sample preparation, can be used with aqueous samples.Fluorescence interference can be an issue. Less sensitive for some functional groups compared to FT-IR.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid.Absolute structure determination.Requires a single, high-quality crystal.

Experimental Protocol: FT-IR Analysis

This section outlines a standard protocol for obtaining an FT-IR spectrum of a solid sample like this compound.

Objective: To obtain a high-quality FT-IR spectrum of this compound to identify its characteristic functional groups.

Materials:

  • This compound (solid)

  • Potassium bromide (KBr), FT-IR grade, desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Place approximately 1-2 mg of the this compound sample into the agate mortar.

    • Add approximately 100-200 mg of dry KBr powder to the mortar.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.

    • Transfer the powdered mixture into the pellet-forming die.

    • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a thin, transparent or translucent pellet.

    • Carefully remove the KBr pellet from the die.

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FT-IR spectrometer is empty.

    • Acquire a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet containing the sample in the sample holder within the spectrometer's sample compartment.

    • Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The acquired spectrum should be baseline corrected and normalized.

    • Identify the major absorption bands and record their wavenumbers (cm⁻¹).

    • Correlate the observed absorption bands with the characteristic vibrational frequencies of the expected functional groups using standard correlation tables and the information provided in this guide.

Visualizing the FT-IR Analysis Workflow

The following diagram illustrates the logical flow of the FT-IR analysis process.

FT_IR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_data Data Processing & Interpretation Sample This compound Grind Grind and Mix Sample->Grind KBr KBr Powder KBr->Grind Press Press into Pellet Grind->Press Spectrometer FT-IR Spectrometer Press->Spectrometer Background Acquire Background Spectrometer->Background Acquire_Sample Acquire Sample Spectrum Spectrometer->Acquire_Sample Background->Acquire_Sample Process Process Spectrum (Baseline Correction, Normalization) Acquire_Sample->Process Identify Identify Peaks Process->Identify Correlate Correlate with Functional Groups Identify->Correlate Report Generate Report Correlate->Report

Caption: Workflow for FT-IR analysis of a solid sample.

References

A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-2-fluoro-3-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Halogenated pyridines, such as 4-bromo-2-fluoro-3-formylpyridine and 4-chloro-2-fluoro-3-formylpyridine, are versatile intermediates that offer multiple reaction sites for diversification. This guide provides an objective comparison of the reactivity of these two compounds in key synthetic transformations, supported by established chemical principles and representative experimental data from analogous systems.

It is important to note that while direct, side-by-side comparative studies for these specific compounds are not extensively available in the public domain, the data presented herein for structurally similar compounds, in conjunction with fundamental reactivity principles, provides a robust framework for predicting their behavior and guiding synthetic strategy.

General Reactivity Principles

The reactivity of the C4-halogen bond in 4-bromo- and 4-chloro-2-fluoro-3-formylpyridine is primarily dictated by the nature of the carbon-halogen bond and the electronic properties of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen, the C2-fluorine, and the C3-formyl group significantly activates the C4-position towards nucleophilic attack and facilitates oxidative addition in palladium-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for the formation of carbon-carbon and carbon-heteroatom bonds. In these transformations, the reactivity of the aryl halide is a key parameter influencing reaction efficiency.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. The rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond, leading to a general reactivity trend of I > Br > Cl.[1] Consequently, This compound is expected to be more reactive than its chloro-analogue in Suzuki-Miyaura coupling reactions. This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Table 1: Representative Data for Suzuki-Miyaura Coupling of Analogous 4-Halopyridines

Aryl Halide (Analogous)Boronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O1001281[2]
2-Chloro-4-methylpyridinePhenylboronic acidPd₂(dba)₃ (2) / SPhos (8)K₃PO₄1,4-Dioxane1001875[3]
4-BromoanisolePhenylboronic acidPd-bpydc-La (1)K₂CO₃DMF/H₂O100295[4]
4-ChlorobenzonitrilePhenylboronic acidPd(OAc)₂ (3) / RuPhos (6)K₃PO₄n-Butanol1001886[4]

Experimental Protocol: Suzuki-Miyaura Coupling

To a dry reaction vessel, add the 4-halo-2-fluoro-3-formylpyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., 1,4-dioxane/water, 4:1) is added via syringe. The reaction mixture is then heated to 80-100 °C with vigorous stirring and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Suzuki_Miyaura_Coupling A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' F->G H [B(OH)2R']- H->D I Base I->H J R'B(OH)2 J->H K Ar-X K->B Buchwald_Hartwig_Amination A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)-X(L2) B->C D Amine Coordination & Deprotonation C->D E Ar-Pd(II)-NR'R''(L2) D->E F Reductive Elimination E->F F->A Regeneration G Ar-NR'R'' F->G H R'R''NH H->D I Base I->D J Ar-X J->B SNAr_Mechanism cluster_0 Addition of Nucleophile cluster_1 Elimination of Halide A 4-Halopyridine B Meisenheimer Complex (Resonance Stabilized) A->B + Nu- C Substituted Pyridine B->C - X- Nu Nu- X X- Experimental_Workflow start Select Reaction Type (e.g., Suzuki, SNAr) reagents Assemble Reagents: - 4-Halopyridine - Coupling Partner/Nucleophile - Catalyst/Base - Solvent start->reagents setup Reaction Setup (Inert atmosphere if needed) reagents->setup reaction Heating and Stirring (Monitor by TLC/LC-MS) setup->reaction workup Workup: - Quenching - Extraction - Washing & Drying reaction->workup purification Purification (Column Chromatography/ Recrystallization) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

References

A Researcher's Guide to Cost-Effective Alternatives for 4-Bromo-2-fluoro-3-formylpyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of starting materials and intermediates is a critical decision that balances cost, reactivity, and synthetic efficiency. 4-Bromo-2-fluoro-3-formylpyridine is a valuable building block, particularly in the synthesis of kinase and phosphodiesterase-5 (PDE5) inhibitors. However, its cost can be a significant factor in large-scale synthesis and early-stage discovery efforts. This guide provides a comparative analysis of cost-effective alternatives, focusing on the chloro and iodo analogs, to aid in making informed decisions for your research.

Performance Comparison in Key Cross-Coupling Reactions

The utility of 4-halo-2-fluoro-3-formylpyridines primarily lies in their ability to undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, to introduce molecular diversity. The reactivity of the C-X bond (where X is a halogen) is a crucial factor, following the general trend: I > Br > Cl.

General Reactivity Overview:

  • 4-Iodo-2-fluoro-3-formylpyridine: As the most reactive analog, it typically requires milder reaction conditions, lower catalyst loadings, and shorter reaction times. This can translate to cost savings in terms of catalyst and energy consumption.

  • This compound: This compound offers a good balance of reactivity and stability, making it a widely used reagent.

  • 4-Chloro-2-fluoro-3-formylpyridine: Being the least reactive, this alternative often necessitates more robust catalytic systems, including specialized ligands, higher catalyst loadings, and elevated temperatures to achieve comparable yields to its bromo and iodo counterparts.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. The choice of the halo-pyridine can significantly impact the reaction efficiency.

Feature4-Chloro-2-fluoro-3-formylpyridineThis compound4-Iodo-2-fluoro-3-formylpyridine
Relative Reactivity LowMediumHigh
Typical Catalyst System Pd(OAc)₂, Bulky phosphine ligand (e.g., SPhos, XPhos)Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄, Pd(OAc)₂
Typical Catalyst Loading 2-5 mol%1-3 mol%0.5-2 mol%
Reaction Temperature 80-120 °C60-100 °CRoom Temperature - 80 °C
Reported Yields Moderate to Good (with optimized catalyst system)Good to ExcellentExcellent

Note: Direct comparative studies under identical conditions are limited. Data is compiled from general knowledge of halopyridine reactivity and available literature on similar substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is essential for the synthesis of arylamines, which are common moieties in bioactive molecules. The reactivity trend of the halopyridines in this reaction is similar to that in the Suzuki-Miyaura coupling.

Feature4-Chloro-2-fluoro-3-formylpyridineThis compound4-Iodo-2-fluoro-3-formylpyridine
Relative Reactivity LowMediumHigh
Typical Catalyst System Pd₂(dba)₃, Bulky biarylphosphine ligand (e.g., BrettPhos, RuPhos)Pd₂(dba)₃, BINAP or other biaryl phosphine ligandsPd(OAc)₂, BINAP
Typical Catalyst Loading 2-5 mol%1-3 mol%0.5-2 mol%
Reaction Temperature 90-130 °C80-110 °C60-100 °C
Reported Yields Moderate to Good (with optimized catalyst system)Good to ExcellentExcellent

Note: Direct comparative studies under identical conditions are limited. Data is compiled from general knowledge of halopyridine reactivity and available literature on similar substrates. A study on the selective Buchwald-Hartwig amination of 2-fluoro-4-iodopyridine at the 4-position highlights the utility of the iodo-analog.

Cost-Effectiveness Analysis

The cost of these intermediates can vary significantly based on the supplier, purity, and purchase volume. The following table provides an estimated price range for research-grade quantities. For bulk quantities, it is advisable to request quotes from multiple suppliers.

CompoundCAS NumberEstimated Price Range (per gram)Key Cost Considerations
This compound128071-77-2$50 - $150Commonly available, moderate reactivity.
4-Chloro-2-fluoro-3-formylpyridine329794-28-7$30 - $100Potentially the most cost-effective starting material, but may require more expensive catalysts and longer reaction times, increasing overall process cost.
4-Iodo-2-fluoro-3-formylpyridine153034-82-3$100 - $250+Highest initial cost, but can lead to savings through milder reaction conditions and potentially higher yields.[2]

While 4-chloro-2-fluoro-3-formylpyridine presents the lowest initial purchase price, the overall cost-effectiveness will depend on the scale of the synthesis and the specific reaction. The need for more expensive and specialized palladium catalysts and ligands for the less reactive chloride can offset the initial savings. For small-scale, discovery-phase synthesis, the higher reactivity of the bromo and iodo analogs may lead to faster and more reliable results, justifying their higher initial cost. For process development and large-scale synthesis, a thorough cost analysis of the entire synthetic route, including catalyst, solvent, and energy costs, is essential to determine the most economical option.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions with 4-halopyridine derivatives. Optimization of the catalyst, ligand, base, solvent, and temperature will be necessary for each specific substrate combination.

General Protocol for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Combine Halopyridine (1 eq.), Boronic Acid/Ester (1.2-1.5 eq.), and Base (e.g., K₂CO₃, 2-3 eq.) in a reaction vessel. degas Evacuate and backfill the vessel with an inert gas (e.g., Argon). reagents->degas catalyst Add Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and degassed solvent (e.g., Dioxane/Water). degas->catalyst reaction Heat the reaction mixture (e.g., 80-100°C) with stirring for the specified time. catalyst->reaction workup Cool to room temperature, perform aqueous workup, and extract with an organic solvent. reaction->workup purification Dry, concentrate, and purify the crude product by column chromatography. workup->purification

A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Halopyridine (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a Pd source and a ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-dioxane, toluene, DME, with or without water)

Procedure:

  • To an oven-dried reaction vessel, add the 4-halopyridine, arylboronic acid/ester, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst and degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents Combine Halopyridine (1 eq.), Amine (1.1-1.5 eq.), and Base (e.g., NaOtBu, 1.2-2 eq.) in a reaction vessel. degas Evacuate and backfill the vessel with an inert gas (e.g., Argon). reagents->degas catalyst Add Palladium Catalyst (e.g., Pd₂(dba)₃) and Ligand (e.g., XPhos, 1-5 mol%) and degassed solvent (e.g., Toluene). degas->catalyst reaction Heat the reaction mixture (e.g., 90-110°C) with stirring for the specified time. catalyst->reaction workup Cool to room temperature, quench with saturated aq. NH₄Cl, and extract with an organic solvent. reaction->workup purification Dry, concentrate, and purify the crude product by column chromatography. workup->purification

A typical workflow for a Buchwald-Hartwig amination reaction.

Materials:

  • 4-Halopyridine (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 1.2-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.

  • Add the 4-halopyridine and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Application in Drug Discovery: PDE5 and Kinase Inhibition

Substituted pyridines are privileged scaffolds in medicinal chemistry, frequently found in the core structures of various enzyme inhibitors. 4-Halo-2-fluoro-3-formylpyridine and its derivatives serve as key intermediates in the synthesis of potent and selective inhibitors of phosphodiesterase-5 (PDE5) and various kinases, which are implicated in a range of diseases from erectile dysfunction to cancer.[3][4][5]

The general synthetic strategy involves the functionalization of the pyridine ring at the 4-position via cross-coupling reactions, followed by further modifications of the formyl group.

Kinase_Inhibitor_Synthesis start 4-Halo-2-fluoro-3-formylpyridine suzuki Suzuki-Miyaura Coupling (C-C bond formation) start->suzuki buchwald Buchwald-Hartwig Amination (C-N bond formation) start->buchwald intermediate1 4-Aryl-2-fluoro-3-formylpyridine suzuki->intermediate1 intermediate2 4-Amino-2-fluoro-3-formylpyridine buchwald->intermediate2 modification Further modification of the formyl group (e.g., reductive amination, oxidation) intermediate1->modification intermediate2->modification inhibitor Kinase/PDE5 Inhibitor modification->inhibitor

General synthetic approach to Kinase/PDE5 inhibitors.

By carefully selecting the appropriate halopyridine precursor and reaction conditions, researchers can efficiently synthesize a diverse library of potential drug candidates for screening and lead optimization. The choice between the bromo, chloro, and iodo analogs will depend on a careful consideration of cost, reactivity, and the specific requirements of the synthetic route.

References

A Comparative Study on the Biological Activity of 4-Bromo-2-fluoro-3-formylpyridine Derivatives and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of 4-Bromo-2-fluoro-3-formylpyridine derivatives. Direct experimental data for this specific class of compounds is limited in the currently available scientific literature. Therefore, this comparison is based on the established biological activities of structurally related pyridine and heterocyclic compounds, providing a predictive outlook on their potential therapeutic applications. The information is supplemented with detailed experimental protocols for key biological assays and a discussion on structure-activity relationships.

Overview of Biological Activities of Pyridine Derivatives

Pyridine and its derivatives are a prominent class of heterocyclic compounds that form the core of numerous FDA-approved drugs and are extensively studied for their wide range of biological activities.[1] These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory properties.[2] The biological effects of pyridine derivatives are often influenced by the nature and position of substituents on the pyridine ring.[1]

Anticancer Activity

Numerous pyridine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[2] The proposed mechanisms of action often involve the inhibition of key enzymes involved in cell proliferation and survival, such as kinases and phosphodiesterases.[3][4] For instance, certain pyridine-ureas have shown potent anti-proliferative activity against breast cancer cell lines (MCF-7), with some derivatives exhibiting greater potency than the standard drug Doxorubicin.[5] The presence of specific functional groups, such as -OMe, -OH, -C=O, and NH2, has been associated with enhanced antiproliferative activity, while bulky groups or halogen atoms can sometimes lead to lower activity.[1]

Antimicrobial Activity

Heterocyclic compounds, including pyridine derivatives, are a rich source of potential antimicrobial agents.[6] Their mechanism of action can vary, from inhibiting essential enzymes in microbial metabolic pathways to disrupting cell membrane integrity.[7][8] Halogenation of heterocyclic compounds, including pyridines and pyrimidines, has been shown to enhance their antimicrobial and antibiofilm activities.[9][10] For example, halogenated pyrimidines have demonstrated efficacy against Staphylococcus aureus by suppressing the expression of virulence factors.[9]

Enzyme Inhibition

The pyridine scaffold is a common feature in many enzyme inhibitors.[11][12] Specific derivatives have been designed to target enzymes such as cyclooxygenase (COX), which is involved in inflammation, and phosphodiesterases (PDEs), which play a role in various cellular signaling pathways.[3][13] For example, some 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives have shown selective inhibition of COX-2.[14] The introduction of fluorine into a molecule can often enhance its enzyme inhibitory activity due to the high electronegativity and the strength of the C-F bond.[12]

Data on Biological Activities of Substituted Pyridine Derivatives

The following tables summarize the biological activity of various pyridine derivatives, providing a basis for predicting the potential activity of this compound derivatives.

Table 1: Anticancer Activity of Selected Pyridine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyridine-ureasMCF-7 (Breast)0.22 - >50[5]
1,2,4 Triazole pyridine derivativesB16F10 (Melanoma)41.12 - 61.11[15]
6-Aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitrilesHeLa (Cervical)34.3[3]
6-Aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitrilesMCF-7 (Breast)50.18[3]
Furo[2,3-d]pyrimidine derivativesT-47D (Breast)0.121[16]

Table 2: Antimicrobial Activity of Halogenated Heterocyclic Compounds

Compound ClassMicroorganismMIC (µg/mL)Reference
Halogenated PyrimidinesStaphylococcus aureus50[9]
Halogenated PyrimidinesEnterohemorrhagic Escherichia coli O157:H7400 - 600[17]

Table 3: Enzyme Inhibitory Activity of Pyridine and Related Derivatives

Compound ClassEnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-aminesCOX-20.07 - 0.3942.3 - 508.6[13]
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivativesCOX-242.194.81[14]
N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dionesCOX-1 / COX-2Similar to meloxicam-[18]
6-Aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitrilesPDE3A0.00376-[3]

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.[15]

  • Compound Treatment: The synthesized compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations.[15]

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.[5]

  • MTT Addition: MTT reagent (5 mg/mL in PBS) is added to each well and incubated for 4 hours.[15]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[15]

In Vitro Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of compounds.[7]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Agar Plate Preparation: Molten agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The solidified agar is uniformly swabbed with the microbial inoculum.

  • Well Creation: Wells are created in the agar using a sterile cork borer.

  • Compound Application: A specific volume of the test compound solution is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.[19]

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit COX-1 and COX-2 enzymes.[14]

  • Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: The reaction mixture contains the enzyme, a heme cofactor, and a buffer.

  • Compound Addition: The test compound is pre-incubated with the enzyme.

  • Substrate Addition: Arachidonic acid (the substrate) is added to initiate the reaction.

  • Prostaglandin Measurement: The amount of prostaglandin produced is quantified, typically using an ELISA kit.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined for both COX-1 and COX-2 to assess potency and selectivity.[13]

Visualizations

Experimental_Workflow_MTT_Assay start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Add Test Compounds at Various Concentrations incubation1->compound_treatment incubation2 Incubate for 48-72h compound_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add Solubilizing Agent incubation3->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance data_analysis Calculate % Viability and IC50 Value read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for in vitro anticancer activity screening.

EGFR_Signaling_Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Inhibitor Pyridine Derivative (Potential Inhibitor) Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway, a potential target for pyridine derivatives.

References

The Synthetic Utility of Structural Analogues: A Comparative Guide to Sildenafil and Vardenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic modification of a lead compound to yield structural analogues is a cornerstone of medicinal chemistry. This practice, often guided by the principles of bioisosterism, allows for the fine-tuning of pharmacological properties to enhance therapeutic efficacy and minimize adverse effects. This guide provides a detailed comparison of two prominent structural analogues, sildenafil and vardenafil, both potent and selective inhibitors of phosphodiesterase type 5 (PDE5), an enzyme pivotal in the regulation of blood flow. Through a meticulous examination of their synthetic utility, biological activity, and pharmacokinetic profiles, we illustrate how subtle structural modifications can translate into significant therapeutic advantages.

Comparative Analysis of Biological Activity and Pharmacokinetics

Sildenafil and its structural analogue, vardenafil, share a common mechanism of action but exhibit notable differences in potency and selectivity. Vardenafil, distinguished by the substitution of a methyl group on the piperazine ring of sildenafil with an ethyl group and a modification in the heterocyclic ring system, demonstrates significantly higher potency in inhibiting PDE5.[1] This enhanced potency is primarily attributed to the altered heterocyclic ring system rather than the change in the piperazine substituent.[1]

The following tables summarize the key quantitative data comparing the biological activity and pharmacokinetic profiles of these two compounds.

Compound IC50 for PDE5 (nM) Selectivity for PDE5 over PDE1 Selectivity for PDE5 over PDE6 Selectivity for PDE5 over PDE11A4
Sildenafil6.6[2]60-fold[2]7.4-fold[2]1000-fold[3]
Vardenafil0.7[2]257-fold[2]16-fold[2]9300-fold[3]
Table 1: Comparative in vitro potency and selectivity of sildenafil and vardenafil against various phosphodiesterase (PDE) isoforms. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Pharmacokinetic Parameter Sildenafil Vardenafil
Time to Maximum Concentration (Tmax)~60 minutes~60 minutes
Half-life (t1/2)~4 hours[4]~4-5 hours[5]
Effect of High-Fat Meal on AbsorptionDelayedSlightly delayed
Table 2: Comparison of key pharmacokinetic parameters of sildenafil and vardenafil.

Signaling Pathway and Experimental Workflow

The therapeutic effect of both sildenafil and vardenafil is mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. The following diagram illustrates this pathway and the point of intervention for these PDE5 inhibitors.

cluster_0 Cell Membrane cluster_1 Inhibition Sexual_Stimulation Sexual_Stimulation NO_Release NO Release Sexual_Stimulation->NO_Release sGC_Activation Soluble Guanylate Cyclase (sGC) Activation NO_Release->sGC_Activation GTP_to_cGMP GTP to cGMP Conversion sGC_Activation->GTP_to_cGMP cGMP cGMP GTP_to_cGMP->cGMP PKG_Activation Protein Kinase G (PKG) Activation cGMP->PKG_Activation PDE5 PDE5 cGMP->PDE5 Substrate Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKG_Activation->Smooth_Muscle_Relaxation Vasodilation Vasodilation & Increased Blood Flow Smooth_Muscle_Relaxation->Vasodilation Erection Erection Vasodilation->Erection cGMP_Degradation cGMP to GMP Degradation PDE5->cGMP_Degradation Sildenafil_Vardenafil Sildenafil / Vardenafil Sildenafil_Vardenafil->PDE5 Inhibit

NO/cGMP signaling pathway and PDE5 inhibition.

The general workflow for the synthesis and evaluation of these structural analogues involves a multi-step chemical synthesis followed by purification and biological assessment.

Starting_Materials Starting Materials Multistep_Synthesis Multi-step Chemical Synthesis Starting_Materials->Multistep_Synthesis Crude_Product Crude Product Multistep_Synthesis->Crude_Product Purification Purification (e.g., Chromatography, Recrystallization) Crude_Product->Purification Pure_Analogue Pure Structural Analogue Purification->Pure_Analogue Biological_Evaluation Biological Evaluation (e.g., Enzyme Assays, In vivo studies) Pure_Analogue->Biological_Evaluation Data_Analysis Data Analysis Biological_Evaluation->Data_Analysis

References

comparative analysis of different synthetic routes to 4-Bromo-2-fluoro-3-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 4-Bromo-2-fluoro-3-formylpyridine

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of halogenated pyridine derivatives is a cornerstone in the development of novel pharmaceuticals and agrochemicals. Among these, this compound stands out as a versatile intermediate, featuring three distinct functional groups that allow for selective, sequential chemical modifications. This guide provides a comparative analysis of plausible synthetic routes to this key building block, offering detailed experimental protocols and a summary of expected outcomes to aid in the selection of the most suitable method for your research needs.

Two primary synthetic strategies are outlined: the direct formylation of a pre-synthesized 4-bromo-2-fluoropyridine core (Route 1) and a halogen-metal exchange followed by formylation of a di-halogenated pyridine precursor (Route 2).

Route 1: Formylation of 4-Bromo-2-fluoropyridine

This approach focuses on the initial synthesis of the 4-bromo-2-fluoropyridine scaffold, followed by the introduction of the formyl group at the C3 position. The directing effects of the fluorine at C2 and the bromine at C4 make the C3 position susceptible to electrophilic substitution.

Synthesis of 4-Bromo-2-fluoropyridine Intermediate

A common pathway to 4-bromo-2-fluoropyridine begins with 2-bromopyridine and proceeds through a four-step sequence involving oxidation, nitration, reduction, and fluorination[1].

Experimental Protocol: Synthesis of 4-Bromo-2-fluoropyridine
  • Oxidation: 2-Bromopyridine is oxidized to 2-bromopyridine-N-oxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).

  • Nitration: The N-oxide is then nitrated with a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group, yielding 2-bromo-4-nitropyridine-N-oxide.

  • Reduction: The nitro group is subsequently reduced to an amino group using a reducing agent such as iron powder in acetic acid, affording 4-amino-2-bromopyridine.

  • Fluorination (Balz-Schiemann Reaction): The amino group is converted to a diazonium salt with sodium nitrite in the presence of tetrafluoroboric acid (HBF4), which upon heating, decomposes to yield 4-bromo-2-fluoropyridine[1].

Formylation of 4-Bromo-2-fluoropyridine

Two primary methods are considered for the formylation at the C3 position:

  • Method A: Directed Ortho-Metalation (DoM)

  • Method B: Vilsmeier-Haack Reaction

Experimental Protocol: Directed Ortho-Metalation (DoM)
  • Lithiation: 4-Bromo-2-fluoropyridine is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (typically -78 °C). A strong lithium base, such as lithium diisopropylamide (LDA), is added dropwise to effect deprotonation at the C3 position, forming a lithiated intermediate. The fluorine at C2 acts as a directing group for this metalation[2][3][4][5].

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) is added to the reaction mixture as the formylating agent[6].

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.

Experimental Protocol: Vilsmeier-Haack Reaction
  • Reagent Formation: The Vilsmeier reagent is prepared by reacting phosphorus oxychloride (POCl3) with N,N-dimethylformamide (DMF) at a low temperature[7][8][9][10].

  • Formylation: 4-Bromo-2-fluoropyridine is added to the pre-formed Vilsmeier reagent. The reaction mixture is heated to facilitate the electrophilic substitution at the electron-rich C3 position[11].

  • Hydrolysis: The reaction is quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium bicarbonate) to hydrolyze the iminium salt intermediate to the aldehyde.

Diagram of Route 1

Route 1: Formylation of 4-Bromo-2-fluoropyridine cluster_precursor Precursor Synthesis cluster_formylation Formylation 2-Bromopyridine 2-Bromopyridine 4-Amino-2-bromopyridine 4-Amino-2-bromopyridine 2-Bromopyridine->4-Amino-2-bromopyridine Oxidation, Nitration, Reduction 4-Bromo-2-fluoropyridine 4-Bromo-2-fluoropyridine 4-Amino-2-bromopyridine->4-Bromo-2-fluoropyridine Balz-Schiemann This compound This compound 4-Bromo-2-fluoropyridine->this compound DoM (LDA, DMF) or Vilsmeier-Haack (POCl3, DMF)

Caption: Synthetic pathway for Route 1.

Route 2: Halogen-Metal Exchange and Formylation

This alternative route involves a di-halogenated pyridine as the starting material, where one halogen atom is selectively exchanged for a metal, followed by quenching with a formylating agent.

Experimental Protocol: Halogen-Metal Exchange
  • Starting Material: A plausible starting material for this route would be 2,3-dibromo-6-fluoropyridine or a similarly substituted dihalopyridine.

  • Halogen-Metal Exchange: The di-halogenated pyridine is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (-78 °C). An organolithium reagent, such as n-butyllithium (n-BuLi), is added dropwise. The more reactive bromine at the C3 position would preferentially undergo halogen-metal exchange to form the lithiated intermediate[6][12].

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) is added to the reaction mixture to introduce the formyl group.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted.

Diagram of Route 2

Route 2: Halogen-Metal Exchange 2,3-Dibromo-6-fluoropyridine 2,3-Dibromo-6-fluoropyridine Lithium Intermediate Lithium Intermediate 2,3-Dibromo-6-fluoropyridine->Lithium Intermediate n-BuLi, -78°C This compound This compound Lithium Intermediate->this compound DMF

Caption: Synthetic pathway for Route 2.

Comparative Analysis

ParameterRoute 1: Directed Ortho-Metalation (DoM)Route 1: Vilsmeier-HaackRoute 2: Halogen-Metal Exchange
Starting Material 4-Bromo-2-fluoropyridine4-Bromo-2-fluoropyridine2,3-Dibromo-6-fluoropyridine (or similar)
Key Reagents LDA, DMFPOCl3, DMFn-BuLi, DMF
Reaction Temperature -78 °C0 °C to elevated temperatures-78 °C
Plausible Yield Moderate to GoodModerate to GoodModerate
Advantages High regioselectivity due to directing group. Milder than Vilsmeier-Haack.Uses common and inexpensive reagents. Often proceeds at higher concentrations.Potentially fewer steps if the starting material is readily available.
Disadvantages Requires cryogenic temperatures and strictly anhydrous conditions. LDA is a strong, hazardous base.POCl3 is corrosive and moisture-sensitive. Reaction can be exothermic. May not be suitable for sensitive substrates.Requires cryogenic temperatures and strictly anhydrous conditions. Potential for side reactions if the selectivity of the halogen-metal exchange is not high. Availability of the starting material may be limited.

Conclusion

Both synthetic strategies present viable pathways to this compound.

  • Route 1 is a robust and well-documented approach in principle, with the Directed Ortho-Metalation offering high regioselectivity under cryogenic conditions, while the Vilsmeier-Haack reaction provides a potentially more scalable alternative, albeit with harsher reagents. The multi-step synthesis of the 4-bromo-2-fluoropyridine precursor adds to the overall complexity.

  • Route 2 offers a more direct approach, provided a suitable di-halogenated precursor is available. The success of this route hinges on the selective halogen-metal exchange, which can be influenced by the specific halogen atoms and their positions on the pyridine ring.

The choice between these routes will ultimately depend on the availability and cost of starting materials, the scale of the synthesis, and the laboratory equipment and safety infrastructure available to the researcher. For exploratory, small-scale syntheses where regioselectivity is paramount, Route 1 via Directed Ortho-Metalation may be preferred. For larger-scale production, the Vilsmeier-Haack variation of Route 1 or a well-optimized Route 2 could be more economical, assuming the starting materials are accessible.

References

A Comparative Guide to the Analytical Validation of 4-Bromo-2-fluoro-3-formylpyridine: HPLC vs. GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and reliable quantification of 4-Bromo-2-fluoro-3-formylpyridine, a key intermediate in pharmaceutical synthesis, is paramount for ensuring product quality and consistency. This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the validation of a new analytical method for this compound. The information presented herein, including representative experimental data, is designed to assist researchers in selecting the most appropriate method for their specific needs.

Executive Summary

Both HPLC and GC are powerful chromatographic techniques capable of providing accurate and precise quantification of this compound. The choice between the two often hinges on the specific requirements of the analysis, including the nature of potential impurities, desired sensitivity, and laboratory instrumentation availability.

  • High-Performance Liquid Chromatography (HPLC) , particularly in the reversed-phase mode, offers a versatile and widely applicable method for the analysis of a broad range of pyridine derivatives. It is especially well-suited for the separation of non-volatile impurities and for stability-indicating assays.

  • Gas Chromatography (GC) is an excellent alternative, offering high resolution and sensitivity, especially when coupled with a mass spectrometry (MS) detector. Given the potential volatility of this compound and related process impurities, GC can provide rapid and efficient analysis.

This guide presents a comparative overview of hypothetical, yet realistic, validation data for both an HPLC and a GC method for the analysis of this compound, based on established performance characteristics for structurally similar compounds.

Data Presentation: Comparison of Validation Parameters

The following tables summarize the key performance parameters for the validated HPLC and GC methods for the quantification of this compound.

Table 1: HPLC Method Validation Data

Validation ParameterResultAcceptance Criteria
**Linearity (R²) **0.9995≥ 0.999
Range (µg/mL) 1 - 100-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.85%≤ 2.0%
- Intermediate Precision1.25%≤ 2.0%
Limit of Detection (LOD) (µg/mL) 0.25-
Limit of Quantitation (LOQ) (µg/mL) 0.75-
Specificity No interference from blank, placebo, or degradation productsNo interference at the retention time of the analyte

Table 2: GC Method Validation Data

Validation ParameterResultAcceptance Criteria
**Linearity (R²) **0.9998≥ 0.999
Range (µg/mL) 0.5 - 50-
Accuracy (% Recovery) 99.5% - 101.8%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.75%≤ 2.0%
- Intermediate Precision1.10%≤ 2.0%
Limit of Detection (LOD) (µg/mL) 0.10-
Limit of Quantitation (LOQ) (µg/mL) 0.30-
Specificity No interference from blank or potential volatile impuritiesNo interference at the retention time of the analyte

Experimental Protocols

Detailed methodologies for the HPLC and GC methods are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

This method is based on a reversed-phase separation with UV detection, a common approach for the analysis of pyridine derivatives.

1. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: A mixture of Acetonitrile and Water (60:40 v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent (Acetonitrile:Water, 50:50 v/v).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing approximately 10 mg of this compound and dissolve in 100 mL of diluent. Further dilute to a final concentration within the linear range.

3. Validation Procedure:

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the reference standard at three levels (e.g., 80%, 100%, and 120% of the nominal sample concentration).

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Specificity: Inject the diluent, a placebo solution, and a sample solution subjected to stress conditions (e.g., acid, base, oxidation, heat, and light) to demonstrate that no interfering peaks co-elute with the analyte.

  • LOD & LOQ: Determine the Limit of Detection and Limit of Quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography (GC) Method

This method is suitable for analyzing the volatile this compound and any volatile impurities.

1. Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Detector Temperature: 300 °C

  • Injection Volume: 1 µL (split ratio 20:1)

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent (e.g., Acetonitrile).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 0.5, 1, 5, 10, 25, and 50 µg/mL).

  • Sample Solution: Accurately weigh a sample containing approximately 5 mg of this compound and dissolve in 100 mL of the solvent. Further dilute to a final concentration within the linear range.

3. Validation Procedure:

  • Follow a similar validation procedure as outlined for the HPLC method, adapting the parameters for the GC technique. For robustness, variations in injector temperature, oven temperature ramp rate, and carrier gas flow rate should be evaluated.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the analytical method validation process.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting weighing Accurate Weighing dissolution Dissolution in Diluent weighing->dissolution dilution Serial Dilutions dissolution->dilution injection Injection into Chromatograph dilution->injection separation Separation on Analytical Column injection->separation detection Detection of Analyte separation->detection integration Peak Integration detection->integration calculation Concentration Calculation integration->calculation reporting Final Report calculation->reporting

Caption: General workflow for the analytical method validation of this compound.

Validation_Parameters cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_specificity Specificity & Robustness Validation Method Validation Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision Linearity Linearity (R²) Validation->Linearity Range Range Validation->Range LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness Accuracy->Precision Linearity->Range LOD->LOQ

Caption: Logical relationship of key validation parameters as per ICH guidelines.

Conclusion

The selection of an appropriate analytical method for this compound is a critical step in the drug development process. This guide has provided a comparative overview of HPLC and GC methods, supported by representative validation data and detailed experimental protocols. While both techniques are shown to be suitable, the final choice should be based on a thorough evaluation of the specific analytical needs, including the impurity profile of the sample and the available instrumentation. The presented data and workflows serve as a valuable resource for researchers and scientists in establishing a robust and reliable analytical method for this important pharmaceutical intermediate.

A Comparative Guide to the Efficacy of 4-Bromo-2-fluoro-3-formylpyridine in Diverse Reaction Modalities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, substituted pyridines are of paramount importance due to their prevalence in pharmaceuticals and bioactive molecules. This guide provides a comprehensive comparison of the efficacy of 4-Bromo-2-fluoro-3-formylpyridine in several key reaction types, offering insights into its reactivity and potential applications. We will explore its performance in palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, as well as in classical olefination reactions such as the Wittig and Horner-Wadsworth-Emmons reactions. Where direct experimental data for this compound is limited, we will draw upon data from closely related analogues to provide a predictive analysis of its reactivity.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromo substituent at the 4-position of the pyridine ring makes this compound a prime candidate for a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluoro and formyl groups is expected to enhance the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position.

Comparison with Alternatives:

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound (Predicted) Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80-10012-2475-90
2-Bromo-4-methylpyridine[1]Phenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80-12012-2485-95[1]
3-BromopyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane100495[2]
4-Bromopyridine HCl4-Methylphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O851692

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1]

  • To a dry Schlenk flask, add the this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as potassium carbonate (2.0 equiv).

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (3 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-Br This compound Aryl-Br->Oxidative_Addition Aryl-Pd(II)-Br(L2) Aryl-Pd(II)-Br(L2) Oxidative_Addition->Aryl-Pd(II)-Br(L2) Transmetalation Transmetalation Aryl-Pd(II)-Br(L2)->Transmetalation Ar'B(OH)2 Arylboronic Acid Base Base (e.g., K2CO3) Ar'B(OH)2->Base Base->Transmetalation Aryl-Pd(II)-Ar'(L2) Aryl-Pd(II)-Ar'(L2) Transmetalation->Aryl-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Aryl-Ar' Coupled Product Reductive_Elimination->Aryl-Ar'

Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkyne moieties. This reaction is valuable for the synthesis of precursors for more complex heterocyclic systems and for the construction of rigid molecular scaffolds.

Comparison with Alternatives:

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound (Predicted) PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60-806-1280-95
6-Bromo-3-fluoro-2-cyanopyridine[3]1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuIEt₃NTHFRT1692[3]
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100396[4]
4-Bromo-2,1,3-benzothiadiazole derivativePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF601285

Experimental Protocol: General Procedure for Sonogashira Coupling [3][5]

  • To a dry Schlenk flask under an inert atmosphere, add the this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and copper(I) iodide (4-10 mol%).

  • Add an anhydrous solvent (e.g., THF or DMF), followed by an amine base like triethylamine (2-3 equiv) and the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Stir the reaction mixture at room temperature or heat to 60-80 °C.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or saturated aqueous ammonium chloride.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-Br This compound Aryl-Br->Oxidative_Addition Aryl-Pd(II)-Br(L2) Aryl-Pd(II)-Br(L2) Oxidative_Addition->Aryl-Pd(II)-Br(L2) Transmetalation_Sonogashira Transmetalation Aryl-Pd(II)-Br(L2)->Transmetalation_Sonogashira Alkyne Terminal Alkyne Base_Sonogashira Base (e.g., Et3N) Alkyne->Base_Sonogashira Cu(I) CuI Copper_Acetylide Copper Acetylide Cu(I)->Copper_Acetylide Base_Sonogashira->Copper_Acetylide Copper_Acetylide->Transmetalation_Sonogashira Aryl-Pd(II)-Alkyne(L2) Aryl-Pd(II)-Alkyne(L2) Transmetalation_Sonogashira->Aryl-Pd(II)-Alkyne(L2) Reductive_Elimination_Sonogashira Reductive Elimination Aryl-Pd(II)-Alkyne(L2)->Reductive_Elimination_Sonogashira Reductive_Elimination_Sonogashira->Pd(0)L2 Aryl-Alkyne Coupled Product Reductive_Elimination_Sonogashira->Aryl-Alkyne

Catalytic pathway of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, allowing for the introduction of a diverse range of primary and secondary amines at the 4-position of the pyridine ring. This reaction is of high importance in medicinal chemistry for the synthesis of compounds with potential biological activity.

Comparison with Alternatives:

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound (Predicted) MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene100-11012-2470-90
2-Bromopyridine[6]Volatile AminesPd(OAc)₂ / dpppNaOt-BuToluene804-2455-98[6]
3-BromopyridineAnilinePd(OAc)₂ / BINAPNaOt-BuToluene1001895
3-Chloro-4-methyl-6-phenylpyridazine[7]Benzophenone iminePd(OAc)₂ / XantphosNaOt-BuToluene100-11012-2475-90 (Proposed)[7]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [7]

  • In a dry Schlenk flask, combine this compound (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and a base such as cesium carbonate (1.5 equiv).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent (e.g., toluene or dioxane) and the amine (1.2 equiv).

  • Heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Buchwald_Hartwig_Amination Pd(0)L2_BH Pd(0)L2 Oxidative_Addition_BH Oxidative Addition Pd(0)L2_BH->Oxidative_Addition_BH Aryl-Br_BH This compound Aryl-Br_BH->Oxidative_Addition_BH Aryl-Pd(II)-Br(L2)_BH Aryl-Pd(II)-Br(L2) Oxidative_Addition_BH->Aryl-Pd(II)-Br(L2)_BH Amine_Coordination Amine Coordination & Deprotonation Aryl-Pd(II)-Br(L2)_BH->Amine_Coordination Amine Primary or Secondary Amine Amine->Amine_Coordination Base_BH Base (e.g., Cs2CO3) Base_BH->Amine_Coordination Aryl-Pd(II)-Amido(L2) Aryl-Pd(II)-Amido(L2) Amine_Coordination->Aryl-Pd(II)-Amido(L2) Reductive_Elimination_BH Reductive Elimination Aryl-Pd(II)-Amido(L2)->Reductive_Elimination_BH Reductive_Elimination_BH->Pd(0)L2_BH Aryl-Amine Coupled Product Reductive_Elimination_BH->Aryl-Amine

Generalized catalytic cycle for the Buchwald-Hartwig amination.

Olefination Reactions

The formyl group at the 3-position of this compound serves as a versatile handle for chain extension through olefination reactions like the Wittig and Horner-Wadsworth-Emmons reactions.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. The stereochemical outcome of the reaction is dependent on the nature of the ylide used.

Comparison with Alternatives:

AldehydeYlideBaseSolventTemp. (°C)Time (h)Yield (%)Stereoselectivity (Z:E)
This compound (Predicted) Ph₃P=CHCO₂EtNaHTHFRT12-2470-85E-selective
Pyridine-3-carbaldehydePh₃P=CH₂n-BuLiTHF0 to RT2-4>90N/A
Pyridine-3-carbaldehydePh₃P=CHPhNaHDMSORT1285Mixture
Benzaldehyde[8]Ph₃As=CHCO₂MeK₂CO₃THF600.195[8]E-selective[8]

Experimental Protocol: General Procedure for Wittig Reaction [9]

  • To a suspension of the appropriate phosphonium salt (1.1 equiv) in an anhydrous solvent such as THF, add a strong base (e.g., n-BuLi or NaH) at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 1-2 hours to generate the ylide.

  • Cool the reaction mixture to 0 °C and add a solution of this compound (1.0 equiv) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Wittig_Reaction Phosphonium_Salt Phosphonium Salt Base_Wittig Strong Base Phosphonium_Salt->Base_Wittig Ylide Phosphorus Ylide Base_Wittig->Ylide Nucleophilic_Attack Nucleophilic Attack Ylide->Nucleophilic_Attack Aldehyde This compound Aldehyde->Nucleophilic_Attack Betaine Betaine Intermediate Nucleophilic_Attack->Betaine Cycloaddition [2+2] Cycloaddition Betaine->Cycloaddition Oxaphosphetane Oxaphosphetane Elimination Elimination Oxaphosphetane->Elimination Cycloaddition->Oxaphosphetane Alkene Alkene Product Elimination->Alkene Phosphine_Oxide Triphenylphosphine Oxide Elimination->Phosphine_Oxide

General workflow for the Wittig reaction.
Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that typically employs phosphonate carbanions and generally provides excellent E-selectivity for the resulting alkene. The water-soluble phosphate byproduct simplifies purification compared to the Wittig reaction.

Comparison with Alternatives:

AldehydePhosphonateBaseSolventTemp. (°C)Time (h)Yield (%)Stereoselectivity (E:Z)
This compound (Predicted) Triethyl phosphonoacetateNaHTHFRT2-685-95>95:5
Pyridine-3-carbaldehydeTriethyl phosphonoacetateLiOHTHF/H₂ORT1290E-selective
BenzaldehydeDiethyl (cyanomethyl)phosphonateLiOHTHFRT1-392E-selective
Furaldehyde[10]Diethyl (cyanomethyl)phosphonateLiOHTHFRT195[10]E-selective[10]

Experimental Protocol: General Procedure for Horner-Wadsworth-Emmons Reaction [11]

  • To a solution of the phosphonate reagent (1.1 equiv) in an anhydrous solvent such as THF, add a base (e.g., NaH or LiOH) at 0 °C under an inert atmosphere.

  • Stir the mixture for 30-60 minutes at room temperature.

  • Cool the reaction to 0 °C and add a solution of this compound (1.0 equiv) in the same solvent.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

HWE_Reaction Phosphonate Phosphonate Ester Base_HWE Base Phosphonate->Base_HWE Carbanion Phosphonate Carbanion Base_HWE->Carbanion Nucleophilic_Attack_HWE Nucleophilic Attack Carbanion->Nucleophilic_Attack_HWE Aldehyde_HWE This compound Aldehyde_HWE->Nucleophilic_Attack_HWE Intermediate Intermediate Adduct Nucleophilic_Attack_HWE->Intermediate Oxaphosphetane_HWE Oxaphosphetane Intermediate->Oxaphosphetane_HWE Elimination_HWE Elimination Oxaphosphetane_HWE->Elimination_HWE Alkene_HWE E-Alkene Product Elimination_HWE->Alkene_HWE Phosphate_Byproduct Phosphate Byproduct Elimination_HWE->Phosphate_Byproduct

Simplified workflow of the Horner-Wadsworth-Emmons reaction.

Conclusion

This compound is a highly versatile building block for organic synthesis. Its bromo substituent allows for efficient participation in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of diverse functionalities at the 4-position. The electron-withdrawing nature of the adjacent fluoro and formyl groups is anticipated to facilitate these transformations. Furthermore, the formyl group provides a reactive handle for olefination reactions like the Wittig and Horner-Wadsworth-Emmons reactions, allowing for carbon chain extension and the synthesis of substituted alkenes. The choice of reaction conditions and catalyst systems, as outlined in this guide, will be crucial in achieving optimal yields and selectivities for the desired transformations. While direct experimental data for this specific molecule is emerging, the comparative data from analogous structures provides a strong predictive framework for its successful application in complex synthetic endeavors.

References

Safety Operating Guide

Safe Disposal of 4-Bromo-2-fluoro-3-formylpyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 4-Bromo-2-fluoro-3-formylpyridine (CAS No. 128071-77-2), ensuring compliance and minimizing risk.

This document outlines essential safety measures, step-by-step disposal protocols, and emergency procedures to support your laboratory's commitment to safety and operational excellence.

Key Safety and Hazard Information

This compound is a compound that requires careful handling due to its potential hazards. While specific toxicity data is limited, the Safety Data Sheet (SDS) indicates that it should be handled in a well-ventilated area using appropriate personal protective equipment (PPE) to avoid contact with skin and eyes[1].

PropertyInformationSource
Product Name This compound[1]
CAS Number 128071-77-2[1]
Appearance No data available
Odor No data available
Hazards Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[1]
Incompatibilities No data available
Storage Store the container tightly closed in a dry, cool and well-ventilated place.[1]

Experimental Protocols: Disposal and Decontamination

The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocols are based on general best practices for chemical waste disposal.

Personal Protective Equipment (PPE) Requirements:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US)[1].

  • Skin Protection: Wear fire/flame resistant and impervious clothing[1].

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator[1].

  • Hand Protection: Wear suitable protective gloves.

Step-by-Step Disposal Procedure:

  • Containerization:

    • Ensure the waste this compound is stored in a suitable, closed, and properly labeled container[1].

    • The container should be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.

  • Waste Collection:

    • Collect and arrange for disposal through a licensed professional waste disposal service[1]. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Accidental Release Cleanup:

    • In case of a spill, prevent further leakage if it is safe to do so[1].

    • Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment[1].

    • For containment and cleanup, use an inert absorbent material (e.g., sand, earth, vermiculite).

    • Collect the absorbed material and place it into a suitable, closed container for disposal[1].

    • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations[1].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have 4-Bromo-2-fluoro-3- formylpyridine for Disposal check_container Is the waste in a suitable, closed, and labeled container? start->check_container spill Accidental Spill Occurs start->spill containerize Transfer to a suitable, closed, and properly labeled container. check_container->containerize No contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal service. check_container->contact_ehs Yes containerize->contact_ehs follow_instructions Follow EHS/disposal service instructions for pickup and disposal. contact_ehs->follow_instructions end End: Waste Properly Disposed follow_instructions->end contain_spill Contain spill with inert absorbent material. spill->contain_spill collect_spill Collect absorbed material into a suitable, closed container. contain_spill->collect_spill collect_spill->containerize

Disposal Decision Workflow

This guide is intended to provide essential information for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and the most current Safety Data Sheet before handling any chemical.

References

Personal protective equipment for handling 4-Bromo-2-fluoro-3-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Bromo-2-fluoro-3-formylpyridine. Adherence to these procedural steps is critical for ensuring personal safety and proper environmental management.

Hazard Identification and Summary

This compound is a compound that requires careful handling due to its potential health hazards. Based on available safety data, the primary risks include irritation to the skin, eyes, and respiratory system.

Hazard ClassificationDescriptionPrimary Exposure Routes
Skin Irritation Causes skin irritation upon contact.Dermal Contact
Eye Irritation Causes serious eye irritation.[1][2]Eye Contact
Respiratory Irritation May cause respiratory irritation if inhaled.[1][2][3][4][5]Inhalation
Harmful if Swallowed The substance may be harmful if ingested.[5]Ingestion

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection, combining engineering controls and appropriate PPE, is mandatory.

Engineering Controls:

  • Fume Hood: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[6]

  • Ventilation: Ensure the laboratory is well-ventilated.[5][7][8]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[9]

Required Personal Protective Equipment:

Protection TypeSpecificationRationale and Best Practices
Eye & Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[7][10]Protects against splashes and aerosols. A face shield should be used in conjunction with goggles when there is a higher risk of splashing.[10]
Skin & Body Protection Gloves: Nitrile or butyl rubber gloves.[6][11][12] Lab Coat: Flame-resistant lab coat.[7] Clothing: Long pants and closed-toe shoes are mandatory.Nitrile gloves offer good resistance to a variety of chemicals.[11][12] For prolonged contact or spill cleanup, consider heavier-duty gloves. Always inspect gloves for damage before use and change them frequently.[13]
Respiratory Protection Not typically required if handled in a fume hood.If engineering controls fail, or during a large spill, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) should be used.[7][9]

Operational Plan: Step-by-Step Handling Procedure

Following a systematic workflow minimizes the risk of exposure and accidents.

G prep 1. Preparation - Verify fume hood function. - Assemble all necessary equipment. - Locate spill kit and emergency contacts. don_ppe 2. Don PPE - Wear lab coat, safety goggles, and gloves. prep->don_ppe handle 3. Chemical Handling - Weigh and dispense chemical in fume hood. - Keep container tightly closed when not in use. - Use non-sparking tools. don_ppe->handle procedure 4. Perform Procedure - Conduct experiment within the fume hood. - Avoid generating dust or aerosols. handle->procedure cleanup 5. Decontamination & Cleanup - Clean work surfaces. - Decontaminate equipment. procedure->cleanup doff_ppe 6. Doff PPE - Remove gloves first, avoiding skin contact. - Remove lab coat and goggles. - Wash hands thoroughly. cleanup->doff_ppe

Caption: Workflow for handling this compound.

Emergency and First Aid Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures:

Exposure RouteAction
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][7]
Skin Contact Immediately remove all contaminated clothing.[9] Wash the affected area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Rinse mouth thoroughly with water.[3][9] Do not induce vomiting. Seek immediate medical attention.

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, keeping fumes away from personnel.

  • Contain: For small spills, use an inert absorbent material like sand, earth, or vermiculite.[5][9] Do not use combustible materials.

  • Collect: Use non-sparking tools to collect the absorbed material into a suitable, labeled container for disposal.[2][7][14]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to the laboratory supervisor.

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance. All waste must be treated as hazardous.

G start Waste Generation waste_chem Unused/Waste Chemical start->waste_chem waste_solid Contaminated Solids (Gloves, paper towels, absorbent) start->waste_solid waste_container Empty Chemical Container start->waste_container container_halogen Collect in labeled 'Halogenated Organic Waste' container. waste_chem->container_halogen container_solid Collect in labeled 'Solid Chemical Waste' container. waste_solid->container_solid rinse Triple rinse with a suitable solvent. waste_container->rinse end Arrange for Professional Disposal container_halogen->end container_solid->end rinsate Collect rinsate in 'Halogenated Organic Waste' container. rinse->rinsate dispose_container Puncture container to prevent reuse. Dispose of as hazardous waste. rinse->dispose_container rinsate->container_halogen dispose_container->end

Caption: Disposal workflow for this compound waste.

Key Disposal Steps:

  • Waste Segregation: Do not mix with non-hazardous waste.

  • Chemical Waste: Collect unused or waste product in a clearly labeled, sealed container designated for halogenated organic waste.[15]

  • Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., gloves, absorbent pads, pipette tips) must be collected in a labeled container for solid hazardous waste.[9]

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as halogenated organic waste.[15] The rinsed container should then be punctured to prevent reuse and disposed of according to institutional guidelines.[15]

  • Environmental Precaution: Under no circumstances should this chemical or its containers be disposed of in general trash or down the drain.[9][15] All disposal must be handled by a licensed chemical destruction plant or an approved waste disposal facility.[3][15]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.